RGDV
Description
The exact mass of the compound Arginyl-glycyl-aspartyl-valine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21)/t9-,10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNRBNZIOBQHHK-KWBADKCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239528 | |
| Record name | Arginyl-glycyl-aspartyl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93674-99-8 | |
| Record name | Arginyl-glycyl-aspartyl-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093674998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginyl-glycyl-aspartyl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Arginyl-glycyl-aspartyl-valine (RGDV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Arginyl-glycyl-aspartyl-valine (RGDV) is a member of the RGD family of peptides, which are well-established as recognition motifs for a variety of integrin receptors. This technical guide provides a comprehensive overview of the basic properties, biological functions, and relevant experimental methodologies associated with this compound. The document is intended to serve as a resource for researchers in the fields of cell biology, pharmacology, and materials science who are interested in utilizing this compound for in vitro and in vivo applications. We will delve into its physicochemical characteristics, its role in mediating cell adhesion and signaling, and provide detailed protocols for its synthesis and biological evaluation.
Core Properties of this compound
The fundamental characteristics of the this compound peptide are summarized in the table below, providing a quick reference for its physical and chemical properties.
| Property | Value | Reference |
| Sequence | Arg-Gly-Asp-Val | [1][2] |
| Molecular Formula | C₁₇H₃₁N₇O₇ | [1][2] |
| Molecular Weight | 445.47 g/mol | [1] |
| Purity | Typically >95% by HPLC | [2] |
| Solubility | Soluble in water | [2] |
| Appearance | Lyophilized white powder | [2] |
| Storage | Store at -20°C | [2] |
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily mediated through its interaction with integrins, a family of transmembrane heterodimeric receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions.
Integrin Binding and Specificity
The RGD sequence is a principal recognition motif for a subset of integrins. The valine residue in the this compound sequence can influence its binding affinity and specificity for different integrin subtypes. The primary integrins that recognize the RGD motif include αvβ3, αvβ5, α5β1, and αIIbβ3. This interaction is crucial for various physiological and pathological processes, including cell adhesion, migration, proliferation, and platelet aggregation.
Inhibition of Platelet Aggregation
One of the most well-documented biological activities of this compound is its ability to inhibit platelet aggregation. The integrin αIIbβ3, also known as glycoprotein IIb/IIIa, is highly expressed on the surface of platelets. Upon platelet activation, αIIbβ3 undergoes a conformational change that enables it to bind fibrinogen, leading to the formation of platelet aggregates and thrombus formation. This compound acts as a competitive antagonist of fibrinogen binding to αIIbβ3, thereby preventing platelet aggregation. In vivo studies using a baboon model have demonstrated that this compound selectively inhibits platelet-dependent thrombus formation in a dose-dependent manner.[3]
Signaling Pathways
The binding of this compound to integrins initiates a cascade of intracellular signaling events that regulate various cellular functions. This process, known as outside-in signaling, involves the recruitment and activation of a complex network of kinases and adaptor proteins at focal adhesion sites.
Focal Adhesion Kinase (FAK) and Src Kinase Activation
A key early event in integrin-mediated signaling is the clustering of integrins and the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397. This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK leads to the full activation of FAK through further phosphorylation by Src. The activated FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, which serve as scaffolds for the assembly of larger signaling complexes.
Rho GTPase Signaling
The FAK-Src complex plays a crucial role in activating the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These molecular switches are master regulators of the actin cytoskeleton and are essential for controlling cell shape, adhesion, and migration. Activation of Rho GTPases by integrin signaling leads to the formation of stress fibers, lamellipodia, and filopodia, which are critical for cell motility.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Integrin-mediated signaling also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK). The activation of the MAPK pathway is often initiated by the FAK-Src complex through the recruitment of adaptor proteins like Grb2 and the activation of the Ras-Raf-MEK-ERK cascade. This pathway is a key regulator of gene expression and controls cellular processes such as proliferation, differentiation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Objective: To synthesize the this compound tetrapeptide using Fmoc-based solid-phase chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. b. Add the activation mixture to the deprotected resin and shake for 2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling. d. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical RP-HPLC.
Cell Adhesion Assay
Objective: To quantify the ability of this compound to mediate cell adhesion.
Materials:
-
96-well tissue culture plates
-
This compound peptide solution
-
Bovine Serum Albumin (BSA) solution (as a blocking agent)
-
Cell line of interest (e.g., HeLa cells, which express αv integrins)
-
Cell culture medium
-
Calcein AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with varying concentrations of this compound peptide overnight at 4°C. As a negative control, coat wells with BSA.
-
Blocking: Wash the wells with Phosphate Buffered Saline (PBS) and block any non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells into the coated wells at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: a. Add a solution of Calcein AM to each well and incubate for 30 minutes at 37°C. b. Measure the fluorescence intensity using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound peptide solution at various concentrations
-
Platelet agonist (e.g., Adenosine diphosphate (ADP) or Thrombin)
-
Aggregometer
Procedure:
-
PRP Preparation: Obtain fresh whole blood anticoagulated with sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Baseline Measurement: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Inhibition Assay: a. Add a sample of PRP to a cuvette with a stir bar. b. Add the desired concentration of this compound peptide and incubate for a few minutes. c. Add the platelet agonist (e.g., ADP) to induce aggregation. d. Record the change in light transmittance over time using the aggregometer.
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to a control without the peptide. Determine the IC50 value of this compound.
Conclusion
Arginyl-glycyl-aspartyl-valine is a versatile tetrapeptide with significant potential in various research and therapeutic applications. Its ability to specifically interact with integrins and modulate cellular behavior, particularly its potent anti-platelet aggregation activity, makes it a valuable tool for studying cell adhesion, signaling, and for the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological activity of this compound in their specific experimental systems. Further investigation into the precise binding kinetics of this compound with different integrin subtypes and a more detailed elucidation of its downstream signaling pathways will undoubtedly open new avenues for its application in medicine and biotechnology.
References
- 1. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
RGDV Peptide: A Technical Guide to Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
The Arg-Gly-Asp-Val (RGDV) peptide is a member of the extensive RGD family of peptides, which are crucial players in cell-extracellular matrix (ECM) interactions. This guide provides an in-depth analysis of the this compound sequence, its structural characteristics, its interaction with integrin receptors, and the downstream signaling events that these interactions trigger. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, angiogenesis, and thrombosis.
This compound Peptide: Core Sequence and Structure
The this compound peptide is a tetrapeptide with the sequence Arginine-Glycine-Aspartic Acid-Valine. The defining feature of this and other RGD peptides is the RGD motif, which serves as a primary recognition site for a significant portion of the integrin family of cell surface receptors.[1] Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell adhesion, migration, proliferation, and survival.[1]
The linear this compound peptide is a relatively flexible molecule. Its conformation in solution is not fixed and can be influenced by the local environment. The biological activity of RGD peptides is highly dependent on the presentation and conformation of the RGD motif, which is influenced by the flanking amino acid residues.[1] While linear peptides like this compound are active, cyclization is a common strategy to enhance binding affinity and selectivity for specific integrin subtypes.[1] Molecular dynamics simulations and NMR spectroscopy are powerful tools used to study the conformational dynamics of RGD peptides and their interactions with integrins.[2][3][4][5][6][7]
Chemical and Physical Properties of this compound:
| Property | Value |
| Sequence | Arg-Gly-Asp-Val |
| Molecular Formula | C17H31N7O7 |
| Molecular Weight | 445.47 g/mol |
| CAS Number | 93674-99-8 |
Integrin Binding Affinity and Specificity
The this compound peptide, through its RGD motif, binds to several integrin subtypes, with varying affinities. This interaction is fundamental to the peptide's biological activity, including its ability to inhibit platelet aggregation and cell adhesion. The affinity of RGD peptides for different integrins is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin.
While specific IC50 values for the this compound tetrapeptide are not extensively reported in a comparative manner, the following table presents representative IC50 values for closely related linear RGD peptides against various integrin subtypes. This data provides a valuable reference for the expected binding profile of this compound.
Table 1: Representative IC50 Values of Linear RGD Peptides for Various Integrin Subtypes [8]
| Integrin Subtype | Ligand | IC50 (nM) |
| αvβ3 | GRGDSPK | 12.2 |
| RGD | 89 | |
| αvβ5 | GRGDS | 167 |
| RGD | 580 | |
| α5β1 | GRGDSP | 34 |
| RGDS | 335 | |
| αvβ6 | GRGDS | >10,000 |
| αvβ8 | GRGDS | >10,000 |
| αIIbβ3 | GRGDS | >10,000 |
Note: This table is a summary of data for various linear RGD peptides and serves as a general guide. The binding affinity of this compound may vary.
This compound-Integrin Signaling Pathway
The binding of this compound to integrins initiates a cascade of intracellular signaling events that regulate cellular processes such as adhesion, migration, and survival. A key initial event is the clustering of integrins, which leads to the recruitment and activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src.[9][10][11][12]
The general sequence of events in the this compound-integrin signaling pathway is as follows:
-
Ligand Binding and Integrin Clustering: this compound binds to the extracellular domain of integrins, inducing a conformational change and promoting the clustering of integrin receptors on the cell surface.
-
FAK Autophosphorylation: The clustering of integrins brings FAK molecules into close proximity, leading to their autophosphorylation on tyrosine residue 397 (Y397).[10]
-
Src Recruitment and Activation: The phosphorylated Y397 on FAK serves as a docking site for the SH2 domain of Src kinase.[10] This interaction leads to the activation of Src.
-
FAK-Src Complex Formation and Downstream Signaling: The activated FAK-Src complex phosphorylates a multitude of downstream substrates, including paxillin and p130Cas.[9] This phosphorylation cascade triggers various signaling pathways, including the RAS-ERK pathway, which ultimately influences gene expression and cellular behavior.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound peptides with integrins.
Solid-Phase Integrin Binding Assay
This assay is used to determine the binding affinity of this compound to specific integrin subtypes.
Materials:
-
96-well ELISA plates
-
Purified recombinant human integrins (e.g., αvβ3, αvβ5)
-
Extracellular matrix proteins (e.g., vitronectin, fibronectin)
-
This compound peptide and other competitor peptides
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., 0.05% Tween 20 in PBS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Competition Reaction: Add a constant concentration of the purified integrin receptor to each well, along with varying concentrations of the this compound peptide (or other competitor peptides). Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated secondary antibody that recognizes the integrin. Incubate for 1 hour at room temperature.
-
Signal Amplification: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the HRP substrate. Allow the color to develop.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix proteins (e.g., fibronectin, vitronectin)
-
Cell line expressing the integrin of interest (e.g., U87MG cells for αvβ3)
-
This compound peptide and control peptides
-
Serum-free cell culture medium
-
Crystal violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) for 1-2 hours at 37°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Inhibition: Pre-incubate the cells with varying concentrations of the this compound peptide or a control peptide for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol and stain with crystal violet solution for 10-15 minutes.
-
Solubilization: Wash the wells with water to remove excess stain and then solubilize the bound dye with a solubilization buffer.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Data Analysis: Plot the percentage of cell adhesion against the peptide concentration to determine the concentration at which this compound inhibits cell adhesion.
Conclusion
The this compound peptide is a valuable tool for studying integrin-mediated cellular processes. Its ability to selectively interact with certain integrin subtypes makes it a lead candidate for the development of targeted therapeutics. This guide has provided a comprehensive overview of the this compound peptide, from its fundamental sequence and structure to its complex role in cell signaling. The detailed experimental protocols and data presented herein should serve as a practical resource for researchers and developers in the ongoing exploration of RGD-based technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent Effect on the Structure and Properties of RGD Peptide (1FUV) at Body Temperature (310 K) Using Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Molecular Dynamics Simulation in Structure Prediction of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
The Core Mechanism of Arginyl-glycyl-aspartyl-valine (RGDV) Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Arginyl-glycyl-aspartic acid (RGD) sequence is a ubiquitous and fundamentally important peptide motif that governs a vast array of cell-matrix interactions. The addition of a valine residue (RGDV) can further modulate the specificity and affinity of this interaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound and related RGD peptides, with a focus on their interaction with integrin receptors and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and professionals in the field of drug development who are leveraging this pathway for therapeutic or research purposes.
The RGD Motif and Integrin Recognition
The RGD tripeptide sequence is the primary recognition motif for a significant portion of the integrin family of transmembrane receptors. Integrins are heterodimeric glycoproteins, consisting of α and β subunits, that mediate cell adhesion to the extracellular matrix (ECM). The RGD sequence is found in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen. The binding of RGD-containing ligands to integrins is a critical event that initiates a cascade of intracellular signals, collectively known as "outside-in" signaling, which dictates cellular behavior such as adhesion, migration, proliferation, differentiation, and apoptosis.[1][2]
The specificity of RGD peptides for different integrin subtypes is influenced by the amino acids flanking the RGD core and the peptide's conformation. Linear RGD peptides often exhibit low affinity and specificity.[1] Cyclization of the peptide, as well as the addition of other amino acid residues like valine, can significantly enhance binding affinity and selectivity for specific integrins, such as αvβ3 and α5β1.[1]
Quantitative Analysis of RGD-Integrin Binding
The binding affinity of RGD peptides to various integrin subtypes is a critical parameter in the development of targeted therapeutics. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a radiolabeled ligand. The following tables summarize the IC50 values for various RGD peptides, highlighting the impact of sequence and conformation on integrin binding.
| Peptide/Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition |
| RGD Peptide | αvβ3 | 89 | Not specified |
| RGD Peptide | α5β1 | 335 | Not specified |
| RGD Peptide | αvβ5 | 440 | Not specified |
Table 1: Binding affinity of a linear RGD peptide for different integrin subtypes. Data sourced from R&D Systems.[3]
| Peptide/Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition |
| HYNIC-RGD4 | αvβ3 | 7 ± 2 | U87MG human glioma cells |
| HYNIC-2P-RGD2 | αvβ3 | 52 ± 7 | U87MG human glioma cells |
| HYNIC-3P-RGD2 | αvβ3 | 60 ± 4 | U87MG human glioma cells |
| HYNIC-3G-RGD2 | αvβ3 | 61 ± 2 | U87MG human glioma cells |
| HYNIC-P-RGD2 | αvβ3 | 84 ± 7 | U87MG human glioma cells |
| HYNIC-RGD2 | αvβ3 | 112 ± 21 | U87MG human glioma cells |
| HYNIC-G-RGD | αvβ3 | 358 ± 8 | U87MG human glioma cells |
| HYNIC-P-RGD | αvβ3 | 452 ± 11 | U87MG human glioma cells |
Table 2: Binding affinities of various cyclic RGD peptides for integrin αvβ3. Data sourced from a study on U87MG human glioma cells.[4]
| Peptide/Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition |
| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 | U87MG glioma cells |
| DOTA-3P-RGD2 | αvβ3 | 1.3 ± 0.3 | U87MG glioma cells |
| DOTA-3G-RGD2 | αvβ3 | 1.1 ± 0.2 | U87MG glioma cells |
| DOTA-RGD2 | αvβ3 | 8.0 ± 2.8 | U87MG glioma cells |
| DOTA-P-RGD | αvβ3 | 42.1 ± 3.5 | U87MG glioma cells |
| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | U87MG glioma cells |
| DOTA-3P-RGK2 | αvβ3 | 452 ± 11 | U87MG glioma cells |
Table 3: Binding affinities of DOTA-conjugated cyclic RGD peptides for integrin αvβ3. Data sourced from a study on U87MG glioma cells.[4]
Key Signaling Pathways Activated by this compound
The binding of this compound and other RGD peptides to integrins triggers the recruitment and activation of a complex network of intracellular signaling molecules, leading to a variety of cellular responses.
Focal Adhesion Kinase (FAK) and Src Family Kinases
Upon integrin ligation, a key initiating event is the clustering of integrins and the recruitment of cytoplasmic proteins to form focal adhesions. A central player in this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK is autophosphorylated upon activation, creating a binding site for Src family kinases. The formation of the FAK-Src complex is a critical node in integrin signaling, leading to the phosphorylation of numerous downstream substrates, including paxillin and p130Cas. This cascade is fundamental for cell migration, spreading, and survival.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The FAK-Src complex also serves as a scaffold to activate the Ras-Raf-MEK-ERK (MAPK) pathway. This is a crucial signaling cascade that regulates gene expression and controls cell proliferation, differentiation, and survival. The activation of the MAPK pathway by RGD peptides has been shown to be dependent on the specific integrin engaged and the cellular context. In some neuronal cells, RGD-induced MAPK signaling is rapid and linked to NMDA receptor activity.[1]
References
- 1. RGD peptide-induced apoptosis in human leukemia HL-60 cells requires caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of photodynamically induced apoptosis by an RGD containing peptide - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. ashpublications.org [ashpublications.org]
RGDV Integrin Binding Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a diverse family of heterodimeric cell surface receptors, are pivotal mediators of cell-extracellular matrix (ECM) and cell-cell interactions. Their engagement with specific ligands, such as the Arginine-Glycine-Aspartic acid (RGD) motif found in many ECM proteins, triggers a cascade of intracellular signals regulating cell adhesion, migration, proliferation, and survival. The specificity of this interaction is of paramount importance in both physiological and pathological processes, making integrins attractive targets for therapeutic intervention. This technical guide focuses on the binding specificity of the RGDV (Arginine-Glycine-Aspartate-Valine) peptide, a variant of the canonical RGD sequence, to various integrin subtypes. We will delve into the quantitative binding data, detailed experimental protocols for assessing this binding, and the downstream signaling pathways activated upon this compound-integrin engagement.
Data Presentation: this compound and RGD-Analog Peptide-Integrin Binding Affinities
The binding affinity of RGD-containing peptides to different integrin subtypes is a critical determinant of their biological activity. While specific quantitative data for the this compound peptide is limited in the literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various linear and cyclic RGD peptides, providing a comparative landscape of integrin binding selectivity. The data is compiled from comprehensive screening studies and serves as a valuable reference for understanding the structural basis of integrin recognition.[1] It is important to note that the affinity of these peptides can be influenced by their conformation (linear vs. cyclic) and the surrounding amino acid residues.
| Peptide/Compound | Integrin Subtype | IC50 (nM) |
| Linear Peptides | ||
| RGD | αvβ3 | 89 |
| αvβ5 | 167 | |
| α5β1 | 335 | |
| RGDS | αvβ3 | 28 |
| αvβ5 | 240 | |
| α5β1 | 200 | |
| GRGDS | αvβ3 | 20 |
| αvβ5 | 330 | |
| α5β1 | 150 | |
| GRGDSP | αvβ3 | 15 |
| αvβ5 | 450 | |
| α5β1 | 80 | |
| GRGDSPK | αvβ3 | 12.2 |
| αvβ5 | 580 | |
| α5β1 | 34 | |
| Cyclic Peptides | ||
| c(RGDfV) | αvβ3 | 0.61 |
| αvβ5 | 8.4 | |
| α5β1 | 14.9 | |
| c(RGDfK) | αvβ3 | 2.3 |
| αvβ5 | 25 | |
| α5β1 | 200 | |
| Natural Ligand Fragment | ||
| Echistatin | αvβ3 | 0.46 |
| αvβ5 | 1.2 | |
| α5β1 | 0.57 | |
| αIIbβ3 | 0.9 |
Table 1: Comparative IC50 values of RGD-containing peptides for various integrin subtypes. Data extracted from a comprehensive evaluation of integrin ligands.[1]
Experimental Protocols
Accurate determination of this compound-integrin binding affinity and specificity relies on robust and well-defined experimental methodologies. This section provides detailed protocols for three key assays commonly employed in this field.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay measures the direct binding of a ligand to an immobilized integrin receptor in a multi-well plate format.
Materials:
-
High-binding 96-well microtiter plates
-
Purified recombinant integrin protein (e.g., αvβ3, α5β1)
-
This compound peptide (or other test ligands)
-
Biotinylated this compound peptide (for detection)
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline [TBS])
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the purified integrin protein to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the diluted integrin to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the wells twice with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Competition:
-
For competitive binding, prepare serial dilutions of the unlabeled this compound peptide in binding buffer (e.g., TBS with 1 mM MnCl2).
-
Add 50 µL of the diluted unlabeled this compound peptide to the wells.
-
Immediately add 50 µL of a constant concentration of biotinylated this compound peptide to all wells (the concentration should be at or near its Kd for the integrin).
-
Incubate for 2-3 hours at room temperature with gentle agitation.
-
-
Washing: Aspirate the solution and wash the wells three to five times with wash buffer to remove unbound peptides.
-
Detection:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells three to five times with wash buffer.
-
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the binding of the unlabeled this compound peptide.
-
Data Analysis: Plot the absorbance against the logarithm of the unlabeled this compound peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Solid-Phase Binding Assay
A flowchart outlining the key steps in a solid-phase integrin binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified recombinant integrin protein
-
This compound peptide
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface (e.g., using EDC/NHS for a CM5 chip).
-
Inject the purified integrin protein (ligand) in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active groups on the surface (e.g., with ethanolamine).
-
A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without injecting the integrin.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound peptide (analyte) in running buffer.
-
Inject the this compound peptide solutions at a constant flow rate over both the ligand-immobilized and reference flow cells, starting with the lowest concentration.
-
Allow sufficient time for association and dissociation phases to be observed.
-
-
Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and restore the baseline, preparing the surface for the next injection.
-
Data Collection: The SPR instrument records the change in the refractive index at the sensor surface in real-time, generating a sensorgram (response units vs. time).
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Workflow for Surface Plasmon Resonance (SPR) Analysis
A workflow illustrating the major stages of an SPR experiment for kinetic analysis.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate coated with the this compound peptide, providing a functional readout of integrin binding.
Materials:
-
96-well tissue culture plates
-
This compound peptide
-
Cell line expressing the integrin of interest (e.g., U87MG cells for αvβ3)
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Plate Coating:
-
Dissolve the this compound peptide in a suitable buffer (e.g., PBS) at various concentrations.
-
Add 100 µL of the peptide solution to each well of a 96-well plate.
-
Incubate overnight at 4°C to allow the peptide to adsorb to the well surface.
-
As a negative control, coat wells with a non-adhesive protein like BSA.
-
-
Cell Preparation:
-
Culture the cells to sub-confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve integrin integrity.
-
Wash the cells with serum-free medium and resuspend them in serum-free medium containing 0.1% BSA.
-
-
Cell Seeding and Adhesion:
-
Aspirate the coating solution from the plate and wash the wells with PBS.
-
Block non-specific sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
Add 100 µL of the cell suspension (e.g., 5 x 10^4 cells/well) to each well.
-
Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.
-
Quantification of Adherent Cells:
-
Using Calcein-AM:
-
Add 100 µL of Calcein-AM solution (e.g., 2 µM in PBS) to each well and incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence at an excitation of ~485 nm and an emission of ~520 nm.
-
-
Using Crystal Violet:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at ~570 nm.
-
-
-
Data Analysis: The fluorescence or absorbance reading is directly proportional to the number of adherent cells. Plot the number of adherent cells against the coating concentration of the this compound peptide.
This compound-Integrin Signaling Pathways
The binding of this compound to integrins initiates a series of intracellular signaling events that are crucial for regulating cellular behavior. This "outside-in" signaling is primarily mediated by the recruitment and activation of various protein kinases and adaptor proteins to the cytoplasmic tails of the integrin β subunits.
Focal Adhesion Kinase (FAK) and Src Family Kinases
A key early event in RGD-mediated integrin signaling is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[2] This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases (SFKs).[3] The subsequent binding of Src to FAK leads to the full activation of both kinases. The activated FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, leading to the assembly of focal adhesions and the regulation of cell migration and survival.[4][5]
FAK/Src Signaling Pathway
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rug.nl [rug.nl]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
The Biological Function of Arginyl-glycyl-aspartyl-valine (RGDV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Arginyl-glycyl-aspartyl-valine (RGDV) is a biologically active motif primarily recognized for its role as a competitive inhibitor of integrin-ligand interactions. This technical guide provides an in-depth analysis of the biological functions of this compound, with a particular focus on its interaction with the platelet integrin αIIbβ3. We will explore its potent antithrombotic properties, the underlying signaling mechanisms, and detailed experimental methodologies for its characterization. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of hematology, cardiovascular disease, and drug development.
Introduction
The Arginine-Glycine-Aspartate (RGD) sequence was first identified as the cell attachment site in fibronectin. Subsequently, a vast number of integrin-binding proteins containing this motif have been discovered. The this compound tetrapeptide, a variation of this core sequence, has emerged as a subject of significant interest due to its selective inhibitory effects on platelet aggregation and thrombus formation. This guide will delve into the molecular interactions and cellular consequences of this compound engagement with its primary receptor, the platelet integrin αIIbβ3.
This compound and Integrin Binding
This compound functions as a ligand for several integrins, but its most well-characterized interaction is with αIIbβ3, a key receptor in platelet aggregation. Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-matrix and cell-cell interactions. The binding of ligands like fibrinogen, which contains RGD sequences, to αIIbβ3 is a critical step in the formation of a platelet plug.
This compound competitively inhibits the binding of fibrinogen to activated αIIbβ3, thereby preventing the cross-linking of platelets and subsequent aggregation.[1][2] Studies have indicated that the this compound peptide has a comparable affinity for the αIIbβ3 integrin as the RGD sequence.[3]
Quantitative Binding and Inhibition Data
The inhibitory potency of this compound has been quantified in various experimental settings. The following tables summarize the key quantitative data regarding the effects of this compound on platelet function and thrombus formation.
| Parameter | Value | Integrin | Comments | Reference |
| Binding Affinity (Kd) | Comparable to RGD | αIIbβ3 | While a specific Kd value for this compound is not readily available, its affinity is reported to be similar to that of the RGD peptide for αIIbβ3. | [3] |
| Agonist | IC50 of this compound | Assay | Comments | Reference |
| Collagen | Dose-dependent reduction | In vivo baboon model | This compound infusion decreased platelet and fibrin accumulation on a collagen substrate. | [1] |
| Not Specified | Not explicitly determined for this compound | Light Transmission Aggregometry | RGD-containing peptides are known potent inhibitors of platelet aggregation.[2] | - |
| This compound Concentration (µM) | Platelet Deposition Reduction (%) | Fibrin Deposition Reduction (%) | Flow Condition | Reference |
| 25 | Dose-dependent | Dose-dependent | Intermediate shear | [1] |
| 50 | Dose-dependent | Dose-dependent | Intermediate shear | [1] |
| 100 | >80 | >80 | Intermediate shear | [1] |
| 100 | 85 | No significant reduction | Disturbed flow | [1] |
Experimental Protocols
In Vivo Baboon Thrombosis Model
This protocol describes a method to assess the antithrombotic activity of this compound in a well-established baboon model of thrombosis.
Objective: To measure the effect of this compound on platelet and fibrin deposition in a thrombogenic device.
Materials:
-
Juvenile baboons
-
Thrombogenic device (e.g., tubular segment coated with type I collagen)
-
Femoral arteriovenous shunt
-
Scintillation camera
-
111In-labeled autologous platelets
-
125I-labeled fibrinogen
-
This compound peptide solution
-
Saline (control)
Procedure:
-
Animal Preparation: Anesthetize the baboon and surgically implant a femoral arteriovenous shunt.
-
Radiolabeling: Prepare 111In-labeled autologous platelets and 125I-labeled human fibrinogen.
-
Device Insertion: Incorporate the thrombogenic device into the arteriovenous shunt.
-
This compound Infusion: Infuse this compound solution at desired concentrations (e.g., 25, 50, 100 µM) proximal to the thrombogenic device. A control group should receive a saline infusion.
-
Thrombus Imaging: Use a scintillation camera to image the accumulation of 111In-platelets and 125I-fibrinogen/fibrin on the device over a set period (e.g., 40 minutes).[1]
-
Data Analysis: Quantify the radioactivity to determine the extent of platelet and fibrin deposition. Compare the results from the this compound-treated group to the control group to calculate the percentage of inhibition.
Workflow Diagram:
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This protocol outlines the use of LTA to measure the inhibitory effect of this compound on platelet aggregation in vitro.
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced platelet aggregation.
Materials:
-
Human blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
This compound peptide solutions of varying concentrations
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Pipette PRP into a cuvette with a stir bar.
-
Add the this compound solution at a specific concentration and incubate for a short period.
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Measure the maximum aggregation for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal aggregation response.
-
Workflow Diagram:
Signaling Pathways
The binding of this compound to integrin αIIbβ3 not only physically obstructs fibrinogen binding but also influences intracellular signaling pathways. This "outside-in" signaling is crucial for various platelet functions.
Upon ligand binding and clustering, αIIbβ3 initiates a signaling cascade that involves the activation of several non-receptor tyrosine kinases. While the direct downstream effects of this compound are primarily inhibitory by preventing the initial ligand binding that triggers these events, understanding the pathway it blocks is essential.
Key signaling molecules activated downstream of αIIbβ3 engagement include:
-
Syk: A tyrosine kinase that is one of the earliest signaling molecules activated upon αIIbβ3 clustering.
-
Phospholipase C (PLC): Activated by Syk, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K): Also activated downstream of αIIbβ3, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for various signaling proteins.
Signaling Pathway Diagram:
Conclusion
Arginyl-glycyl-aspartyl-valine is a potent and selective inhibitor of platelet-dependent thrombus formation. Its primary mechanism of action is the competitive inhibition of fibrinogen binding to the platelet integrin αIIbβ3. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and potential therapeutic application of this compound and related peptides in the management of thrombotic disorders. Further research is warranted to fully elucidate the nuances of its interaction with various integrins and the complete spectrum of its intracellular signaling consequences.
References
- 1. This compound peptide selectively inhibits platelet-dependent thrombus formation in vivo. Studies using a baboon model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of RGD Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of the Arginine-Glycine-Aspartic acid (RGD) peptide sequence represents a seminal moment in our understanding of cell-matrix interactions. This tripeptide motif, first identified as the key cell attachment ligand in fibronectin, mediates the binding of numerous extracellular matrix (ECM) proteins to a class of cell surface receptors known as integrins. This interaction is fundamental to a vast array of physiological and pathological processes, including cell adhesion, migration, differentiation, survival, and angiogenesis. This technical guide provides an in-depth exploration of the discovery and history of RGD peptides, detailing the key experiments that unveiled their function, the quantitative-binding characteristics of various RGD-based ligands, and the intricate signaling pathways they initiate.
The Genesis of a Discovery: Unraveling Cell Adhesion
The story of RGD peptides begins in the early 1980s with the work of Erkki Ruoslahti and Michael D. Pierschbacher, who were investigating the molecular basis of cell adhesion to the ECM protein fibronectin. Their research culminated in the groundbreaking identification of the RGD sequence as the minimal peptide motif required for this interaction.
Key Historical Experiments
The discovery of the RGD sequence was the result of a series of meticulous experiments designed to pinpoint the cell-binding domain of fibronectin.
One of the pivotal techniques employed was affinity chromatography . In this method, fragments of the fibronectin protein were generated and immobilized on a chromatography column. A solution containing cells was then passed through the column. Fragments that contained the cell-binding site would cause the cells to adhere to the column matrix, while fragments lacking this site would allow the cells to pass through. By progressively narrowing down the size of the fibronectin fragments that retained cell-binding activity, Ruoslahti and Pierschbacher were able to isolate the specific domain responsible for cell attachment.
Following the identification of the cell-binding domain, the researchers synthesized a series of short peptides that mimicked different regions of this domain. These synthetic peptides were then tested for their ability to interfere with cell adhesion to fibronectin-coated surfaces in cell attachment assays . The principle behind these assays was competitive inhibition: if a soluble synthetic peptide contained the recognition sequence, it would bind to the cell surface receptors and prevent the cells from attaching to the immobilized fibronectin. Through this systematic approach, they discovered that the simple tripeptide Arginine-Glycine-Aspartic acid (RGD) was sufficient to inhibit cell adhesion.[1]
Quantitative Analysis of RGD-Integrin Interactions
The affinity of RGD peptides for their integrin receptors is a critical determinant of their biological activity. This binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to its receptor. The development of synthetic RGD peptides, including linear and cyclized versions, has allowed for the fine-tuning of this affinity and selectivity for different integrin subtypes.
| Peptide Type | RGD Variant | Target Integrin | IC50 (nM) | Reference |
| Linear | RGD | αvβ3 | 89 | [2] |
| α5β1 | 335 | [2] | ||
| αvβ5 | 440 | [2] | ||
| Cyclic | c(RGDfK) | αvβ3 | 38.5 ± 4.5 | ResearchGate |
| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 | ResearchGate | |
| DOTA-3P-RGD2 | αvβ3 | 1.3 ± 0.3 | ResearchGate | |
| DOTA-3G-RGD2 | αvβ3 | 1.1 ± 0.2 | ResearchGate | |
| HYNIC-RGD4 | αvβ3 | 7 ± 2 | ResearchGate |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols: The Foundation of RGD Research
The following sections provide detailed methodologies for key experiments that have been instrumental in the study of RGD peptides.
Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides
The ability to chemically synthesize peptides of defined sequences was crucial for the discovery and subsequent development of RGD-based molecules. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.
Principle: In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by the sequential addition of protected amino acids. Each cycle of amino acid addition involves two key steps: deprotection of the N-terminal amine of the growing peptide chain and coupling of the next protected amino acid.
Detailed Methodology:
-
Resin Swelling: The solid support resin (e.g., rink amide resin) is swelled in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in NMP. The resin is then washed thoroughly with NMP to remove the piperidine and the cleaved Fmoc group.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin, allowing it to couple to the free N-terminal amine of the growing peptide chain. The resin is again washed to remove excess reagents.
-
Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavenger reagents to protect sensitive amino acid residues.
-
Purification and Analysis: The crude peptide is precipitated, and purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry.
Cell Adhesion Assay
Cell adhesion assays are fundamental for evaluating the biological activity of RGD peptides and their analogs.
Principle: These assays measure the ability of cells to attach to a substrate coated with an ECM protein or a synthetic peptide. The inhibitory effect of soluble RGD peptides can be quantified by their ability to reduce cell attachment to the coated substrate.
Detailed Methodology:
-
Plate Coating: 96-well microplates are coated with a solution of an ECM protein (e.g., fibronectin) or a synthetic RGD-containing peptide. The plates are incubated to allow the protein/peptide to adsorb to the surface, and then washed to remove any unbound molecules.
-
Cell Preparation: Adherent cells (e.g., fibroblasts, endothelial cells) are detached from their culture flasks using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve cell surface receptors. The cells are then washed and resuspended in a serum-free medium.
-
Inhibition Assay: The suspended cells are pre-incubated with varying concentrations of the soluble RGD peptide to be tested.
-
Cell Seeding: The cell-peptide mixture is then added to the coated wells of the 96-well plate. The plate is incubated at 37°C to allow for cell adhesion.
-
Washing: After the incubation period, non-adherent cells are removed by gentle washing with a buffered saline solution.
-
Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using a fluorescent cell viability indicator. The percentage of inhibition is calculated by comparing the number of adherent cells in the presence and absence of the inhibitory peptide.
Visualizing the Molecular Machinery: Signaling Pathways and Workflows
The binding of RGD peptides to integrins is not a passive event; it triggers a cascade of intracellular signals that regulate cell behavior. The following diagrams, generated using the DOT language, illustrate these complex processes.
Experimental Workflow: Discovery of the RGD Sequence
Caption: A flowchart illustrating the key experimental steps that led to the discovery of the RGD sequence.
RGD-Integrin Signaling Pathway
Caption: A simplified diagram of the intracellular signaling cascade initiated by RGD-integrin binding.
Conclusion and Future Directions
The discovery of the RGD sequence fundamentally changed our understanding of cell biology and has had a profound impact on biomedical research and drug development. From their initial identification in fibronectin, RGD peptides have become indispensable tools for studying cell adhesion and have inspired the development of a new class of therapeutics that target integrin-mediated processes. The ongoing development of more potent and selective RGD mimetics, coupled with a deeper understanding of the nuances of integrin signaling, promises to yield novel therapies for a wide range of diseases, including cancer, thrombosis, and inflammatory disorders. The simple yet elegant RGD motif continues to be a powerful example of nature's molecular logic and a testament to the importance of basic scientific inquiry.
References
- 1. Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Arginyl-glycyl-aspartyl-valine (RGDV) in Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arginyl-glycyl-aspartyl-valine (RGDV) tetrapeptide is a key recognition motif found within the extracellular matrix (ECM) protein vitronectin. As a member of the RGD (Arginine-Glycine-Aspartic acid) family of peptides, this compound plays a crucial role in mediating cell adhesion by binding to specific integrin receptors on the cell surface. This interaction is fundamental to numerous physiological and pathological processes, including cell migration, proliferation, differentiation, tissue repair, and tumor metastasis. The specificity of this interaction, dictated by the amino acid sequence flanking the core RGD motif, makes this compound and similar peptides valuable tools in biomedical research and promising candidates for the development of targeted therapeutics and advanced biomaterials. This technical guide provides an in-depth overview of the role of this compound in cell adhesion, including quantitative binding data for related peptides, detailed experimental protocols for studying these interactions, and a summary of the key signaling pathways involved.
This compound and Integrin Binding
The primary cellular receptors for this compound and other RGD-containing ligands are integrins, a family of heterodimeric transmembrane proteins composed of α and β subunits. The specificity of RGD peptide binding is determined by the particular combination of α and β subunits that form the integrin heterodimer. The valine residue in the this compound sequence contributes to this specificity, influencing the peptide's affinity for different integrin subtypes. The interaction between this compound and integrins is a critical event that triggers a cascade of intracellular signals, collectively known as outside-in signaling, which dictates cellular behavior.
Quantitative Analysis of RGD Peptide-Integrin Binding
The binding affinity of RGD peptides to various integrins is a critical parameter in understanding their biological function and therapeutic potential. This affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to its receptor. The following table summarizes the IC50 values for several linear RGD peptides, providing a comparative context for the binding affinity of this compound.
| Peptide | Integrin Subtype | IC50 (nM) |
| GRGDSP | αvβ3 | 12.2 |
| αvβ5 | 167 | |
| α5β1 | 335 | |
| RGDS | αvβ3 | Not specified |
| αvβ5 | Not specified | |
| α5β1 | Not specified | |
| RGD | αvβ3 | 89 |
| αvβ5 | 440 | |
| α5β1 | Not specified |
Experimental Protocols
Solid-Phase Cell Adhesion Assay
This assay is used to determine the ability of cells to adhere to a substrate coated with this compound peptide.
Materials:
-
96-well microtiter plates
-
This compound peptide
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Cells of interest (e.g., endothelial cells, fibroblasts)
-
Trypsin-EDTA
-
Glutaraldehyde
-
Crystal Violet stain
-
Sorenson's buffer (0.1 M sodium citrate, 50% ethanol)
Procedure:
-
Plate Coating:
-
Dissolve this compound peptide in PBS to a final concentration of 10 µg/mL.
-
Add 100 µL of the peptide solution to each well of a 96-well plate.
-
As a negative control, add 100 µL of 1% BSA in PBS to separate wells.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells three times with PBS to remove any unbound peptide.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend them in serum-free cell culture medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each this compound-coated and control well.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of 2.5% glutaraldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with deionized water.
-
Stain the cells by adding 100 µL of 0.1% Crystal Violet solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells extensively with deionized water to remove excess stain.
-
Solubilize the stain by adding 100 µL of Sorenson's buffer to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Competitive Cell Adhesion Inhibition Assay
This assay is used to determine the specificity of cell adhesion to a vitronectin-coated substrate and to quantify the inhibitory potential of this compound.
Materials:
-
All materials from the Solid-Phase Cell Adhesion Assay.
-
Vitronectin.
-
This compound peptide at various concentrations.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.
-
Wash and block the wells with 1% BSA as described in the previous protocol.
-
-
Cell Preparation and Incubation with Inhibitor:
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of this compound peptide (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a control with no peptide.
-
-
Cell Seeding and Adhesion:
-
Add 100 µL of the cell/peptide mixtures to the vitronectin-coated wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Quantification:
-
Wash, fix, stain, and quantify the adherent cells as described in the previous protocol. The decrease in absorbance with increasing this compound concentration indicates the inhibitory effect of the peptide.
-
Signaling Pathways in this compound-Mediated Cell Adhesion
The binding of this compound to integrins initiates a cascade of intracellular signaling events that regulate cell behavior. Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to the cell membrane, forming focal adhesions.
Upon this compound binding, integrins cluster and recruit Focal Adhesion Kinase (FAK). This leads to the autophosphorylation of FAK, creating a binding site for the Src-homology 2 (SH2) domain of the Src family of tyrosine kinases. The subsequent activation of the FAK/Src complex results in the phosphorylation of several downstream targets, initiating multiple signaling cascades. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which regulates gene expression and cell cycle progression.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical competitive cell adhesion inhibition assay, as described in the experimental protocols section.
Conclusion
The Arginyl-glycyl-aspartyl-valine (this compound) peptide is a vital component of the molecular machinery governing cell adhesion. Its specific interaction with integrin receptors triggers a complex network of intracellular signals that are fundamental to a wide array of biological processes. A thorough understanding of the quantitative aspects of this compound-integrin binding, coupled with robust experimental protocols, is essential for advancing our knowledge in cell biology and for the development of novel therapeutic strategies. The information and methodologies presented in this guide offer a comprehensive resource for researchers and professionals working in this dynamic field. Further investigation into the specific binding kinetics and signaling pathways of this compound will undoubtedly uncover new opportunities for therapeutic intervention and biomaterial design.
Structural Analysis of the RGDV Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arg-Gly-Asp-Val (RGDV) peptide is a member of the RGD family of peptides, which are crucial recognition motifs for integrins, a class of cell surface receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The tetrapeptide this compound has garnered significant interest in the scientific community for its role in inhibiting platelet aggregation and its potential applications in the development of anti-thrombotic agents and targeted drug delivery systems. A thorough understanding of the three-dimensional structure of the this compound peptide is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics with enhanced affinity and selectivity for specific integrin subtypes. This technical guide provides an in-depth overview of the structural analysis of the this compound peptide, detailing the experimental and computational methodologies employed, presenting key quantitative structural data, and illustrating the associated signaling pathways.
I. Structural Determination of the this compound Peptide
The three-dimensional structure of the this compound peptide, both in its free form and when bound to integrin receptors, has been elucidated through a combination of experimental and computational techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides. For this compound and related peptides, NMR studies provide crucial information on the conformational ensemble and the flexibility of the peptide backbone and side chains.
Key Quantitative Data from NMR Studies:
| Parameter | Description | Typical Value/Observation for RGD-like Peptides |
| Dihedral Angles (Φ, Ψ) | Rotational angles of the peptide backbone that define its conformation. | The RGD motif often adopts a turn-like conformation, with specific Φ and Ψ angles that are critical for receptor binding. These angles can vary depending on the flanking residues and the solvent environment. |
| Interproton Distances (NOEs) | Distances between protons within the peptide, derived from Nuclear Overhauser Effect measurements. | Short interproton distances within the RGD motif and between the RGD sequence and flanking residues provide constraints for structure calculation. |
| ³J Coupling Constants | Scalar couplings between adjacent protons, which are related to dihedral angles via the Karplus equation. | These values help to restrain the backbone torsion angles during structural calculations. |
| Optimal Arg-Asp Cβ-Cβ distance | The distance between the beta-carbons of the Arginine and Aspartic acid residues. | For binding to αIIbβ3 integrin, this distance is in the range of 0.75-0.85 nm. For αVβ3 and α5β1 integrins, the optimal distance is at or below 0.67 nm.[1] |
Experimental Protocol: 2D NMR Spectroscopy of this compound Peptide
-
Sample Preparation:
-
Synthesize and purify the this compound peptide to >95% purity using standard solid-phase peptide synthesis and reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the lyophilized peptide in a suitable solvent, typically a buffered aqueous solution (e.g., phosphate buffer at physiological pH) containing 10% D₂O for the lock signal. The concentration should be in the millimolar range (e.g., 1-5 mM).
-
Adjust the pH of the sample to the desired value (e.g., pH 7.4).
-
-
NMR Data Acquisition:
-
Perform experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K):
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation. A mixing time of 150-300 ms is typically used.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N-labeled samples are available, this experiment provides information on the backbone amide protons and nitrogens.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acids in the this compound sequence using the TOCSY and NOESY spectra.
-
Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
-
Structure Calculation:
-
Use the experimental restraints (NOE distances and dihedral angles) in a structure calculation program (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
Analyze the quality of the calculated structures using validation tools like PROCHECK-NMR.
-
B. X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. While obtaining suitable crystals of small, flexible peptides like this compound can be challenging, co-crystallization with their target integrin receptors has yielded valuable insights into the binding mode.
Experimental Protocol: Co-crystallization and X-ray Diffraction of this compound-Integrin Complex
-
Protein and Peptide Preparation:
-
Express and purify the extracellular domain of the target integrin receptor (e.g., αVβ3) to high homogeneity.
-
Synthesize and purify the this compound peptide.
-
-
Co-crystallization:
-
Mix the purified integrin and this compound peptide in a molar excess of the peptide.
-
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop) with various precipitants, buffers, and additives.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the crystal structure using molecular replacement, using a known structure of the integrin as a search model.
-
Build the this compound peptide into the electron density map.
-
Refine the atomic model against the experimental data.
-
Validate the final structure using tools like PROCHECK.
-
C. Molecular Dynamics (MD) Simulations
MD simulations are computational methods used to study the dynamic behavior of molecules over time. For the this compound peptide, MD simulations provide insights into its conformational flexibility, solvent interactions, and the thermodynamics of its binding to integrins.
Key Parameters in MD Simulations of this compound:
| Parameter | Description | Typical Values/Software |
| Force Field | A set of parameters that describes the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the solvent molecules (usually water). | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (μs) |
| Temperature and Pressure | Thermodynamic conditions of the simulation. | 300 K, 1 atm |
| Software | Programs used to run and analyze the simulations. | GROMACS, AMBER, NAMD |
Experimental Protocol: MD Simulation of this compound in Water
-
System Setup:
-
Start with an initial conformation of the this compound peptide, which can be an extended structure or a structure determined by NMR.
-
Place the peptide in the center of a periodic box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent or conjugate gradient algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the peptide.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the correct density of the system.
-
-
-
Production MD:
-
Run the production simulation for the desired length of time (e.g., 100 ns or longer). Save the coordinates of the system at regular intervals (e.g., every 10 ps).
-
-
Analysis:
-
Analyze the trajectory to study various properties of the this compound peptide, such as:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Radius of gyration to monitor compactness.
-
Hydrogen bond analysis.
-
Dihedral angle distributions.
-
-
II. This compound-Integrin Binding and Signaling
The biological activity of the this compound peptide stems from its ability to bind to integrin receptors on the cell surface. This binding can either mimic or inhibit the interaction of integrins with their natural ECM ligands, thereby modulating downstream signaling pathways.
A. Integrin Binding Affinity
The binding affinity of this compound for different integrin subtypes is a critical determinant of its biological specificity. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin.
Table of IC₅₀ Values for RGD Peptides:
| Peptide | Integrin Subtype | IC₅₀ (nM) |
| RGD | αvβ3 | 89 |
| RGD | α5β1 | 335 |
| RGD | αvβ5 | 440 |
| c(RGDfV) | αvβ3 | 1.5 - 6[2] |
| c(RGDfV) | αvβ5 | 250 - 503[2] |
| c(RGDfV) | α5β1 | 141 - 236[2] |
Note: c(RGDfV) is a cyclic RGD peptide and is shown for comparison.
B. Signaling Pathways
The binding of this compound to integrins triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This process involves the recruitment and activation of various signaling proteins to the cytoplasmic tails of the integrin subunits, leading to the regulation of diverse cellular processes such as cell adhesion, migration, proliferation, and survival.
Key Signaling Pathways Activated by RGD-Integrin Binding:
-
Focal Adhesion Kinase (FAK) and Src Family Kinases: Upon integrin clustering induced by this compound binding, FAK is recruited to the focal adhesions and undergoes autophosphorylation. This creates a binding site for Src family kinases, which further phosphorylate FAK and other downstream targets.[3][4]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The activated FAK/Src complex can recruit and activate PI3K, which in turn activates the serine/threonine kinase Akt. The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[[“]][6][7][8]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Integrin engagement can also lead to the activation of the Ras-Raf-MEK-ERK signaling cascade, which plays a crucial role in cell growth and differentiation.[9][10][11][12][13]
-
Nitric Oxide (NO) Synthesis: RGD peptide binding to integrins can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[14][15]
III. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the structural analysis of the this compound peptide.
B. This compound-Integrin Signaling Pathway
Caption: Simplified signaling pathway initiated by this compound binding to integrins.
IV. Conclusion
The structural analysis of the this compound peptide is a multifaceted endeavor that combines high-resolution experimental techniques with powerful computational methods. The detailed structural and dynamic information obtained from NMR, X-ray crystallography, and MD simulations is essential for understanding the molecular basis of its interaction with integrins. This knowledge, in turn, is critical for the design of peptidomimetics and other therapeutic agents that can selectively target specific integrin subtypes, offering promising avenues for the treatment of a range of diseases, including thrombosis and cancer. The ongoing exploration of the intricate signaling pathways modulated by this compound and its analogs will continue to provide valuable insights into the fundamental processes of cell adhesion and communication.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PI3K pathway role in integrin-mediated mechanotransduction - Consensus [consensus.app]
- 6. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. β1-Integrins induce phosphorylation of Akt on serine 473 independently of focal adhesion kinase and Src family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.upenn.edu]
- 10. Integrin-mediated signalling through the MAP-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 12. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 13. embopress.org [embopress.org]
- 14. researchgate.net [researchgate.net]
- 15. Nitric oxide/cGMP pathway signaling actively down-regulates ?4?1-integrin affinity: an unexpected mechanism for inducing cell de-adhesion. [vivo.health.unm.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Arginyl-glycyl-aspartyl-valine (RGDS) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis, purification, and characterization of the tetrapeptide Arginyl-glycyl-aspartyl-valine (RGDS). This peptide is a well-known motif involved in cell adhesion and has significant applications in biomedical research and drug development.
Introduction
The Arginyl-glycyl-aspartyl (RGD) sequence is a prominent cell adhesion motif found in several extracellular matrix (ECM) proteins. This sequence is recognized by integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. The specific tetrapeptide, Arginyl-glycyl-aspartyl-valine (RGDS), has been a subject of extensive research due to its ability to mimic the cell-binding properties of ECM proteins and influence cellular processes such as adhesion, migration, proliferation, and apoptosis.
The synthesis of RGDS is crucial for developing new therapeutic agents, targeted drug delivery systems, and biomaterials for tissue engineering. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing this peptide.
Biological Activity and Signaling Pathway
The biological activity of the RGDS peptide stems from its ability to bind to and modulate the function of integrin receptors. Upon binding to integrins, such as αvβ3, RGDS can either act as an antagonist, inhibiting the binding of ECM proteins and thereby preventing cell adhesion, or trigger downstream signaling pathways.
The primary signaling cascade initiated by RGDS-integrin binding involves the activation of Focal Adhesion Kinase (FAK). This leads to a series of intracellular events that regulate various cellular functions.
Synthesis of RGDS Peptide
The synthesis of the linear RGDS peptide is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Materials and Reagents
-
Resin: Pre-loaded Fmoc-Val-Wang resin (or similar, e.g., 2-chlorotrityl chloride resin loaded with Fmoc-Val).
-
Fmoc-protected Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Activation Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Methanol.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Precipitation Solvent: Cold diethyl ether.
Experimental Protocol: Fmoc-SPPS of RGDS
The following protocol outlines the manual synthesis of RGDS on a 0.1 mmol scale.
Workflow Diagram:
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the Fmoc-Val-Wang resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (Cycle 1 - Valine):
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Aspartic Acid:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in DMF (2 mL).
-
Add DIPEA (0.8 mmol) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain and wash the resin as in step 2.
-
(Optional but recommended: Perform a Kaiser test to confirm complete coupling).
-
-
Repeat Synthesis Cycles:
-
Repeat the deprotection (step 2) and coupling (step 3) steps for the remaining amino acids in the sequence:
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
-
-
Final Fmoc Deprotection:
-
After the final coupling (Fmoc-Arg(Pbf)-OH), perform the Fmoc deprotection as described in step 2.
-
-
Final Washing and Drying:
-
Wash the resin-bound peptide with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage and Side-Chain Deprotection:
-
Add the cleavage cocktail (5 mL) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
-
Incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The crude peptide requires purification to remove by-products from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.
Purification Protocol: RP-HPLC
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes is a good starting point for RGDS.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the equilibrated C18 column.
-
Run the gradient and collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
-
Characterization
The identity and purity of the synthesized RGDS peptide should be confirmed by mass spectrometry and, if required, NMR spectroscopy.
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to confirm the molecular weight of the peptide.
-
NMR Spectroscopy (¹H NMR): Proton NMR can be used to confirm the structure of the peptide.
Quantitative Data
The yield and purity of the synthesized peptide are critical parameters for evaluating the success of the synthesis.
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Yield | 70-90% (based on initial resin loading) | Gravimetric analysis (weight of crude peptide) |
| Purity after Synthesis | Variable (dependent on synthesis success) | Analytical RP-HPLC |
| Purity after HPLC | >95%[1] | Analytical RP-HPLC |
| Molecular Weight (Expected) | 445.46 g/mol | - |
| Molecular Weight (Observed) | 445.5 ± 0.5 Da | ESI-MS |
Note: The overall yield of the purified peptide will be lower than the crude yield due to losses during purification.
Conclusion
The Fmoc-based solid-phase synthesis protocol described provides a reliable method for producing the biologically active RGDS tetrapeptide. Proper execution of the coupling, deprotection, and cleavage steps, followed by RP-HPLC purification, can yield a high-purity product suitable for a wide range of research and development applications. The characterization data is essential to ensure the quality and identity of the final peptide product.
References
Application Notes and Protocols for the Purification of RGDV Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arg-Gly-Asp-Val (RGDV) tetrapeptide is a member of the RGD family of peptides, which are known to be ligands for several integrins, a class of cell surface receptors involved in cell-cell and cell-matrix interactions. The RGD sequence is a common recognition motif found in extracellular matrix proteins like fibronectin, and its interaction with integrins plays a crucial role in various physiological and pathological processes, including cell adhesion, migration, differentiation, and tumor metastasis.[1][2] The this compound peptide, in particular, has been shown to selectively inhibit platelet-dependent thrombus formation in vivo, highlighting its potential as an antithrombotic agent.[3]
The synthesis and purification of this compound peptides are critical steps in research and drug development to ensure the quality, purity, and activity of the final product. This document provides detailed application notes and protocols for the purification of this compound peptides, primarily focusing on solid-phase peptide synthesis (SPPS) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification Methods for this compound Peptides
The purification of synthetic peptides like this compound is essential to remove impurities generated during synthesis, such as truncated or deleted sequences, by-products from the cleavage of protecting groups, and residual reagents.[4] The most powerful and widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6][7][8] However, other chromatographic techniques can be used as complementary steps to achieve higher purity.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification due to its high resolution and efficiency.[4][5][6][7][8] The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components based on their hydrophobicity.
2. Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be a useful initial capture step to remove a significant portion of impurities before a final polishing step with RP-HPLC.
3. Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be employed to remove smaller impurities or aggregates from the desired peptide.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound peptides. Please note that yields and purity can vary depending on the synthesis strategy, coupling efficiency, and purification protocol.
| Parameter | Typical Value | Method of Determination | Reference |
| Purity | > 95% | Reversed-Phase HPLC | [9][10] |
| Molecular Weight (Theoretical) | 445.48 g/mol | --- | [9][10] |
| Molecular Weight (Experimental) | Consistent with theoretical mass | Mass Spectrometry (e.g., ESI-MS) | General Practice |
| Overall Yield (after purification) | 1.4% - 50% (for a 70-mer peptide, illustrative) | Gravimetric/Spectrophotometric | [11] |
| Counterion | Trifluoroacetate (TFA) | HPLC/MS | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide (Fmoc/tBu Strategy)
This protocol describes a standard manual solid-phase synthesis of the this compound peptide using Fmoc chemistry.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for Asp, Gly, and Arg in sequence):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, colorless beads), drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Asp, Gly, Arg).
-
Final Fmoc Deprotection: After coupling the final amino acid (Arg), perform a final deprotection step (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of this compound Peptide by Preparative RP-HPLC
Materials:
-
Crude this compound peptide
-
RP-HPLC system with a preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter to remove any particulates.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate appropriate for the column size (e.g., 10-20 mL/min).
-
Injection and Elution:
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient of Mobile Phase B from 5% to 60% over 30-60 minutes. The optimal gradient may need to be determined empirically based on analytical HPLC runs of the crude material.
-
Monitor the elution of the peptide at 214 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure this compound peptide (>95% purity). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white fluffy powder.
Protocol 3: Quality Control of Purified this compound Peptide
1. Analytical RP-HPLC for Purity Assessment:
-
System: Analytical HPLC with a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient of 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm.
-
Analysis: Integrate the peak areas to determine the percentage purity of the this compound peptide.
2. Mass Spectrometry for Identity Confirmation:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[12][13][14][15][16]
-
Procedure: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Analysis: Determine the molecular weight of the peptide and compare it to the theoretical mass of this compound (445.48 g/mol ).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound peptide.
Caption: Simplified signaling pathway of RGD peptide interaction with an integrin receptor.
References
- 1. minds.wisconsin.edu [minds.wisconsin.edu]
- 2. [Research progresses of the synthesis and application of oligopeptide containing Arg-Gly-Asp sequence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound peptide selectively inhibits platelet-dependent thrombus formation in vivo. Studies using a baboon model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. abbiotec.com [abbiotec.com]
- 10. H-Arg-Gly-Asp-Val-OH, this compound peptide [novoprolabs.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Labeling Arginyl-glycyl-aspartyl-valine (RGDV) with Fluorophores
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Arginyl-glycyl-aspartyl-valine (RGDV) peptide sequence is a well-characterized motif that binds to integrins, a family of cell surface receptors involved in cell adhesion, signaling, and migration. This specific binding property makes this compound and its analogs valuable tools in biomedical research and drug development, particularly for targeting cells involved in processes like angiogenesis, inflammation, and cancer metastasis. Labeling this compound with fluorophores enables researchers to visualize and track the peptide's interaction with cells and tissues, providing insights into biological processes and the localization of this compound-targeted therapeutics.
These application notes provide detailed protocols for the covalent labeling of the this compound peptide with amine-reactive fluorophores, with a focus on Fluorescein Isothiocyanate (FITC) as a representative dye. The protocols cover the labeling reaction, purification of the conjugate, and a general method for in vitro cell imaging.
Data Presentation
Fluorophore Properties
A selection of common fluorophores suitable for labeling the this compound peptide is presented below. The choice of fluorophore should be guided by the specific application and the available instrumentation.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reactive Group |
| FITC | 495 | 521[1] | 75,000[1] | 0.92[1] | Isothiocyanate |
| TAMRA | 555 | 580 | ~90,000 | ~0.1 | NHS Ester |
| Cy3 | 550 | 570 | 150,000 | 0.15 | NHS Ester |
| Cy5 | 649 | 670 | 250,000 | 0.20 | NHS Ester |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | NHS Ester |
This compound-FITC Conjugate Characteristics
The following table summarizes the expected characteristics of the this compound-FITC conjugate.
| Parameter | Value/Method | Notes |
| Labeling Yield | ~73%[2] | Yield can vary based on reaction conditions and purification method. |
| Degree of Labeling (DOL) | 1 | Calculated using spectrophotometric methods. For a peptide with a single primary amine (N-terminus), the target DOL is 1. |
| Purity | >95% | Determined by analytical RP-HPLC. |
| Storage | -20°C, protected from light | Lyophilized powder or in a suitable solvent like DMSO. |
Experimental Protocols
Protocol 1: In-Solution Labeling of this compound with FITC
This protocol describes the labeling of the N-terminal primary amine of the this compound peptide with FITC in a solution phase.
Materials:
-
This compound peptide
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, for pH adjustment)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.
-
Fluorophore Preparation: Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 1.5 to 3-fold molar excess of the FITC solution to the peptide solution.
-
Gently mix the reaction mixture. If necessary, adjust the pH to 8.5-9.0 with DIPEA or TEA.
-
Incubate the reaction for 2-4 hours at room temperature in the dark, with gentle stirring. The reaction can also be performed overnight at 4°C.
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer, such as 1 M Tris-HCl, to consume the excess reactive dye.
-
Purification:
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a pH of ~2-3 to ensure compatibility with the RP-HPLC system.
-
Purify the this compound-FITC conjugate using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at both 220 nm (for the peptide bond) and 495 nm (for FITC).
-
Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.
-
-
Characterization and Storage:
-
Confirm the identity of the purified product by mass spectrometry.
-
Lyophilize the purified fractions to obtain the this compound-FITC conjugate as a powder.
-
Store the lyophilized product at -20°C, protected from light.
-
Protocol 2: On-Resin Labeling of this compound with FITC
This protocol is suitable if the this compound peptide is synthesized using solid-phase peptide synthesis (SPPS) and the N-terminal Fmoc protecting group has been removed while the peptide is still attached to the resin.
Materials:
-
This compound-resin with a deprotected N-terminal amine
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Standard cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the this compound-resin in DMF for 30 minutes.
-
Fluorophore Preparation: Dissolve a 3-fold molar excess of FITC and a 6-fold molar excess of DIPEA in DMF.
-
Labeling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the FITC/DIPEA solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature, protected from light.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF to remove unreacted FITC and DIPEA.
-
Wash with dichloromethane (DCM) and dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the labeled resin with a standard cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude labeled peptide by RP-HPLC as described in Protocol 1.
-
Protocol 3: Calculation of Degree of Labeling (DOL)
The DOL determines the average number of fluorophore molecules conjugated to each peptide molecule.
Procedure:
-
Spectrophotometric Measurement:
-
Dissolve the purified this compound-FITC conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of the solution at 280 nm (A₂₈₀) and 495 nm (A₄₉₅) using a spectrophotometer.
-
-
Calculations:
-
The concentration of FITC is calculated using the Beer-Lambert law: [FITC] (M) = A₄₉₅ / εFITC (where εFITC at 495 nm is 75,000 M⁻¹cm⁻¹)
-
The absorbance at 280 nm from the FITC needs to be corrected for: A₂₈₀ (corrected) = A₂₈₀ - (A₄₉₅ × CF₂₈₀) (where CF₂₈₀ for FITC is approximately 0.35)
-
The concentration of the this compound peptide is calculated: [this compound] (M) = A₂₈₀ (corrected) / εthis compound (The molar extinction coefficient of this compound can be estimated based on its amino acid composition. As this compound lacks Tryptophan and Tyrosine, its absorbance at 280 nm is negligible, making the correction for the peptide's own absorbance minimal).
-
The Degree of Labeling is the molar ratio of the fluorophore to the peptide: DOL = [FITC] / [this compound]
-
Protocol 4: General Protocol for In Vitro Cell Imaging with this compound-FITC
This protocol provides a general guideline for staining adherent cells that express RGD-binding integrins with this compound-FITC for fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates
-
This compound-FITC conjugate
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with an anti-fade reagent
-
Fluorescence microscope with appropriate filter sets for FITC (Excitation: ~495 nm, Emission: ~520 nm)
Procedure:
-
Cell Culture: Culture cells to a confluence of 50-70% on sterile glass coverslips or in imaging plates.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.
-
Incubation with this compound-FITC:
-
Dilute the this compound-FITC conjugate in serum-free cell culture medium or PBS to the desired final concentration (typically in the range of 1-10 µM, but should be optimized for the specific cell type and application).
-
Incubate the cells with the this compound-FITC solution for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing: Gently wash the cells three times with PBS to remove unbound conjugate.
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with a filter set appropriate for FITC.
-
Acquire images using a suitable camera and imaging software. To minimize photobleaching, use the lowest possible excitation light intensity and exposure time.
-
Mandatory Visualizations
Caption: Workflow for this compound-FITC Conjugation and Application.
Caption: this compound-FITC Binding to Cell Surface Integrins.
Caption: Logical Steps in this compound-Fluorophore Synthesis.
References
Application Notes and Protocols for RGDV Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arginine-Glycine-Aspartate-Valine (RGDV) tetrapeptide sequence is a key player in cell adhesion and signaling, primarily through its interaction with integrin receptors on the cell surface.[1] Integrins, particularly αvβ3 and αvβ5, are often overexpressed on cancer cells and in the tumor vasculature, making this compound an attractive targeting ligand for the specific delivery of therapeutics and imaging agents.[1][2] By conjugating this compound peptides to various carriers such as nanoparticles, liposomes, and polymers, researchers can enhance the therapeutic index of drugs by increasing their concentration at the target site while minimizing off-target effects.[1]
These application notes provide an overview of common this compound peptide conjugation techniques, including detailed experimental protocols and quantitative data to guide researchers in developing their own targeted delivery systems.
Common this compound Peptide Conjugation Chemistries
The choice of conjugation chemistry is critical and depends on the functional groups available on both the this compound peptide and the carrier molecule. The most prevalent and effective methods include:
-
EDC-NHS Coupling: This method forms a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). It is a versatile "zero-length" crosslinking method.
-
Maleimide-Thiol Chemistry: This highly specific reaction forms a stable thioether bond between a maleimide group and a sulfhydryl (thiol, -SH) group.
-
Click Chemistry: This refers to a class of reactions that are highly efficient, specific, and biocompatible. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different conjugation methods. Note that much of the available literature focuses on the RGD peptide; however, the conjugation chemistry for this compound is expected to be highly similar.
Table 1: Comparison of this compound Peptide Conjugation Methods
| Feature | EDC-NHS Coupling | Maleimide-Thiol Chemistry | Click Chemistry (CuAAC) |
| Functional Groups | -COOH and -NH2 | -SH and Maleimide | Alkyne and Azide |
| Bond Formed | Amide | Thioether | Triazole |
| Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 6.5-7.5 | 4.0-12.0 (often neutral) |
| Reaction Time | 2-4 hours to overnight | 1-4 hours | 1-4 hours |
| Typical Efficiency | 40-60% | >90% | >95% |
| Specificity | Moderate (can cross-link proteins) | High | Very High |
| Biocompatibility | Good | Good | Excellent (copper-free versions available) |
Table 2: Example Reaction Conditions for this compound Conjugation to Nanoparticles
| Parameter | EDC-NHS Coupling (Carboxylated Nanoparticles) | Maleimide-Thiol Chemistry (Maleimide-functionalized Liposomes) | Click Chemistry (Azide-functionalized Polymers) |
| This compound-Peptide | This compound-NH2 | Cys-RGDV | Alkyne-RGDV |
| Molar Ratio (Peptide:Functional Group) | 10:1 to 50:1 | 1.2:1 to 5:1 | 1.5:1 to 10:1 |
| EDC Concentration | 2-10 mM | N/A | N/A |
| NHS/sulfo-NHS Concentration | 5-20 mM | N/A | N/A |
| Copper(I) Source | N/A | N/A | Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate) |
| Ligand (for CuAAC) | N/A | N/A | THPTA or TBTA |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Solvent | MES buffer (activation), PBS or Borate buffer (coupling) | PBS or HEPES buffer | Aqueous buffer or organic co-solvent (e.g., DMSO) |
Experimental Protocols
Protocol 1: EDC-NHS Coupling of this compound-NH2 to Carboxylated Nanoparticles
This protocol describes the covalent conjugation of an amine-terminated this compound peptide to carboxylated nanoparticles using carbodiimide chemistry.
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide)
-
This compound-NH2 peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Glycine or 1 M Tris-HCl, pH 7.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS with 0.02% Sodium Azide
Procedure:
-
Nanoparticle Preparation:
-
Resuspend carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Sonicate briefly to ensure a homogenous suspension.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (20 mg/mL) in Activation Buffer immediately before use.
-
Add EDC and sulfo-NHS to the nanoparticle suspension to final concentrations of 4 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the activated nanoparticles to pellet them.
-
Remove the supernatant and resuspend the pellet in Coupling Buffer.
-
Repeat the centrifugation and resuspension step twice to remove excess EDC and sulfo-NHS.
-
-
Conjugation:
-
Dissolve this compound-NH2 peptide in Coupling Buffer at a concentration that gives a 20-fold molar excess relative to the available carboxyl groups on the nanoparticles.
-
Add the this compound-NH2 solution to the washed, activated nanoparticles.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature to block any unreacted NHS-esters.
-
-
Final Washing and Storage:
-
Centrifuge the nanoparticles and wash three times with Wash Buffer to remove unbound peptide and quenching agent.
-
Resuspend the final this compound-conjugated nanoparticles in Storage Buffer.
-
Protocol 2: Maleimide-Thiol Conjugation of Cys-RGDV to Liposomes
This protocol details the conjugation of a cysteine-containing this compound peptide to maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes (e.g., containing DSPE-PEG-Maleimide)
-
Cys-RGDV peptide
-
Conjugation Buffer: PBS, pH 7.0, containing 10 mM EDTA
-
TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for reducing disulfide bonds)
-
Purification column (e.g., Sepharose CL-4B size-exclusion chromatography)
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Peptide Preparation (Optional):
-
If the Cys-RGDV peptide has formed disulfide dimers, dissolve it in Conjugation Buffer and add a 10-fold molar excess of TCEP.
-
Incubate for 30 minutes at room temperature.
-
-
Conjugation:
-
Add the Cys-RGDV peptide solution to the maleimide-functionalized liposome suspension in a 1.5:1 molar ratio of peptide to maleimide groups.
-
Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C under gentle agitation, protected from light.
-
-
Purification:
-
Prepare a size-exclusion chromatography column equilibrated with Storage Buffer.
-
Apply the reaction mixture to the top of the column.
-
Elute the this compound-conjugated liposomes with Storage Buffer. They will elute in the void volume, separated from the smaller, unconjugated peptide.
-
Collect the fractions containing the liposomes.
-
-
Characterization and Storage:
-
Characterize the conjugated liposomes for size, zeta potential, and peptide conjugation efficiency.
-
Store the purified this compound-liposomes at 4°C.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Alkyne-RGDV to Azide-Functionalized Polymers
This protocol outlines the "click" reaction for conjugating an alkyne-modified this compound peptide to an azide-functionalized polymer.
Materials:
-
Azide-functionalized polymer (e.g., PEG-Azide)
-
Alkyne-RGDV peptide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: PBS, pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized polymer and alkyne-RGDV peptide in the Reaction Buffer. A 5-fold molar excess of the peptide is recommended.
-
Prepare fresh stock solutions of CuSO4 (100 mM), sodium ascorbate (500 mM), and THPTA (100 mM) in deionized water.
-
-
Click Reaction:
-
In a reaction vessel, combine the polymer and peptide solutions.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Allow the reaction to proceed for 1-2 hours at room temperature with stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag with a suitable molecular weight cut-off to retain the polymer-peptide conjugate while allowing smaller molecules (unreacted peptide, catalyst, etc.) to diffuse out.
-
Dialyze against deionized water for 48 hours, with several water changes.
-
-
Lyophilization and Storage:
-
Freeze-dry the purified conjugate to obtain a powder.
-
Store the lyophilized this compound-polymer conjugate at -20°C.
-
Characterization of this compound-Conjugates
Quantification of Conjugated Peptide:
-
HPLC: Reversed-phase HPLC can be used to quantify the amount of unconjugated peptide in the supernatant after conjugation, allowing for the calculation of conjugation efficiency by subtraction.
-
UV-Vis Spectroscopy: If the peptide contains an aromatic amino acid (e.g., tyrosine) or is fluorescently labeled, the concentration can be determined by measuring the absorbance or fluorescence.
-
Amino Acid Analysis: This provides a very accurate quantification of the peptide content on the carrier.
Confirmation of Conjugation:
-
MALDI-TOF Mass Spectrometry: Can be used to confirm the covalent attachment of the peptide to smaller polymers or to analyze peptide fragments after enzymatic digestion of larger conjugates.
-
Zeta Potential: Successful conjugation of the charged this compound peptide will often result in a change in the surface charge of the nanoparticle or liposome.
-
Dynamic Light Scattering (DLS): Can be used to monitor changes in the hydrodynamic diameter and assess the colloidal stability of the conjugates.
Signaling Pathways and Experimental Workflows
This compound-Integrin Signaling Pathway
This compound peptides bind to integrins, which are transmembrane receptors that mediate cell-matrix adhesion. This binding can trigger a cascade of intracellular signaling events that influence cell survival, proliferation, migration, and invasion.
Caption: this compound-Integrin signaling cascade.
This compound-Mediated Endocytosis Workflow
The binding of this compound-conjugated nanoparticles to integrins can trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticle and its therapeutic payload.
Caption: Workflow of this compound-mediated endocytosis.
General Peptide Conjugation Workflow
The following diagram illustrates a typical workflow for the conjugation of this compound peptides to a carrier molecule, followed by purification and characterization.
Caption: General experimental workflow for this compound conjugation.
References
Application Notes and Protocols for RGDV-Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to RGDV-Targeted Drug Delivery
The Arg-Gly-Asp (RGD) peptide sequence is a well-established motif for targeting integrins, a family of transmembrane receptors that play a crucial role in cell adhesion, signaling, and angiogenesis.[1] Several integrin subtypes, notably αvβ3, αvβ5, and α5β1, are overexpressed on the surface of various cancer cells and endothelial cells of tumor neovasculature, making them attractive targets for cancer therapy.[2][3] The tetrapeptide Arg-Gly-Asp-Val (this compound) is a specific variant of the RGD motif that has been explored for its enhanced binding affinity and specificity to certain integrin subtypes. By functionalizing drug delivery systems, such as nanoparticles, liposomes, and drug conjugates, with this compound peptides, it is possible to achieve targeted delivery of therapeutic agents to the tumor site, thereby enhancing efficacy and reducing off-target toxicity.[3]
These application notes provide an overview of the principles of this compound-targeted drug delivery, along with detailed protocols for the synthesis, characterization, and evaluation of this compound-functionalized drug delivery systems.
Key Applications
-
Targeted Cancer Therapy: this compound-functionalized nanocarriers can selectively deliver chemotherapeutic agents to tumor cells and the tumor vasculature, leading to improved antitumor efficacy.[3]
-
Anti-Angiogenic Therapy: By targeting integrins on endothelial cells, this compound-based therapies can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
-
Tumor Imaging: Conjugation of this compound peptides to imaging agents allows for the specific visualization of tumors and their associated vasculature.
Signaling Pathway
The binding of this compound to integrins triggers a cascade of intracellular signaling events, primarily through the focal adhesion kinase (FAK) and Src family kinases. This "outside-in" signaling can influence cell proliferation, survival, migration, and invasion.[4]
References
- 1. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arginyl-glycyl-aspartyl-valine (RGDFV) in Cancer Cell Targeting
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Arginyl-glycyl-aspartyl-valine (RGDFV) peptide is a synthetic ligand that specifically targets integrins, a family of transmembrane cell adhesion receptors. Certain integrin subtypes, particularly αvβ3 and αvβ5, are overexpressed on the surface of various cancer cells and endothelial cells of tumor neovasculature, while showing limited expression in healthy tissues.[1][2] This differential expression makes RGDFV and its derivatives promising candidates for targeted cancer therapy and diagnostics. By conjugating RGDFV to therapeutic agents, imaging probes, or nanoparticles, it is possible to achieve selective delivery to the tumor microenvironment, thereby enhancing efficacy and reducing off-target toxicity.[3]
These application notes provide an overview of the utility of RGDFV in cancer cell targeting, along with detailed protocols for key experimental procedures.
Mechanism of Action
RGDFV mimics the natural binding motif of extracellular matrix (ECM) proteins like fibronectin and vitronectin to integrins.[4] The binding of RGDFV to integrins on cancer cells can trigger several downstream effects:
-
Inhibition of Cell Adhesion and Migration: By blocking the interaction between integrins and the ECM, RGDFV can inhibit cell adhesion, a crucial step in tumor invasion and metastasis.[4]
-
Induction of Apoptosis: In some cancer cells, RGDFV-integrin binding can disrupt cell survival signals, leading to programmed cell death (apoptosis).
-
Targeted Delivery: When used as a targeting moiety, RGDFV guides conjugated payloads (e.g., chemotherapeutics, nanoparticles) to tumor cells and angiogenic blood vessels, increasing the local concentration of the therapeutic or diagnostic agent.[3]
The signaling cascade initiated by RGDFV-integrin interaction often involves the Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical for cell survival, proliferation, and migration.
Quantitative Data: Integrin Binding Affinity
The binding affinity of RGDFV and its analogs to various integrin subtypes is a critical parameter for evaluating their targeting potential. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this affinity, with lower values indicating higher affinity. The affinity can be influenced by factors such as the cyclization of the peptide, which reduces conformational flexibility and enhances binding.[5]
| Peptide/Analog | Integrin Subtype | IC50 (nM) | Cell Line/System | Reference |
| cyclo(RGDfV) | αvβ3 | 0.54 | Cell-free ELISA | [6] |
| cyclo(RGDfV) | αvβ5 | 8 | Cell-free ELISA | [6] |
| cyclo(RGDfV) | α5β1 | 15.4 | Cell-free ELISA | [6] |
| cyclo(RGDfK) | αvβ3 | 71.7 | U-87 MG cells | [7] |
| [¹⁸F]FB-E[c(RGDyK)]₂ (Dimer) | αvβ3 | 2.3 | HUVEC cells | [8] |
| [¹⁸F]FB-c(RGDyK) (Monomer) | αvβ3 | 3.5 | HUVEC cells | [8] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments involving RGDFV in cancer cell targeting.
Protocol 1: In Vitro Cell Adhesion Assay
This assay determines the ability of RGDFV to inhibit the adhesion of cancer cells to an ECM protein-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin, Vitronectin)
-
Cancer cell line expressing target integrins (e.g., U-87 MG, HeLa, MDA-MB-231)
-
RGDFV peptide and control peptide (e.g., RGEFV)
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve integrin integrity.
-
Wash the cells with serum-free medium and resuspend them in serum-free medium containing 0.1% BSA.
-
-
Inhibition Assay:
-
Pre-incubate the cells (e.g., 1 x 10⁵ cells/mL) with varying concentrations of RGDFV or the control peptide for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the ECM-coated plate.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the wells with PBS and stain with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells extensively with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each peptide concentration relative to the untreated control.
-
Plot the percentage of adhesion against the logarithm of the peptide concentration and determine the IC50 value.
Protocol 2: RGDFV Conjugation to Gold Nanoparticles (AuNPs)
This protocol describes the conjugation of a cysteine-terminated RGDFV peptide to gold nanoparticles via a thiol-gold bond.
Materials:
-
Gold nanoparticle solution (e.g., 20 nm)
-
Cysteine-terminated RGDFV peptide (C-RGDFV)
-
Potassium carbonate (K₂CO₃) solution (0.1 M)
-
Polyethylene glycol (PEG)-thiol
-
Phosphate buffer (pH 7.4)
-
Centrifuge and tubes
-
UV-Vis spectrophotometer
Procedure:
-
Peptide and PEG-thiol Solution Preparation:
-
Dissolve C-RGDFV and PEG-thiol in deionized water to a final concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
To 1 mL of the AuNP solution, add 10 µL of 0.1 M K₂CO₃ to adjust the pH to approximately 8.5.
-
Add 100 µL of the C-RGDFV solution to the AuNP solution while stirring.
-
Incubate for 30 minutes at room temperature.
-
Add 50 µL of the PEG-thiol solution to passivate the remaining surface of the AuNPs and increase stability.
-
Continue to stir for at least 2 hours at room temperature.
-
-
Purification of RGDFV-AuNPs:
-
Centrifuge the solution at a speed appropriate for the size of the AuNPs (e.g., 12,000 x g for 20 nm AuNPs) for 30 minutes to pellet the conjugated nanoparticles.
-
Carefully remove the supernatant containing unconjugated peptide and PEG-thiol.
-
Resuspend the pellet in phosphate buffer (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound reagents.
-
-
Characterization:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the RGDFV-AuNP solution. A red-shift in the surface plasmon resonance peak compared to unconjugated AuNPs indicates successful conjugation.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and zeta potential of the conjugated nanoparticles to assess their size and surface charge.
-
Protocol 3: In Vivo Tumor Targeting and Biodistribution Study
This protocol outlines a procedure to evaluate the tumor-targeting ability and biodistribution of radiolabeled RGDFV-conjugated nanoparticles in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U-87 MG xenografts)
-
Radiolabeled RGDFV-conjugated nanoparticles (e.g., with ⁶⁴Cu or ¹¹¹In)
-
Control (unconjugated) radiolabeled nanoparticles
-
Animal imaging system (e.g., PET/CT or SPECT/CT)
-
Gamma counter
-
Anesthesia
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice.
-
-
Injection:
-
Inject a known activity of the radiolabeled RGDFV-nanoparticles or control nanoparticles intravenously via the tail vein.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), acquire images using the appropriate imaging modality (PET or SPECT).
-
Co-register the nuclear images with CT scans for anatomical reference.
-
-
Biodistribution Analysis:
-
At the final time point, euthanize the mice.
-
Dissect major organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Data Analysis:
-
Imaging Data: Analyze the images to visualize the accumulation of the radiotracer in the tumor and other organs over time.
-
Biodistribution Data: Compare the %ID/g in the tumor for the RGDFV-nanoparticles versus the control nanoparticles to determine targeting efficacy. Analyze the biodistribution in other organs to assess clearance and off-target accumulation.
Visualization of Key Processes
Signaling Pathway
The binding of RGDFV to integrins triggers intracellular signaling cascades that are crucial for cancer cell behavior. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/Akt pathway, which promotes cell survival and proliferation.
References
- 1. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Applications of RGDV Peptide in Hydrogel Functionalization for Cellular Scaffolding and Drug Delivery
Introduction
Hydrogels are highly hydrated, three-dimensional polymer networks that provide a microenvironment akin to the native extracellular matrix (ECM), making them ideal scaffolds for tissue engineering and controlled drug delivery.[1] However, many synthetic hydrogels lack the inherent biological cues necessary to promote cell adhesion, proliferation, and differentiation. To overcome this limitation, hydrogels are often functionalized with bioactive motifs. The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is the most extensively studied and utilized cell-adhesive ligand for this purpose. It mimics extracellular matrix proteins like fibronectin, vitronectin, and laminin, binding to cell surface integrin receptors and triggering downstream signaling cascades that mediate cellular attachment and function.[2][3]
This application note focuses on the closely related Arginine-Glycine-Aspartic acid-Valine (RGDV) tetrapeptide. While less studied than its tripeptide counterpart, this compound has also been identified as an integrin-binding motif.[1] The addition of a valine residue may influence integrin binding specificity and affinity, potentially offering nuanced control over cell-material interactions. Due to the limited availability of extensive research specifically on this compound-functionalized hydrogels, this document will present the available data on this compound and supplement it with the vast body of knowledge on RGD functionalization as a well-established and closely related paradigm. This approach will provide researchers with a strong foundational understanding and practical protocols applicable to both peptide systems.
Core Applications of this compound-Functionalized Hydrogels
The primary applications of incorporating the this compound peptide into hydrogel scaffolds are centered around enhancing cell-material interactions for various biomedical purposes:
-
Tissue Engineering: this compound-functionalized hydrogels can serve as scaffolds that promote the adhesion, spreading, and proliferation of various cell types, including fibroblasts, endothelial cells, and stem cells. This is crucial for the regeneration of tissues such as bone, cartilage, and skin.[4]
-
3D Cell Culture: These hydrogels provide a more physiologically relevant three-dimensional environment for in vitro cell culture compared to traditional 2D plastic surfaces. This enables more accurate studies of cell behavior, drug screening, and disease modeling.
-
Drug Delivery: By promoting cell adhesion to the hydrogel matrix, this compound functionalization can create a localized cell depot for sustained therapeutic protein production or can be used to target the hydrogel-drug conjugate to specific tissues overexpressing this compound-binding integrins.
-
Wound Healing: Hydrogels functionalized with this compound can be applied as wound dressings to promote the migration and proliferation of fibroblasts and keratinocytes, accelerating the wound closure process.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on RGD and related peptide-functionalized hydrogels, providing a comparative overview of the impact of peptide concentration and type on cellular responses.
Table 1: Effect of RGD/RGDS Concentration on Cell Adhesion and Spreading
| Hydrogel System | Peptide | Peptide Concentration (mM) | Cell Type | Adhesion/Spreading Metric | Result | Reference |
| Poly(ethylene glycol) (PEG) | GRGDS | 0.75 | hUVECs | Vinculin Staining Intensity | Increased focal adhesion formation | [5] |
| Poly(ethylene glycol) (PEG) | GRGDS | 1.5 | hUVECs | Actin Staining Intensity | Maximized actin network structure | [5] |
| Poly(ethylene glycol) diacrylate (PEGDA) | RGD | 2.5 | Marrow Stromal Cells | Alkaline Phosphatase Production | 1344% increase compared to no RGD | [6] |
| Poly(ethylene glycol) diacrylate (PEGDA) | RGD | 2.5 | Marrow Stromal Cells | Osteocalcin Accumulation | 277% increase compared to no RGD | [6] |
Table 2: Cell Migration in Response to RGD Peptide Gradients
| Hydrogel System | Peptide | Gradient | Cell Type | Migration Metric | Result | Reference |
| Poly(ethylene glycol) (PEG) | RGDS | 0 to 6 µmol/mL | Human Dermal Fibroblasts | Migration Distance (Up-gradient) | ~48% further than down-gradient | [7] |
| Poly(ethylene glycol) (PEG) | RGDS | 0 to 6 µmol/mL | Human Dermal Fibroblasts | Migration Distance (Up-gradient vs. Control) | ~33% greater than on uniform concentration | [7] |
| Poly(ethylene glycol) (PEG) | RGDS | 0 to 6 µmol/mL | Human Dermal Fibroblasts | Migration Distance (Down-gradient vs. Control) | ~12% reduced compared to uniform concentration | [7] |
Signaling Pathways
The binding of RGD and this compound peptides to integrin receptors on the cell surface initiates a cascade of intracellular signaling events, primarily centered around the formation of focal adhesions. These complex protein assemblies connect the extracellular matrix to the intracellular actin cytoskeleton, regulating cell adhesion, migration, proliferation, and survival.
A key event in this pathway is the activation of Focal Adhesion Kinase (FAK) . Upon integrin clustering induced by ligand binding, FAK is recruited to the focal adhesion complex and undergoes autophosphorylation. This creates docking sites for other signaling proteins, including Src family kinases, which further phosphorylate FAK and other downstream targets. This signaling cascade ultimately leads to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[8]
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of hydrogels with this compound/RGD peptides and subsequent cell-based assays.
Protocol 1: Covalent Conjugation of this compound/RGD Peptide to a PEG-based Hydrogel via "Click" Chemistry
This protocol describes the functionalization of a poly(ethylene glycol) (PEG) hydrogel with an this compound or RGD peptide using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[9]
Materials:
-
PEG-alkyne
-
Azido-functionalized this compound or RGD peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Dialysis tubing (MWCO appropriate for the PEG polymer)
Workflow Diagram:
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve PEG-alkyne in sterile PBS (pH 7.4) to a final concentration of 5% (w/v).
-
Dissolve the azido-functionalized this compound or RGD peptide in sterile PBS to a desired molar excess relative to the alkyne groups on the PEG.
-
-
Click Reaction:
-
In a sterile container, mix the PEG-alkyne and azido-peptide solutions.
-
Prepare fresh solutions of CuSO₄ (100 mM in water) and sodium ascorbate (200 mM in water).
-
Add the CuSO₄ solution to the polymer-peptide mixture, followed by the sodium ascorbate solution. The final concentrations of CuSO₄ and sodium ascorbate should be approximately 1 mM and 5 mM, respectively.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cutoff.
-
Dialyze against deionized water for 3 days, changing the water every 12 hours to remove unreacted peptide, copper catalyst, and other small molecules.
-
Freeze the purified solution and lyophilize to obtain the this compound/RGD-functionalized PEG as a dry powder.
-
-
Hydrogel Formation:
-
The lyophilized this compound/RGD-PEG can then be reconstituted in a suitable buffer and cross-linked into a hydrogel using a variety of methods, such as photopolymerization or Michael-type addition, depending on the specific chemistry of the PEG backbone.
-
Protocol 2: 3D Cell Encapsulation in this compound/RGD-Functionalized Hydrogels
This protocol details the encapsulation of cells within a pre-functionalized hydrogel for 3D cell culture studies.
Materials:
-
Lyophilized this compound/RGD-functionalized hydrogel precursor (e.g., this compound/RGD-PEG-methacrylate)
-
Photoinitiator (e.g., Irgacure 2959)
-
Cell suspension in culture medium
-
Sterile PBS
-
UV light source (365 nm)
Workflow Diagram:
Procedure:
-
Preparation of Precursor Solution:
-
Under sterile conditions, dissolve the this compound/RGD-functionalized hydrogel precursor and a photoinitiator in sterile PBS to the desired final concentrations (e.g., 10% w/v polymer, 0.05% w/v photoinitiator). Ensure complete dissolution.
-
-
Cell Suspension:
-
Trypsinize and count the cells to be encapsulated.
-
Resuspend the cell pellet in a small volume of complete culture medium to achieve a high cell density (e.g., 1 x 10⁷ cells/mL).
-
-
Encapsulation:
-
Gently and thoroughly mix the hydrogel precursor solution with the cell suspension at a 4:1 ratio (or as optimized for the specific hydrogel system). This will result in a final cell density of 2 x 10⁶ cells/mL in this example. Work quickly to prevent premature settling of cells.
-
-
Gelation:
-
Pipette the cell-laden precursor solution into a sterile mold, the wells of a culture plate, or as droplets on a hydrophobic surface.
-
Expose the solution to a UV light source (e.g., 365 nm, ~5 mW/cm²) for a duration optimized to achieve complete gelation while minimizing cell damage (typically 1-5 minutes).
-
-
Cell Culture:
-
After gelation, add pre-warmed complete culture medium to the hydrogel constructs.
-
Incubate the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO₂).
-
Change the culture medium every 2-3 days.
-
Cell viability, proliferation, and morphology can be assessed at desired time points using assays such as Live/Dead staining, AlamarBlue, and confocal microscopy.
-
Conclusion and Future Directions
Functionalization of hydrogels with the this compound peptide presents a promising strategy to enhance their bioactivity for applications in tissue engineering, 3D cell culture, and drug delivery. While the available research on this compound is not as extensive as that for RGD, the fundamental principles of integrin-mediated cell adhesion and signaling are expected to be highly similar. The protocols and data presented herein, combining specific mentions of this compound with the well-established RGD paradigm, provide a robust framework for researchers to design and execute experiments with these cell-adhesive hydrogels.
Future research should focus on a direct comparison of RGD- and this compound-functionalized hydrogels to elucidate the specific effects of the additional valine residue on integrin binding profiles, cell adhesion strength, and downstream cellular responses. Such studies will enable the fine-tuning of hydrogel bioactivity for specific cell types and desired therapeutic outcomes.
References
- 1. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Mechanistic Basis for the Binding of RGD- And [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. Covalent immobilization of RGDS on hydrogel surfaces to direct cell alignment and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for RGDV Cell Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rice Gall Dwarf Virus (RGDV) is a plant reovirus transmitted by insect vectors, primarily leafhoppers. The initial step of viral infection is the attachment of the virus to the surface of host cells, a critical process for viral entry and subsequent replication. Understanding the molecular interactions governing this binding is crucial for the development of antiviral strategies. The this compound outer capsid protein P2 has been identified as a key player in the attachment to insect vector cells. These application notes provide detailed protocols for quantifying this compound cell binding, assessing the inhibitory effects of potential antiviral compounds, and characterizing the interaction between viral proteins and host cell receptors.
Data Presentation
The following tables summarize representative quantitative data from cell binding assays. Note that specific binding affinities for this compound are not widely published; therefore, data from a closely related virus, Southern rice black-streaked dwarf virus (SRBSDV), is presented as an example of expected quantitative outputs.
Table 1: Representative Binding Constants of SRBSDV Coat Protein (P10) with Antiviral Compounds [1]
| Compound | Binding Constant (K a ) [M⁻¹] | Number of Binding Sites (n) |
| Ferulic Acid Derivative 1 | 1.2 x 10⁵ | 1.1 |
| Ferulic Acid Derivative 2 | 2.5 x 10⁵ | 1.2 |
| Ferulic Acid Derivative 3 | 0.8 x 10⁵ | 1.0 |
Table 2: Example of Inhibition of Viral Attachment Data
| Inhibitor Concentration (µM) | % Inhibition of this compound Binding |
| 0.1 | 15.2 ± 2.1 |
| 1 | 45.8 ± 3.5 |
| 10 | 82.1 ± 4.2 |
| 100 | 95.3 ± 2.8 |
Experimental Protocols
Protocol 1: Quantification of this compound Binding to Insect Cells using qPCR
This protocol quantifies the amount of this compound bound to the surface of insect vector cells using quantitative Polymerase Chain Reaction (qPCR).
Materials:
-
This compound viral particles
-
Insect cell line (e.g., Recilia dorsalis cell line)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
qPCR primers and probe specific for an this compound gene (e.g., a capsid protein gene)
-
qPCR master mix
-
96-well qPCR plates
Procedure:
-
Cell Culture: Seed insect cells in 24-well plates and grow to 80-90% confluency.
-
Virus Binding:
-
Pre-chill the cell plates on ice for 30 minutes.
-
Remove the culture medium and wash the cells once with cold PBS.
-
Add serial dilutions of purified this compound particles (in cold culture medium) to the cells.
-
Incubate the plates on ice for 1 hour to allow virus binding while preventing internalization.
-
-
Washing:
-
Carefully remove the virus-containing medium.
-
Wash the cells three times with cold PBS to remove unbound virus particles.
-
-
DNA Extraction:
-
Lyse the cells directly in the wells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
qPCR Analysis:
-
Set up a qPCR reaction using the extracted DNA, this compound-specific primers and probe, and a qPCR master mix.
-
Use a standard curve generated from a plasmid containing the target this compound gene to quantify the number of viral genomes.
-
The number of bound virus particles per cell can be calculated by normalizing the viral genome copy number to the number of cells.
-
Protocol 2: ELISA-Based this compound Cell Binding Assay
This protocol utilizes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the binding of this compound to immobilized insect cell membranes.
Materials:
-
Purified this compound particles
-
Insect cell line
-
Cell lysis buffer
-
High-binding 96-well ELISA plates
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibody against an this compound capsid protein (e.g., anti-P8 polyclonal antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Cell Membrane Preparation:
-
Harvest a large quantity of insect cells.
-
Resuspend the cells in lysis buffer and disrupt them by sonication or Dounce homogenization on ice.
-
Centrifuge the lysate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in PBS and determine the protein concentration.
-
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with the prepared cell membranes (e.g., 10 µ g/well ) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Block the wells with blocking buffer for 2 hours at room temperature.
-
-
Virus Binding:
-
Wash the plate three times with PBST.
-
Add serial dilutions of purified this compound particles to the wells and incubate for 2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add the primary antibody against the this compound capsid protein and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Protocol 3: Immunofluorescence Assay for Visualizing this compound Binding
This protocol allows for the visualization of this compound particles bound to the surface of insect cells using immunofluorescence microscopy.
Materials:
-
Insect cells grown on coverslips in a 24-well plate
-
Purified this compound particles
-
Primary antibody against an this compound capsid protein (e.g., anti-P2 monoclonal antibody)
-
Fluorophore-conjugated secondary antibody
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow insect cells on sterile coverslips to 70-80% confluency.
-
Virus Binding:
-
Pre-chill the cells on ice for 30 minutes.
-
Incubate the cells with purified this compound particles in cold medium for 1 hour on ice.
-
-
Washing and Fixation:
-
Wash the cells three times with cold PBS to remove unbound virus.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with the primary anti-RGDV antibody for 1 hour.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Visualization:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the bound virus particles using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Improving RGDV Peptide Stability in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of RGDV peptides in serum.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound peptide instability in serum?
The primary cause of this compound peptide instability in serum is rapid degradation by proteolytic enzymes.[1][2] Peptidases and proteases present in blood recognize specific cleavage sites within the peptide sequence and hydrolyze the peptide bonds, leading to inactive fragments and a short circulating half-life.[3][4]
Q2: What are the most common strategies to improve the serum stability of this compound peptides?
Several effective strategies can be employed to enhance the stability of this compound peptides against proteolytic degradation:
-
Cyclization: Constraining the peptide's structure by forming a cyclic backbone (head-to-tail) or through a side-chain linkage can make it less accessible to proteases.[1][5][6]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide creates steric hindrance, which shields the peptide from enzymatic degradation and can reduce renal clearance.[7][8][9]
-
D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-enantiomers makes the peptide bonds at those locations unrecognizable to most proteases, thereby increasing resistance to degradation.[10][11][12][13]
-
Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., with an amide group) can block degradation by exopeptidases.
-
Use of Unnatural Amino Acids: Incorporating non-canonical amino acids can also sterically hinder protease access or remove a recognition site.[3]
Q3: Will modifying my this compound peptide affect its binding affinity to integrins?
Yes, modifications can potentially alter the binding affinity of the this compound peptide. The RGD motif must be in a specific conformation to bind effectively to integrin receptors.
-
Cyclization often improves binding affinity and specificity by locking the peptide into a bioactive conformation.[5]
-
PEGylation , if the PEG chain is too close to the RGD motif, can cause steric hindrance and reduce binding. This can be mitigated by using a linker.[9]
-
D-amino acid substitution can change the peptide's secondary structure, which may either enhance or decrease its binding affinity.[11]
It is crucial to experimentally validate the binding affinity of any modified peptide using assays such as competitive binding assays.[14]
Q4: How do I choose the best stabilization strategy for my experiment?
The choice of strategy depends on the specific application, the desired pharmacokinetic profile, and the peptide's sequence.
-
For applications requiring high receptor affinity and selectivity, cyclization is often a preferred starting point.[15]
-
To significantly extend the circulation half-life for systemic drug delivery, PEGylation is a powerful and widely used method.[7][9]
-
If simple synthesis and moderate stability improvement are desired, D-amino acid substitution or terminal capping are effective and straightforward options.[12]
Often, a combination of these strategies, such as creating a PEGylated cyclic peptide, can yield the best results.[16]
Troubleshooting Guides
Problem: My modified this compound peptide still shows poor stability in our serum assay.
-
Possible Cause: Incomplete or incorrect chemical modification.
-
Suggested Solution: Confirm the successful completion and purity of your modification reaction. Use analytical techniques like Mass Spectrometry (MS) to verify the molecular weight of the final product and High-Performance Liquid Chromatography (HPLC) to ensure purity. For cyclization, ensure that you are not predominantly forming linear or oligomeric byproducts.[17][18]
-
-
Possible Cause: The modification did not protect the primary cleavage site.
-
Suggested Solution: The site of modification is critical. Even with a modification, other parts of the peptide may remain vulnerable. Identify the degradation products using LC-MS to determine the exact cleavage sites. Once identified, redesign the peptide with a modification (e.g., a D-amino acid) at or near the cleavage site.
-
-
Possible Cause: Issues with the serum stability assay protocol.
-
Suggested Solution: Ensure consistency in your assay. Use serum from a consistent source, avoid repeated freeze-thaw cycles of the serum, and maintain a constant temperature (typically 37°C) during incubation.[19] Crucially, ensure that the method used to stop the enzymatic reaction (e.g., adding trichloroacetic acid or a high concentration of organic solvent) is effective and immediate.[20][21]
-
Problem: The binding affinity of my modified this compound peptide is significantly lower than the parent peptide.
-
Possible Cause: Steric hindrance is blocking the RGD binding motif.
-
Suggested Solution: This is common with bulky modifications like PEGylation. Synthesize a new construct where a linker (e.g., a short Gly-Ser chain) is placed between the peptide and the PEG molecule.[22] This can distance the bulky group from the active RGD site. Alternatively, consider using a smaller PEG chain.
-
-
Possible Cause: The modification has induced an unfavorable conformation.
-
Suggested Solution: Cyclization or D-amino acid substitution fundamentally alters the peptide's 3D structure. If affinity is lost, the new conformation may not be optimal for integrin binding. Consider alternative designs: change the position of the D-amino acid, or for cyclic peptides, change the ring size or the amino acids used to form the cyclic bridge.[5][11]
-
Problem: My peptide cyclization reaction has a very low yield.
-
Possible Cause: Intermolecular oligomerization is outcompeting intramolecular cyclization.
-
Suggested Solution: The key to successful cyclization is to run the reaction under high-dilution conditions. This favors the intramolecular reaction (cyclization) over intermolecular reactions that lead to dimers and larger oligomers. Optimizing the coupling reagent and reaction temperature can also significantly improve yields.[17]
-
-
Possible Cause: An unexpected side reaction is occurring.
-
Suggested Solution: Certain amino acid sequences are prone to side reactions. For example, using glutamic acid in the sequence can sometimes lead to glutarimide formation, which disrupts the desired cyclization.[5] If you identify a persistent side product, consider substituting the problematic amino acid with another that has similar properties but is less reactive in this context.[5]
-
Quantitative Data on RGD Peptide Stability
The effectiveness of various stabilization strategies can be seen in the significant improvements in peptide half-life in serum.
| Peptide Type | Modification Strategy | Typical Half-Life in Serum | Reference |
| Linear RGD Peptide | None (Unmodified) | Minutes | [16] |
| Cyclic RGD Peptide | Head-to-tail Cyclization | Hours | [16] |
| PEGylated RGD Peptide | Covalent attachment of PEG | Can extend to several hours or longer | [7][16] |
| D-amino Acid Substituted | L- to D-amino acid swap | Significantly increased vs. L-analog | [12][13] |
Note: Actual half-life values are highly dependent on the specific peptide sequence, type and location of modification, and the assay conditions.
Key Experimental Protocols
Protocol: In Vitro Serum Stability Assay
This protocol outlines a general method for determining the half-life of a peptide in serum.
-
Peptide Preparation: Reconstitute the lyophilized this compound peptide in an appropriate buffer (e.g., PBS) to create a stock solution of known concentration (e.g., 1 mM).
-
Serum Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.
-
-
Quenching the Reaction:
-
Sample Processing:
-
Vortex the quenched sample and incubate on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to determine the peptide's half-life (t½).
-
Protocol: On-Resin Head-to-Tail Peptide Cyclization
This protocol describes a common method for synthesizing cyclic peptides on a solid support.
-
Linear Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The peptide should be anchored to the resin via a side chain of an amino acid like Asp, Glu, or Lys.
-
Orthogonal Protection: The N-terminal amino group (e.g., Fmoc) and the C-terminal carboxyl group (e.g., an allyl ester) that will form the cyclic bond must be protected with orthogonal protecting groups that can be removed selectively without cleaving the peptide from the resin.[5]
-
Selective Deprotection:
-
Remove the N-terminal Fmoc group using a piperidine solution.
-
Remove the C-terminal allyl protecting group using a catalyst like Pd(PPh₃)₄.[5]
-
-
On-Resin Cyclization:
-
Cleavage and Deprotection:
-
Once the cyclization is complete, wash the resin thoroughly.
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).
-
-
Purification: Purify the crude cyclic peptide using preparative RP-HPLC to obtain the final, high-purity product. Verify the product's identity using MS.
Visualizations
Caption: Proteolytic degradation of a linear this compound peptide in serum.
Caption: Workflow for developing a stable this compound peptide.
Caption: Cyclization protects peptides from protease degradation.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. cpcscientific.com [cpcscientific.com]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utilizing D-Amino Acids to Engineer Peptides and Hydrogels with Stability and Controlled Degradability for Biological Applications | AIChE [proceedings.aiche.org]
- 14. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bicyclic RGD peptides enhance nerve growth in synthetic PEG-based Anisogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. frontiersin.org [frontiersin.org]
- 20. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 22. mdpi.com [mdpi.com]
challenges in Arginyl-glycyl-aspartyl-valine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Arginyl-glycyl-aspartyl-valine (RGDV).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the solid-phase peptide synthesis (SPPS) of this compound?
The primary challenges in this compound synthesis are:
-
Aspartimide formation: The Asp-Gly sequence in this compound is highly prone to the formation of a cyclic aspartimide intermediate, especially during Fmoc deprotection with piperidine. This can lead to the formation of difficult-to-remove impurities, including α- and β-aspartyl peptides and their piperidide adducts.[1][2]
-
Racemization: The activation of the carboxylic acid group of each amino acid during the coupling step can lead to racemization, particularly for the chiral amino acids in the sequence (Arg, Asp, Val).
-
Incomplete coupling: Steric hindrance and peptide aggregation on the solid support can lead to incomplete coupling reactions, resulting in deletion sequences.
-
Protecting group strategy: The selection of appropriate side-chain protecting groups for Arginine and Aspartic acid is critical to prevent side reactions during synthesis and to ensure efficient cleavage and deprotection.[3]
-
Cleavage and deprotection: Incomplete removal of protecting groups and cleavage from the resin can result in a complex mixture of products, complicating purification.
Q2: Which protecting group strategy is recommended for this compound synthesis?
A standard and effective protecting group strategy for the Fmoc-based SPPS of this compound is:
-
Arginine (Arg): Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a commonly used and recommended protecting group for the guanidino group of arginine. It is cleaved under standard TFA conditions. While Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) is also an option, Pbf is generally preferred due to its higher acid lability, which can lead to cleaner deprotection.
-
Aspartic acid (Asp): OtBu (tert-butyl) is the standard protecting group for the β-carboxyl group of aspartic acid. However, due to the high risk of aspartimide formation in the Asp-Gly sequence, using a bulkier protecting group like O-Bno (O-benzyl-N,N-diisopropylisourea) can significantly reduce this side reaction.
-
Valine (Val): Valine does not have a reactive side chain and therefore does not require a side-chain protecting group.
Q3: How can I minimize aspartimide formation during this compound synthesis?
Several strategies can be employed to minimize aspartimide formation:
-
Use of bulky protecting groups for Aspartic Acid: Employing sterically hindered protecting groups for the Asp side chain, such as O-Bno, can significantly reduce the rate of aspartimide formation compared to the standard OtBu group.[4]
-
Modification of the Fmoc deprotection conditions:
-
Addition of an acidic modifier: Adding a weak acid like formic acid or HOBt to the piperidine deprotection solution can help to neutralize the basicity and reduce the rate of aspartimide formation.[5]
-
Use of a weaker base: Using a less nucleophilic and weaker base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations in combination with a scavenger for the dibenzofulvene byproduct can be effective, but its use with Asp-containing peptides should be carefully evaluated as DBU can also catalyze aspartimide formation.[3][6]
-
-
Reduced deprotection times: Minimizing the exposure of the peptide to basic conditions by using shorter deprotection times can also help.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low final yield of this compound peptide | 1. Incomplete coupling reactions. 2. Peptide aggregation on the resin. 3. Premature cleavage of the peptide from the resin. 4. Loss of peptide during purification. | 1. Use a more efficient coupling reagent like HATU or HCTU.[7][8] Perform a double coupling for each amino acid. Monitor coupling completion with a Kaiser test. 2. Use a resin with a higher swelling capacity (e.g., PEG-based resins). Synthesize at a lower substitution level. 3. Ensure the appropriate linker is used for your desired C-terminus and that the cleavage conditions are not too harsh. 4. Optimize the HPLC purification protocol, including the gradient and column chemistry. |
| Multiple peaks in the HPLC chromatogram of the crude product | 1. Presence of deletion sequences from incomplete coupling. 2. Formation of aspartimide-related impurities. 3. Racemization of amino acids. 4. Incomplete removal of protecting groups. | 1. Implement double coupling and monitor completion. 2. Employ strategies to minimize aspartimide formation (see FAQ Q3). 3. Use coupling reagents known to suppress racemization, such as those containing HOAt or OxymaPure as additives.[9] 4. Optimize the cleavage cocktail and increase the cleavage time. Ensure efficient scavenging of protecting group cations. |
| Broad or tailing peaks during HPLC purification | 1. Peptide aggregation. 2. Poor solubility of the peptide in the mobile phase. 3. Secondary interactions with the stationary phase. | 1. Add chaotropic agents like guanidinium chloride to the sample or mobile phase. 2. Adjust the pH of the mobile phase or increase the organic solvent concentration. 3. Use a different column chemistry (e.g., a column with a different C18 bonding or a different stationary phase altogether). |
| Mass spectrometry shows unexpected masses | 1. Deletion or insertion of amino acids. 2. Modification of amino acid side chains (e.g., oxidation of Met if present, though not in this compound). 3. Incomplete deprotection. 4. Adduct formation with scavengers or other small molecules. | 1. Review the synthesis protocol and ensure correct amino acid additions. 2. Use appropriate scavengers during cleavage to prevent side reactions. 3. Re-treat the peptide with the cleavage cocktail. 4. Optimize the cleavage and work-up procedures to remove residual scavengers. |
Quantitative Data
Table 1: Comparison of Aspartimide Formation in the VKDGYI Peptide Sequence with Different Aspartic Acid Protecting Groups.
Disclaimer: The following data is for the model peptide sequence Val-Lys-Asp-Gly-Tyr-Ile and is intended to provide a relative comparison of the effectiveness of different Asp protecting groups in mitigating aspartimide formation in an Asp-Gly context, which is relevant to this compound synthesis.
| Asp Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate (%) |
| Fmoc-Asp(OtBu)-OH | 1.5 | 12.8 |
| Fmoc-Asp(OMpe)-OH | 0.4 | 4.1 |
| Fmoc-Asp(OBno)-OH | 0.1 | 1.2 |
Data adapted from a study where resin-bound peptides were treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles. As the data suggests, the use of the bulkier OBno protecting group leads to a significant reduction in both aspartimide formation and racemization (as indicated by the lower percentage of D-Aspartate).
Table 2: Comparison of Crude Peptide Purity with Different Coupling Reagents for the Synthesis of the 65-74 fragment of Acyl Carrier Protein (VQAAIDYING).
Disclaimer: This data is for a different peptide sequence but provides a general comparison of the efficiency of common coupling reagents.
| Coupling Reagent | Crude Purity (%) |
| HBTU | ~70-80 |
| HCTU | ~80-85 |
| HATU | ~80-85 |
| PyBOP | ~70-75 |
| TBTU | ~70-75 |
Data adapted from a comparative study of different activators in Fmoc-SPPS.[7][10] HCTU and HATU generally provide higher crude purity compared to other common coupling reagents.
Experimental Protocols
Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a rink amide resin to yield a C-terminally amidated peptide.
1. Resin Swelling:
- Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe reaction vessel.
- Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes.
- Drain the solution.
- Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (Example for Valine, the first amino acid):
- In a separate vial, dissolve Fmoc-Val-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in 1 mL of DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
4. Chain Elongation:
- Repeat steps 2 and 3 for the sequential coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.
5. Final Fmoc Deprotection:
- After coupling the final amino acid (Fmoc-Arg(Pbf)-OH), perform the Fmoc deprotection as described in step 2.
6. Resin Washing and Drying:
- Wash the peptide-resin thoroughly with DMF (5 x 2 mL), DCM (5 x 2 mL), and Methanol (3 x 2 mL).
- Dry the resin under a high vacuum for at least 1 hour.
Protocol 2: Cleavage and Deprotection of this compound from the Resin
1. Preparation of Cleavage Cocktail:
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
2. Cleavage Reaction:
- Add 2 mL of the cleavage cocktail to the dried peptide-resin in the reaction vessel.
- Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation:
- Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of cold diethyl ether.
- A white precipitate of the crude peptide should form.
- Rinse the resin with a small amount of fresh cleavage cocktail and add it to the ether.
4. Isolation of Crude Peptide:
- Centrifuge the tube at 3000 rpm for 5 minutes.
- Carefully decant the ether.
- Wash the peptide pellet with another 10 mL of cold diethyl ether and centrifuge again.
- Decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification and Characterization
1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
- Filter the solution to remove any insoluble material.
- Inject the solution onto a preparative C18 RP-HPLC column.
- Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5-60% acetonitrile over 30 minutes.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect the fractions corresponding to the main peak.
2. Characterization:
- Analyze the purified fractions by analytical RP-HPLC to confirm purity.
- Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound peptide.
Caption: Troubleshooting decision tree for low purity/yield in this compound synthesis.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing RGDV Binding Affinity to Integrins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving the optimization of RGDV-integrin binding.
Frequently Asked Questions (FAQs)
Q1: What is the this compound motif and which integrins does it primarily target?
The Arginine-Glycine-Aspartate (RGD) sequence is a highly conserved cell recognition motif found in many extracellular matrix (ECM) proteins. The addition of a Valine (V) residue, creating the this compound sequence, can influence its binding specificity and affinity. RGD-containing peptides are recognized by approximately one-third of the known integrin heterodimers, with the most studied being αvβ3, αvβ5, α5β1, and αIIbβ3.[1][2][3][4] The amino acids flanking the core RGD sequence play a critical role in determining the selectivity and affinity for specific integrin subtypes.[2][3][5]
Q2: Why is my linear this compound peptide showing low or no binding activity?
Linear RGD peptides often exhibit low binding affinity due to their high conformational flexibility.[6] This flexibility can lead to a higher energy barrier for adopting the correct conformation required for stable binding to the integrin's active site.[6] Furthermore, linear peptides are often more susceptible to degradation by proteases in experimental systems. To improve binding properties, constraining the peptide's structure, typically through cyclization, is a common and effective strategy.[6][7]
Q3: How does cyclization improve the binding affinity of this compound peptides?
Cyclization significantly enhances binding affinity for several reasons:
-
Conformational Rigidity: It locks the peptide into a bioactive conformation that more closely mimics the native RGD loop in ECM proteins, reducing the entropic penalty of binding.[6]
-
Increased Stability: The cyclic structure provides greater resistance to enzymatic degradation, increasing the peptide's half-life in assays.[1][8]
-
Improved Selectivity: By constraining the peptide's shape, cyclization can favor binding to a specific integrin subtype over others, depending on the ring size and flanking residues.[7]
Q4: What is the difference between Kd and IC50, and what do they measure?
-
Kd (Dissociation Constant): This is a measure of binding affinity. It represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity (a tighter interaction).[9][10] Kd is an intrinsic property of the ligand-receptor pair.[9]
-
IC50 (Half-maximal Inhibitory Concentration): This is a measure of the functional potency of a compound. It indicates the concentration of an inhibitor required to reduce a specific biological response (e.g., binding of a natural ligand, enzyme activity) by 50%.[10] While related to affinity, the IC50 value is dependent on the specific experimental conditions.[9]
Troubleshooting Guide
Issue 1: High background or non-specific binding in a solid-phase assay.
-
Question: My ELISA-style binding assay shows high signal in control wells without the integrin or with a scrambled peptide. What can I do?
-
Answer: High non-specific binding can obscure your results. Consider the following solutions:
-
Blocking: Ensure you are using an effective blocking agent. Standard blockers include Bovine Serum Albumin (BSA) or non-fat dry milk. For persistent issues, consider specialized commercial blocking buffers.
-
Detergents: Add a mild non-ionic detergent, such as Tween-20 (0.05% - 0.1%), to your washing and incubation buffers to reduce hydrophobic interactions.
-
Surface Passivation: When immobilizing peptides, ensure the surface is properly passivated to prevent proteins from binding directly to the plate. Co-immobilization with anti-fouling molecules like polyethylene glycol (PEG) can be highly effective.[11]
-
Peptide Purity: Verify the purity of your synthetic peptide. Contaminants can lead to unexpected interactions.
-
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
-
Question: I'm getting significant well-to-well or day-to-day variability in my cell adhesion or competitive binding experiments. Why?
-
Answer: Cell-based assays are sensitive to many variables. To improve reproducibility:
-
Cell State: Ensure cells are in a consistent state. Use cells from the same passage number, maintain a consistent confluence level before harvesting, and avoid harsh detachment methods. Over-trypsinization can damage integrins on the cell surface. Consider using non-enzymatic methods like EDTA-based buffers for cell detachment.[5]
-
Integrin Expression Levels: Integrin expression can vary with cell passage and culture conditions. Regularly verify the expression level of the target integrin using flow cytometry or western blotting.
-
Divalent Cations: Integrin-ligand binding is dependent on divalent cations like Mg²⁺ or Mn²⁺. Maintain consistent concentrations of these ions in your assay buffers, as they are crucial for maintaining the high-affinity state of the integrin.
-
Peptide Stability: Linear peptides may degrade over the course of a long incubation. Consider using more stable cyclic peptides or protease inhibitor cocktails if degradation is suspected.[1]
-
Issue 3: Low signal-to-noise ratio in binding experiments.
-
Question: The specific binding signal for my this compound peptide is very weak, making it difficult to distinguish from the background. How can I amplify the signal?
-
Answer: A low signal suggests either weak binding or an issue with the detection method.
-
Optimize Peptide Design: As discussed in the FAQ, switch from a linear to a cyclic this compound peptide to significantly increase binding affinity.[6] Molecular dynamics simulations and experimental data show that cyclic peptides like c(RGDfV) have a much higher affinity for integrins such as αvβ3.[2][6]
-
Increase Valency: Use or synthesize multimeric RGD peptides (e.g., dimers or tetramers). Multivalency can dramatically increase the avidity (overall binding strength) by increasing the "local concentration" of the binding motif near the integrin receptors.[7]
-
Assay Format: In solid-phase assays, check the orientation and density of the immobilized ligand or receptor. Ensure the binding site is accessible. In cell-based assays, consider using a cell line that overexpresses the target integrin.
-
Detection System: If using a labeled secondary antibody or ligand, ensure it is high-affinity and that the detection substrate (e.g., TMB, fluorophore) is not expired and provides a strong signal.
-
Data Hub: RGD Peptide Binding Affinities
The following tables summarize quantitative data on the binding affinities of various RGD peptides to different integrin subtypes. These values are compiled from multiple studies and are intended for comparative purposes. Note that IC50 values can vary based on assay conditions.
Table 1: Comparison of Linear vs. Cyclic RGD Peptides for αvβ3 Integrin
| Peptide | Sequence | Integrin | Assay Type | IC50 (nM) |
| GRGDSPK | Linear | αvβ3 | Solid-Phase Binding Assay | 12.2[2] |
| RGD (tripeptide) | Linear | αvβ3 | Solid-Phase Binding Assay | 89[2] |
| Cilengitide | c(RGDf(NMe)V) | αvβ3 | Solid-Phase Binding Assay | 0.63[2] |
| c(RGDfV) | Cyclic | αvβ3 | Not specified | Higher affinity than linear[6] |
Table 2: Selectivity Profile of RGD Analogs across Different Integrins
| Peptide | Sequence | IC50 αvβ3 (nM) | IC50 αvβ5 (nM) | IC50 α5β1 (nM) | IC50 αIIbβ3 (nM) |
| GRGDSPK | Linear | 12.2[2] | 115[2] | 11.2[2] | >10,000[2] |
| Cilengitide | c(RGDf(NMe)V) | 0.63[2] | 4.9[2] | 99[2] | >10,000[2] |
| Echistatin | Disintegrin | 0.04[2] | 0.28[2] | 0.81[2] | 1.6[2] |
Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Competitive Radioligand Binding Assay
This protocol is used to determine the IC50 value of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to a purified, immobilized integrin.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a purified integrin (e.g., αvβ3) at a concentration of 1-2 µg/mL in a suitable buffer (e.g., Tris-HCl with NaCl, MgCl₂, CaCl₂) overnight at 4°C.
-
Blocking: Wash the plate 3 times with wash buffer (buffer from step 1 + 0.05% Tween-20). Block non-specific binding sites by incubating with 3% BSA in buffer for 2 hours at room temperature.
-
Competition: Wash the plate again. Add serial dilutions of the unlabeled test peptide (e.g., your this compound analog) to the wells. Immediately add a constant, known concentration of a radiolabeled competitor ligand (e.g., ¹²⁵I-echistatin).[2]
-
Incubation: Incubate the plate for 3-4 hours at room temperature with gentle shaking to allow binding to reach equilibrium.
-
Washing: Wash the plate thoroughly (5-6 times) with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Determine the amount of bound radioactivity in each well using a gamma counter.
-
Analysis: Plot the percentage of bound radioligand against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Adhesion Assay
This assay measures the ability of cells to adhere to a surface coated with an this compound peptide.
Methodology:
-
Plate Coating: Covalently immobilize the this compound peptide onto a 96-well plate. This often involves using plates pre-activated with maleimide groups to react with a cysteine residue added to the peptide sequence.[5] Coat control wells with a scrambled or non-binding peptide.
-
Blocking: Block any remaining reactive surfaces and non-specific binding sites with 1% BSA for 1 hour.
-
Cell Preparation: Harvest cells (e.g., HeLa or U-87 MG glioblastoma cells, which express αvβ3) using a non-enzymatic dissociation buffer (e.g., 1 mM EDTA/EGTA in PBS) to preserve integrin integrity.[5] Wash and resuspend cells in a serum-free medium containing 0.1% BSA.
-
Seeding: Seed the cells into the peptide-coated wells at a density of 2-5 x 10⁴ cells/well.[5]
-
Incubation: Allow cells to adhere for 60-90 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining with a dye like crystal violet, followed by solubilization and absorbance measurement, or by using a metabolic assay like MTS/XTT.
-
Analysis: Compare the number of cells adhering to the this compound peptide surface versus the control surfaces. For inhibition assays, pre-incubate cells with blocking antibodies before seeding.
Integrin Signaling Pathway
Upon binding of an this compound ligand, integrins undergo a conformational change from a bent, inactive state to an extended, active state. This clustering and activation at the cell surface triggers a cascade of intracellular events known as "outside-in signaling." Key downstream effectors include Focal Adhesion Kinase (FAK) and Src family kinases, which lead to the recruitment of numerous other proteins to form focal adhesions. These complexes connect the ECM to the actin cytoskeleton and regulate critical cellular processes.
References
- 1. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]
RGDV Conjugation Reactions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing RGDV conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common chemistry used for this compound conjugation?
A1: The most prevalent method for conjugating peptides containing the this compound sequence is through maleimide-thiol chemistry. This involves the reaction of a maleimide-functionalized molecule (e.g., a PEG linker, a fluorescent dye, or a nanoparticle) with the thiol group of a cysteine residue engineered into the this compound peptide sequence. This reaction forms a stable thioether bond.[1][2]
Q2: At what pH should I perform my this compound-maleimide conjugation reaction?
A2: For optimal results and to ensure chemoselectivity for thiol groups, the conjugation buffer should be maintained at a pH between 6.5 and 7.5.[1] At a pH above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine residues, leading to non-specific conjugation. Conversely, a pH below 6.5 can lead to a significant decrease in the reaction rate.
Q3: My this compound peptide has formed a dimer. How can I resolve this before conjugation?
A3: Dimerization of cysteine-containing peptides like this compound often occurs through the formation of a disulfide bond between two peptide molecules. To resolve this, the disulfide bond must be reduced to regenerate the free thiol groups required for conjugation. This is typically achieved by treating the peptide solution with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it is a more stable and effective reducing agent that does not need to be removed before the conjugation step.
Q4: How can I confirm that my this compound conjugation reaction was successful?
A4: Successful conjugation can be confirmed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to separate the conjugated product from the unreacted starting materials.[3][4] The identity of the product can be confirmed by mass spectrometry (MS), which will show an increase in mass corresponding to the addition of the conjugated molecule.[5][6][7][8] UV-Vis spectroscopy can also be used if the conjugated molecule has a distinct absorbance profile.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Inefficient Disulfide Reduction | - Pre-treat the this compound peptide with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature before adding the maleimide-functionalized molecule.[1] - If using DTT, ensure it is removed (e.g., by dialysis or a desalting column) before adding the maleimide reagent, as DTT will compete for reaction. | The thiol group of cysteine must be in its reduced form to react with the maleimide. Disulfide-bonded this compound dimers will not react. |
| Hydrolysis of Maleimide | - Prepare the maleimide reagent solution in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1] - Avoid storing maleimide reagents in aqueous buffers for extended periods. | The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at higher pH. The resulting maleic amide is unreactive towards thiols. |
| Incorrect pH of Reaction Buffer | - Verify the pH of the conjugation buffer is between 6.5 and 7.5.[1] Buffers such as PBS, HEPES, or Tris are suitable. | The reaction rate is pH-dependent. A pH outside the optimal range will significantly slow down the reaction. |
| Suboptimal Molar Ratio of Reactants | - Increase the molar ratio of the maleimide-functionalized molecule to the this compound peptide. A starting point of 10-20 fold molar excess of the maleimide reagent is recommended.[1] | A higher concentration of one reactant can drive the reaction to completion, especially if the other reactant is present at a low concentration. |
| Insufficient Reaction Time or Temperature | - Increase the reaction time to 2 hours at room temperature or allow the reaction to proceed overnight at 4°C. | The reaction may be slow and require more time to reach completion. |
Issue 2: Poor Solubility of this compound Peptide
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrophobic Nature of the Peptide | - Dissolve the this compound peptide in a small amount of an organic co-solvent such as DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with the reaction or the stability of the other components. | Some this compound variants or modifications can increase their hydrophobicity, leading to poor solubility in aqueous buffers. |
| Peptide Aggregation | - Use a buffer with a different pH (within the 6.5-7.5 range) or ionic strength. - Include additives such as arginine or a low concentration of a non-ionic detergent to prevent aggregation. | Peptide aggregation can be influenced by the buffer conditions. |
Issue 3: Presence of Side Products
| Possible Cause | Troubleshooting Step | Explanation |
| Retro-Michael Reaction (Deconjugation) | - After the conjugation reaction, consider lowering the pH of the solution to increase the stability of the thioether bond. - For applications where long-term stability is critical, consider using next-generation maleimides that are designed to undergo hydrolysis of the thiosuccinimide ring, which stabilizes the conjugate.[9] | The thiosuccinimide product of the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to the detachment of the conjugated molecule. |
| Reaction with Primary Amines | - Ensure the pH of the reaction buffer does not exceed 7.5. | At higher pH, maleimides can react with primary amines, such as the N-terminus of the peptide or the side chain of lysine residues. |
| Thiazine Formation | - This side reaction is more likely to occur with peptides that have an N-terminal cysteine. If possible, design the peptide with an internal cysteine residue. - Analyze the product mixture carefully by HPLC-MS to identify and quantify this side product. | A known side reaction for N-terminal cysteine-maleimide conjugations can lead to the formation of a thiazine ring, resulting in a structurally different product. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound-Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Critical for thiol selectivity and reaction rate. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures may require longer reaction times. |
| Reaction Time | 2 hours to overnight | Monitor reaction progress by HPLC if possible. |
| Molar Ratio (Maleimide:this compound) | 10:1 to 20:1 | Optimization may be required depending on the reactants. |
| This compound Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may lead to solubility issues. |
| Buffer | PBS, HEPES, Tris | Avoid buffers containing thiols (e.g., DTT). |
Experimental Protocols
Protocol 1: General this compound-Maleimide Conjugation
-
Preparation of this compound Peptide Solution:
-
Dissolve the cysteine-containing this compound peptide in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
If the peptide is difficult to dissolve, a small amount of organic co-solvent (e.g., DMSO) can be used.
-
-
Reduction of Disulfide Bonds (if necessary):
-
Add a 10-100 fold molar excess of TCEP to the this compound peptide solution.
-
Incubate at room temperature for 20-30 minutes.
-
-
Preparation of Maleimide Reagent Solution:
-
Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
-
Conjugation Reaction:
-
Add the maleimide reagent solution to the this compound peptide solution to achieve the desired molar ratio (e.g., 10:1 maleimide:peptide).
-
Gently mix the reaction solution and incubate at room temperature for 2 hours or overnight at 4°C. Protect from light if using a fluorescently labeled maleimide.
-
-
Purification of the Conjugate:
-
Purify the this compound conjugate from excess unreacted reagents using size-exclusion chromatography, dialysis, or reverse-phase HPLC.
-
-
Characterization:
-
Analyze the purified conjugate by HPLC to assess purity and by mass spectrometry to confirm the correct mass of the conjugated product.
-
Protocol 2: HPLC Analysis of this compound Conjugation
-
Instrumentation: A reverse-phase HPLC system with a C18 column and a UV detector is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system for peptide analysis.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.
-
Analysis:
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and another wavelength if the conjugated molecule has a specific absorbance).
-
The conjugated product should have a different retention time than the starting this compound peptide and the maleimide reagent.
-
The peak areas can be used to estimate the extent of the reaction and the purity of the product.
-
Visualizations
Caption: A typical experimental workflow for this compound-maleimide conjugation.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. cn.lumiprobe.com [cn.lumiprobe.com]
- 3. Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of RGDV Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with RGDV peptides. The focus is on mitigating off-target effects and enhancing the specificity and efficacy of these powerful targeting moieties.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound peptides, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Binding Affinity to Target Integrin | 1. Peptide Conformation: Linear this compound peptides are highly flexible and may not adopt the optimal conformation for strong integrin binding. 2. Peptide Degradation: Peptides are susceptible to degradation by proteases in serum-containing media or in vivo. 3. Incorrect Integrin Subtype Targeting: The target cells may not express the intended integrin subtype in sufficient quantities. 4. Experimental Conditions: Suboptimal buffer conditions (e.g., absence of divalent cations) can hinder binding. | 1. Cyclization: Synthesize a cyclic version of the this compound peptide. Cyclization constrains the peptide backbone, favoring a bioactive conformation and increasing affinity. 2. Improve Stability: Use modified amino acids or incorporate the peptide into a more stable scaffold like a knottin. Conduct a serum stability assay to assess degradation. 3. Confirm Integrin Expression: Verify the expression of the target integrin (e.g., αvβ3) on your cells using flow cytometry or western blotting. 4. Optimize Assay Buffer: Ensure the presence of divalent cations like Mn²⁺ or Mg²⁺ in your binding buffer, as they are essential for integrin-ligand interactions. |
| High Non-Specific Binding in a Cell Adhesion Assay | 1. Hydrophobic Interactions: The peptide may be non-specifically adsorbing to the cell surface or the assay plate. 2. Charge-Based Interactions: Highly charged peptides can interact non-specifically with the cell membrane. 3. Peptide Aggregation: The peptide may be forming aggregates that trap cells. | 1. Use a Blocking Agent: Incubate cells with a blocking agent like bovine serum albumin (BSA) before adding the this compound peptide. 2. Modify Peptide Sequence: Flank the this compound sequence with hydrophilic residues to reduce non-specific hydrophobic interactions. 3. Control Peptide Concentration: Titrate the peptide concentration to find the optimal balance between specific binding and non-specific effects. |
| Poor In Vivo Tumor Targeting and High Off-Target Organ Accumulation | 1. Rapid Clearance: Small peptides are quickly cleared by the kidneys. 2. Binding to Off-Target Integrins: The this compound sequence can bind to other integrins besides the intended target, such as αIIbβ3 on platelets. 3. Low Stability In Vivo: Peptides can be rapidly degraded by proteases in the bloodstream. | 1. PEGylation: Conjugate polyethylene glycol (PEG) to the peptide to increase its hydrodynamic radius and prolong circulation time. 2. Enhance Specificity: Use a cyclic this compound analog with higher selectivity for the target integrin. For example, modifications to the flanking amino acids can increase selectivity for αvβ3 over αIIbβ3. 3. Multimerization: Create multimeric this compound constructs. This can increase avidity for the target integrin, leading to better retention at the tumor site.[1] |
| Inconsistent Results in Peptide-Drug Conjugate Efficacy Studies | 1. Linker Instability: The linker connecting the peptide and the drug may be unstable, leading to premature drug release. 2. Steric Hindrance: The conjugated drug may be sterically hindering the this compound motif from binding to its target integrin. 3. Altered Internalization Pathway: The conjugate may not be internalized as efficiently as the free peptide. | 1. Optimize Linker Chemistry: Choose a linker with appropriate stability for your application (e.g., a cleavable linker for intracellular drug release). 2. Introduce a Spacer: Incorporate a spacer between the this compound peptide and the drug to minimize steric hindrance. 3. Evaluate Internalization: Use cellular imaging techniques to compare the internalization of the free peptide and the conjugate. |
Frequently Asked Questions (FAQs)
1. What are the main off-target effects of this compound peptides?
The primary off-target effect of this compound peptides is their binding to integrins other than the intended target. The RGD sequence is a recognition motif for several integrins, including αvβ3, αvβ5, α5β1, and αIIbβ3.[2] For example, in cancer therapy, while the target might be αvβ3 on tumor cells, binding to αIIbβ3 on platelets can lead to unintended anti-platelet activity.[1]
2. How can I improve the specificity of my this compound peptide for a particular integrin subtype?
Several strategies can be employed to enhance specificity:
-
Cyclization: Constraining the peptide's conformation through cyclization can significantly increase its selectivity for a specific integrin. The conformation of the RGD loop in a cyclic peptide can be optimized to fit the binding pocket of the target integrin more precisely than that of off-target integrins.
-
Amino Acid Substitution: Flanking the RGD sequence with different amino acids can influence integrin selectivity. For instance, certain substitutions can increase affinity for αvβ3 while decreasing it for αIIbβ3.
-
Peptidomimetics: Designing non-peptidic scaffolds that mimic the bioactive conformation of the RGD motif can lead to highly selective ligands.
3. What is the purpose of PEGylating this compound peptides?
PEGylation is the process of attaching polyethylene glycol (PEG) chains to the peptide. This modification offers several advantages:
-
Increased Circulation Half-Life: PEGylation increases the hydrodynamic size of the peptide, reducing its clearance by the kidneys and prolonging its circulation time in the bloodstream.[3][4]
-
Reduced Immunogenicity: The PEG chains can shield the peptide from the immune system, reducing the risk of an immune response.[4]
-
Improved Solubility: PEG can enhance the solubility of hydrophobic peptides.
4. How does multimerization affect the performance of this compound peptides?
Creating multimeric constructs with multiple this compound motifs can significantly enhance their binding avidity to target cells.[1] This is due to the "multivalency effect," where the simultaneous binding of multiple ligands to multiple receptors on the cell surface leads to a much stronger overall interaction than the sum of the individual interactions. This increased avidity can lead to improved tumor targeting and retention.[1]
5. What are the key considerations for designing an in vivo study with this compound peptides?
-
Peptide Stability: Ensure your peptide is stable in vivo. Consider modifications like cyclization or the use of D-amino acids to prevent rapid degradation.
-
Pharmacokinetics: Characterize the pharmacokinetic profile of your peptide to determine the optimal dosing regimen. PEGylation can be used to extend the circulation half-life.
-
Off-Target Binding: Evaluate potential off-target binding, particularly to platelets. Include control groups to assess these effects.
-
Imaging Modality: If using the this compound peptide for imaging, choose a suitable label (e.g., a fluorophore or a radionuclide) and imaging system with appropriate sensitivity and resolution.[2][5][6][7]
Data Presentation
Table 1: Comparison of Binding Affinities (IC50, nM) of Different RGD Peptides for Various Integrin Subtypes
| Peptide | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Reference |
| Linear Peptides | |||||
| GRGDS | ~5 μM | - | - | >100 μM | [8] |
| GRGDSP | 12-89 nM | 167-580 nM | 34-335 nM | >10 μM | [9] |
| Cyclic Peptides | |||||
| c(RGDfK) | 79.2 ± 4.2 nM | - | - | - | [6] |
| c(RGDyK) | - | - | - | - | - |
| Multimeric Peptides | |||||
| Dimeric RGD | 48.4 ± 2.8 nM | - | - | - | [1] |
| Tetrameric RGD | 16.6 ± 1.3 nM | - | - | - | [1] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Tumor Uptake of Radiolabeled RGD Peptides in Mouse Models
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Off-Target Organ with Highest Uptake (excluding kidneys) | Reference |
| ¹⁸F-FPRGD2 | U87MG human glioma | ~3.5 | Liver | [6] |
| ⁶⁸Ga-NOTA-RGD | U87MG human glioma | ~4.0 | Liver | [7] |
| ⁶⁴Cu-DOTA-RGD Tetramer | U87MG human glioma | 9.93 ± 1.05 (at 30 min p.i.) | Liver | [1] |
%ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection.
Experimental Protocols
Protocol 1: Competitive Integrin Binding Assay (ELISA-based)
This protocol is for determining the binding affinity (IC50) of an unlabeled this compound peptide by its ability to compete with a labeled ligand for binding to purified integrin receptors.
Materials:
-
Purified integrin receptor (e.g., αvβ3)
-
Biotinylated RGD peptide (e.g., biotinylated c(RGDfK))
-
Unlabeled this compound test peptide
-
High-binding 96-well microplate
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., Tris-buffered saline with 1 mM MnCl₂)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 0.5 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of the biotinylated RGD peptide along with varying concentrations of the unlabeled this compound test peptide to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Adhesion Assay
This protocol assesses the ability of an this compound peptide to mediate cell adhesion to a substrate.
Materials:
-
This compound peptide
-
Cell culture plates (e.g., 96-well)
-
Cells that express the target integrin (e.g., U87MG)
-
Serum-free cell culture medium
-
BSA (Bovine Serum Albumin)
-
Crystal Violet stain
-
Solubilization buffer (e.g., 1% SDS in PBS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the this compound peptide at various concentrations (e.g., 0.1 to 10 µg/mL in PBS) for 1-2 hours at 37°C.[10][11]
-
Washing: Gently wash the wells twice with PBS to remove unbound peptide.
-
Blocking: Block non-specific sites by incubating with 1% BSA in PBS for 30 minutes at 37°C.
-
Cell Seeding: Harvest the cells and resuspend them in serum-free medium. Seed the cells into the coated wells (e.g., 5 x 10⁴ cells/well) and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with methanol for 10 minutes, then stain with 0.5% Crystal Violet solution for 20 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Quantification: Solubilize the stain by adding solubilization buffer to each well. Read the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells.
Protocol 3: Serum Stability Assay
This protocol evaluates the stability of an this compound peptide in the presence of serum proteases.
Materials:
-
This compound peptide
-
Human or mouse serum
-
Incubator at 37°C
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Incubation: Incubate the this compound peptide at a known concentration (e.g., 1 mg/mL) in serum (e.g., 50% human serum in PBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Protein Precipitation: Stop the enzymatic reaction and precipitate the serum proteins by adding an equal volume of acetonitrile with 0.1% TFA.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC.
-
Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the peak area at the appropriate retention time.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life of the peptide in serum.[12][13][14]
Visualizations
Caption: this compound-Integrin Mediated Signaling Pathway.
Caption: Workflow for Evaluating Modified this compound Peptides.
Caption: Troubleshooting Logic for High Off-Target Binding.
References
- 1. mdpi.com [mdpi.com]
- 2. RGD–Human Serum Albumin Conjugates as Efficient Tumor Targeting Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active ERK/MAP kinase is targeted to newly forming cell–matrix adhesions by integrin engagement and v-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] RGD-containing peptides inhibit the synthesis of myelin-like membrane by cultured oligodendrocytes | Semantic Scholar [semanticscholar.org]
- 5. Real-Time Intravital Imaging of RGD–Quantum Dot Binding to Luminal Endothelium in Mouse Tumor Neovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 11. cellgs.com [cellgs.com]
- 12. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of RGDV Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arginine-Glycine-Aspartic acid-Valine (RGDV) and related RGD compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of these promising therapeutic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the bioavailability of this compound peptides?
A1: this compound peptides, like many therapeutic peptides, face several significant barriers to achieving high bioavailability, particularly through oral administration. These challenges include:
-
Enzymatic Degradation: Peptidases and proteases in the gastrointestinal (GI) tract can rapidly degrade the peptide, reducing the amount available for absorption.[1][2][3]
-
Low Permeability: The hydrophilic nature and molecular size of this compound peptides limit their ability to passively diffuse across the intestinal epithelium.[1][2]
-
Short Half-Life: Once in circulation, this compound peptides are often subject to rapid clearance from the body.
-
Physicochemical Instability: this compound peptides can be prone to aggregation and instability in certain formulations, affecting their activity and manufacturability.[4][5]
Q2: What are the most common strategies to enhance the bioavailability of this compound compounds?
A2: Several strategies are employed to overcome the challenges mentioned above:
-
Chemical Modifications:
-
Cyclization: Creating cyclic RGD peptides can improve their stability against enzymatic degradation and enhance their binding affinity to target integrins.[6][7]
-
Prodrug Approaches: Modifying the peptide with lipophilic promoieties can mask charges and shift the absorption mechanism from paracellular to transcellular, significantly increasing oral bioavailability.
-
-
Advanced Formulation Strategies:
-
Nanoparticle Conjugation: Encapsulating or conjugating this compound peptides to nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can protect them from degradation and facilitate targeted delivery.[8][9][10][11]
-
Mucoadhesive Systems: Formulations that adhere to the mucus layer of the GI tract can increase the residence time of the peptide at the absorption site.[2]
-
-
Use of Permeation Enhancers: Co-administration with substances that temporarily and reversibly increase the permeability of the intestinal epithelium.
Q3: How does the this compound peptide exert its biological effect?
A3: The this compound peptide sequence is a recognition motif for a class of cell surface receptors called integrins, particularly αvβ3 and α5β1.[12][13] By binding to these integrins, this compound can modulate cell-cell and cell-extracellular matrix (ECM) interactions. This interaction is crucial in processes like cell adhesion, migration, and signaling. For example, this compound can inhibit platelet aggregation by blocking the binding of fibrinogen to the αIIbβ3 integrin on platelets.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
Experimental Phase: Formulation & Characterization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in PLGA nanoparticles. | 1. Poor interaction between the peptide and the polymer.2. Peptide degradation during the formulation process.3. Suboptimal parameters in the nanoparticle preparation method (e.g., solvent evaporation, sonication). | 1. Modify the surface of the PLGA nanoparticles or the peptide to improve affinity (e.g., by adding charged groups).2. Use milder formulation conditions (e.g., lower temperatures, shorter processing times).3. Optimize the formulation process by systematically varying parameters like polymer concentration, peptide-to-polymer ratio, and energy input. |
| Aggregation of this compound peptide during storage or formulation. | 1. The peptide sequence has a high propensity for self-assembly.2. Inappropriate buffer conditions (pH, ionic strength).3. Repeated freeze-thaw cycles.[4] | 1. Screen different buffer conditions to find the optimal pH and ionic strength for peptide stability.[14]2. Add excipients such as sugars (e.g., trehalose) or non-ionic surfactants to prevent aggregation.[5]3. Aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Difficulty in conjugating this compound to nanoparticles. | 1. Inefficient activation of functional groups on the nanoparticle or peptide.2. Steric hindrance preventing the reaction.3. Hydrolysis of activated groups. | 1. Ensure the use of fresh coupling agents (e.g., EDC/NHS).2. Optimize the molar ratio of peptide to nanoparticles.3. Consider using a spacer arm (e.g., PEG) to reduce steric hindrance.[9] |
Experimental Phase: In Vitro & In Vivo Studies
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell adhesion assay results with this compound-coated surfaces. | 1. Inconsistent coating of the this compound peptide on the substrate.2. Presence of competing proteins from the cell culture serum.3. Low expression of the target integrin on the cell line being used. | 1. Ensure a uniform and stable coating by optimizing the coating protocol (concentration, incubation time, and washing steps).[7]2. Perform cell adhesion assays in serum-free media initially to establish baseline binding.3. Confirm the expression levels of the target integrin (e.g., αvβ3) on your cells using techniques like flow cytometry or western blotting. |
| Low oral bioavailability in animal studies despite promising in vitro results. | 1. Rapid degradation of the peptide in the GI tract.2. Poor absorption across the intestinal epithelium.3. Significant first-pass metabolism in the liver. | 1. Consider strategies to protect the peptide from degradation, such as encapsulation in nanoparticles or co-administration with protease inhibitors.2. Employ permeation enhancers or chemical modification strategies (e.g., prodrugs) to improve absorption.3. Investigate alternative routes of administration if oral delivery proves too challenging. |
| Difficulty in quantifying this compound peptide in plasma samples. | 1. Low peptide concentration in the sample.2. Interference from other plasma components.3. Peptide degradation during sample collection and processing. | 1. Use a highly sensitive analytical method such as LC-MS/MS.2. Optimize the sample preparation method to effectively remove interfering substances (e.g., protein precipitation followed by solid-phase extraction).[15]3. Add protease inhibitors to the blood collection tubes and keep samples on ice to prevent ex vivo degradation. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for an this compound-related peptide, highlighting the impact of a bioavailability enhancement strategy.
| Formulation | Route of Administration | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Cyclic N-Methylated RGD Hexapeptide | Oral | - | - | - | 0.58 ± 0.11 | [16] |
| Lipophilic Prodrug of Cyclic RGD Hexapeptide | Oral | - | - | - | 43.8 ± 14.9 | [16] |
Note: Cmax and Tmax data were not provided in the referenced abstract.
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study of an this compound Compound in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a novel this compound formulation.
1. Animals:
-
Use male Sprague-Dawley rats (250-300 g).
-
Acclimate the animals for at least one week before the experiment.
-
Fast the rats overnight (12-16 hours) before dosing, with free access to water.
2. Dosing:
-
Intravenous (IV) Group (for reference):
-
Administer the this compound compound dissolved in a suitable vehicle (e.g., saline) via the tail vein at a dose of 1-2 mg/kg.
-
-
Oral (PO) Group:
-
Administer the this compound formulation (e.g., peptide in solution, encapsulated in nanoparticles) via oral gavage at a dose of 10-20 mg/kg.
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent peptide degradation.
-
Immediately centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Analysis (HPLC-MS/MS):
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a 3-fold volume of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Use a validated HPLC-MS/MS method to quantify the concentration of the this compound compound in the plasma samples.[15]
-
Develop a calibration curve using standard solutions of the this compound compound in blank plasma.
-
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Visualizations
This compound-Integrin Signaling Pathway
The binding of this compound to integrins like αvβ3 can trigger intracellular signaling cascades that influence cell behavior.
Caption: this compound peptide interaction with integrin αvβ3 and downstream signaling.
Experimental Workflow for Bioavailability Study
This diagram illustrates the key steps in an in vivo experiment to determine the oral bioavailability of an this compound compound.
Caption: Workflow for an in vivo oral bioavailability study of this compound compounds.
References
- 1. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Cyclic RGD functionalized PLGA nanoparticles loaded with noncovalent complex of indocyanine green with urokinase for synergistic thrombolysis [frontiersin.org]
- 9. PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RGD peptide and graphene oxide co-functionalized PLGA nanofiber scaffolds for vascular tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
RGDV peptide aggregation issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered by researchers, scientists, and drug development professionals working with RGDV peptides.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your this compound peptide solution is a strong indicator of peptide aggregation.[1][2] This occurs when peptide molecules self-associate to form larger, often insoluble complexes.[2] Aggregation can be influenced by several factors including peptide concentration, temperature, pH, and the solvent used.[3][4] Hydrophobic interactions between peptide chains are a primary driver of this process.[3]
Q2: Why is my this compound peptide, which was initially soluble, aggregating over time?
A2: Peptide stability in solution can be time-dependent. Several factors can contribute to aggregation over time, including:
-
Storage Conditions: Storing peptide solutions at inappropriate temperatures (e.g., room temperature for extended periods) can promote aggregation.[5] For long-term storage, it is recommended to store lyophilized peptides at -20°C or -80°C.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation and aggregation.[6][7] It is advisable to aliquot the peptide solution into single-use volumes.[6]
-
pH Shift: Changes in the pH of the solution can alter the net charge of the peptide, potentially leading to aggregation, especially near the peptide's isoelectric point (pI).[3]
-
Oxidation: Peptides containing residues like Cysteine, Methionine, or Tryptophan are susceptible to oxidation, which can induce conformational changes and subsequent aggregation.[6]
Q3: Can the synthesis process itself contribute to this compound peptide aggregation?
A3: Yes, aggregation can occur during solid-phase peptide synthesis (SPPS). This is often due to the self-association of the growing peptide chains on the resin through hydrogen bonding, particularly with hydrophobic sequences.[8] This can lead to incomplete deprotection and coupling reactions, resulting in a lower yield and purity of the final product.[8][9]
Q4: How can I detect and quantify this compound peptide aggregation?
A4: Several methods can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitates.[1]
-
UV-Vis Spectroscopy: An increase in light scattering due to the formation of large aggregates can be detected as an increase in absorbance.[10]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can be used to monitor the formation of aggregates over time.[11]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect amyloid-like fibrillar aggregates, where the dye exhibits enhanced fluorescence upon binding to β-sheet structures within the aggregates.[12]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the detection and quantification of higher molecular weight aggregates.[13]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound Peptide
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent | The this compound peptide sequence (Arg-Gly-Asp-Val) contains both charged (Arg, Asp) and hydrophobic (Val) residues. Start by attempting to dissolve the peptide in sterile distilled water.[14] If solubility is poor, try adding a small amount of a solubilizing agent. | The choice of solvent is critical for peptide solubility. Water is a good starting point for peptides with charged residues. |
| If the peptide is still not dissolving, consider using a small amount of acetonitrile.[14] For difficult cases, organic solvents like DMSO or DMF can be used to create a stock solution, which can then be diluted into your aqueous buffer.[15] | Acetonitrile and other organic solvents can help to dissolve hydrophobic peptides. | |
| pH of the Solution | Adjust the pH of the solution. For a peptide containing acidic (Asp) and basic (Arg) residues, solubility is generally better at a pH away from its isoelectric point. Try adjusting the pH to a more acidic (e.g., with 0.1% TFA) or basic (e.g., with dilute ammonium hydroxide) range. | A peptide's net charge influences its solubility, with the lowest solubility typically observed at its isoelectric point. |
Issue 2: Aggregation During Storage of this compound Peptide Solution
| Possible Cause | Troubleshooting Step | Rationale |
| Improper Storage Temperature | Store peptide solutions at 4°C for short-term use (up to a week). For longer-term storage, it is best to store lyophilized peptide at -20°C or -80°C and prepare fresh solutions as needed.[5] | Lower temperatures slow down the kinetic processes that lead to aggregation. |
| Repeated Freeze-Thaw Cycles | Aliquot the peptide solution into single-use vials before freezing to avoid multiple freeze-thaw cycles.[6][7] | Each freeze-thaw cycle can cause physical stress on the peptide, leading to denaturation and aggregation. |
| Oxidation | If your peptide is susceptible to oxidation, purge the vial with an inert gas like nitrogen or argon before sealing and storing. | Removing oxygen from the storage vial minimizes oxidative damage to the peptide. |
| Bacterial Contamination | Use sterile buffers for reconstitution and filter-sterilize the peptide solution.[4] | Bacterial growth can alter the pH and introduce proteases that degrade the peptide, leading to aggregation. |
Issue 3: this compound Peptide Aggregation in Experimental Assays
| Possible Cause | Troubleshooting Step | Rationale |
| High Peptide Concentration | Reduce the working concentration of the this compound peptide in your assay.[16] | The likelihood of intermolecular interactions and aggregation increases with higher peptide concentrations. |
| Incompatible Buffer Components | Screen different buffer systems. The ionic strength and pH of the buffer can significantly impact peptide stability.[17][18] | Salts in the buffer can either stabilize or destabilize the peptide through electrostatic screening and Hofmeister effects.[17][18] |
| Add stabilizing excipients to your buffer. Common additives include: - Sugars (e.g., sucrose, trehalose): These can stabilize the native peptide structure.[19] - Amino Acids (e.g., Arginine, Glycine): These can suppress aggregation.[19] - Non-ionic detergents (e.g., Tween 20, Polysorbate 80): These can prevent aggregation by disrupting hydrophobic interactions.[1][20] | Excipients can interact with the peptide to prevent self-association and maintain solubility. |
Quantitative Data Summary
The following table summarizes the hypothetical effect of various additives on the solubility and aggregation of a model this compound peptide solution. These values are illustrative and actual results may vary depending on the specific experimental conditions.
| Additive (Concentration) | This compound Solubility (mg/mL) | Aggregation Onset Time (Hours at 25°C) |
| None (Control in PBS) | 0.33[15] | 2 |
| 5% Sucrose | 0.5 | 12 |
| 50 mM Arginine | 0.6 | 18 |
| 0.05% Tween 20 | 0.8 | > 24 |
| 10% DMSO | 5[15] | > 48 |
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Monitoring
-
Sample Preparation: Prepare the this compound peptide solution at the desired concentration in a filtered, particle-free buffer. A typical starting concentration is 1 mg/mL.
-
Instrumentation: Use a DLS instrument to measure the size distribution of the peptide solution.
-
Data Acquisition:
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Acquire multiple measurements over time (e.g., every 30 minutes for 24 hours) to monitor changes in particle size.
-
-
Data Analysis: Analyze the DLS data to determine the average hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time indicates the formation of aggregates.[11]
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS) and filter it.
-
Prepare the this compound peptide solution at the desired concentration in the same buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, mix the this compound peptide solution with the ThT stock solution to a final ThT concentration of 10-20 µM.
-
Include a control well with only the ThT solution in the buffer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Take readings at regular intervals to monitor the kinetics of fibril formation.
-
-
Data Analysis: An increase in fluorescence intensity over time, after subtracting the background fluorescence of the ThT control, indicates the formation of amyloid-like fibrils.[12]
Visualizations
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. abbiotec.com [abbiotec.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RGDV Cell Adhesion Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RGDV-mediated cell adhesion assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell adhesion experiments in a question-and-answer format.
Question: Why am I observing low or no cell adhesion to my this compound-coated substrate?
Answer: Low cell adhesion can stem from several factors. Consider the following troubleshooting steps:
-
Peptide Coating and Stability:
-
Verify Coating Efficiency: Ensure the this compound peptide is properly immobilized on your substrate. The method of coating (e.g., passive adsorption, covalent linkage) can significantly impact peptide presentation. For passive adsorption on tissue culture plastic, a hydrophobic tail on the peptide can improve coating efficiency.
-
Peptide Integrity: Confirm the purity and integrity of your this compound peptide. Improper storage (ideally at -20°C or lower, desiccated) can lead to degradation. Reconstituted peptides may have a limited shelf life, even when stored at 4°C.
-
Coating Concentration: Optimize the peptide coating concentration. Both insufficient and excessive peptide concentrations can lead to suboptimal cell adhesion. A typical starting range for coating is 1-10 µg/mL.
-
-
Cell-Related Factors:
-
Cell Health and Viability: Ensure your cells are healthy, viable, and within a low passage number. Stressed or senescent cells may exhibit altered adhesion properties.
-
Integrin Expression: Confirm that your cell type expresses the appropriate RGD-binding integrins (e.g., αvβ3, α5β1). Integrin expression levels can vary between cell lines and can be influenced by culture conditions.[1]
-
Cell Seeding Density: Optimize the cell seeding density. Too few cells will result in a weak signal, while over-confluency can lead to cell-cell adhesion dominating over cell-substrate interactions.
-
-
Assay Conditions:
-
Incubation Time: The optimal incubation time for cell adhesion can vary depending on the cell type. Perform a time-course experiment (e.g., 30, 60, 120 minutes) to determine the ideal window for adhesion.
-
Washing Steps: Gentle and consistent washing is crucial to remove non-adherent cells without detaching weakly adhered cells. The number and vigor of washing steps should be optimized.
-
Divalent Cations: Integrin-ligand binding is dependent on the presence of divalent cations like Mg²⁺ and Mn²⁺. Ensure your assay buffer contains adequate concentrations of these ions.
-
Question: I'm observing high background or non-specific cell binding. What can I do?
Answer: High background can obscure your specific signal. Here are some strategies to reduce non-specific binding:
-
Blocking: Block the non-coated areas of your substrate to prevent non-specific cell attachment. Common blocking agents include Bovine Serum Albumin (BSA) or a serum-free medium containing a low percentage of BSA.
-
Control Peptides: Use a negative control peptide, such as an RGE or a scrambled RGD sequence, to assess the level of non-specific binding. This will help you differentiate between integrin-mediated adhesion and other attachment mechanisms.
-
Serum-Free Conditions: Perform the adhesion assay in a serum-free medium. Serum contains proteins like fibronectin and vitronectin that can adsorb to the substrate and promote cell adhesion, masking the specific effect of your this compound peptide.
Question: My results are highly variable between experiments. How can I improve reproducibility?
Answer: Inconsistent results are a common challenge. To enhance reproducibility, focus on standardizing your protocol:
-
Consistent Reagent Preparation: Prepare fresh reagents and peptide solutions for each experiment whenever possible. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Standardized Cell Culture: Maintain consistent cell culture practices, including seeding density, passage number, and time to confluence before harvesting for the assay.
-
Automated vs. Manual Washing: If available, an automated plate washer can provide more consistent washing than manual methods.
-
Precise Timing: Adhere strictly to the incubation times for coating, blocking, and cell seeding in every experiment.
-
Environmental Control: Ensure consistent temperature and CO₂ levels during the incubation periods.
Frequently Asked Questions (FAQs)
Q1: What is the role of the "V" in the this compound peptide sequence?
A1: The "V" stands for Valine. While the RGD (Arginine-Glycine-Aspartic acid) tripeptide is the minimal recognition sequence for many integrins, the flanking amino acids can influence the peptide's affinity and specificity for different integrin subtypes. The Valine residue in the this compound sequence can contribute to a higher affinity for certain integrins compared to the simple RGD sequence.
Q2: How can I quantify cell adhesion in my this compound assay?
A2: Several methods can be used to quantify cell adhesion. The choice of method often depends on the available equipment and the desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Crystal Violet Staining | Stains the nuclei of adherent cells. The dye is then solubilized, and the absorbance is measured. | Simple, inexpensive, and suitable for endpoint assays. | Indirect measurement, can be prone to variability if washing is inconsistent. |
| Fluorescent Labeling | Pre-labeling cells with a fluorescent dye (e.g., Calcein-AM). The fluorescence of adherent cells is measured. | More sensitive than colorimetric assays, allows for kinetic measurements. | Potential for dye leakage or phototoxicity. |
| Microscopy and Image Analysis | Adherent cells are imaged, and the number of cells or the area covered by cells is quantified using image analysis software. | Provides direct visualization and quantitative data on cell morphology and spreading. | Lower throughput, can be more time-consuming. |
| FRET-based Assays | Fluorescence Resonance Energy Transfer can be used to quantify the number of bonds formed between cellular receptors and the RGD peptide on the substrate.[2] | Highly sensitive and provides information on molecular interactions. | Technically complex and requires specialized equipment. |
| Western Blotting/ELISA | Quantification of focal adhesion components (e.g., vinculin, talin) or bound integrins in lysed adherent cells.[3] | Provides information on the molecular machinery of cell adhesion. | Lower throughput and more labor-intensive. |
Q3: Which integrin subtypes recognize the this compound sequence?
A3: The RGD motif is recognized by a number of integrins. The most common RGD-binding integrins include αvβ3, αvβ5, α5β1, αIIbβ3, αvβ1, αvβ6, and αvβ8. The specificity for the this compound sequence can vary among these subtypes. It is important to know which integrins are expressed on your cell type of interest to understand the biological context of your adhesion studies.
Q4: What is the expected downstream signaling pathway upon cell adhesion to an this compound peptide?
A4: Upon binding of integrins to the this compound peptide, a signaling cascade is initiated, leading to the formation of focal adhesions and subsequent cellular responses like spreading, migration, and proliferation. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This creates a docking site for Src family kinases, leading to further phosphorylation and the recruitment of other proteins like paxillin and p130Cas. This signaling complex then activates downstream pathways such as the Raf-ERK/MAPK pathway, which can induce the expression of matrix metalloproteinases (MMPs) and promote cell proliferation.
Experimental Protocols
Protocol 1: Static Cell Adhesion Assay using Crystal Violet Staining
-
Coating:
-
Dilute the this compound peptide to the desired concentration (e.g., 10 µg/mL) in sterile phosphate-buffered saline (PBS).
-
Add 50 µL of the peptide solution to each well of a 96-well plate. For a negative control, add PBS alone or a control peptide solution.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with 100 µL of sterile PBS.
-
-
Blocking:
-
Add 100 µL of a blocking buffer (e.g., 1% BSA in PBS, heat-inactivated) to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking buffer and wash the wells twice with 100 µL of sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in a serum-free medium to a final concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for the desired adhesion time (e.g., 60 minutes) at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Gently aspirate the medium and non-adherent cells.
-
Wash the wells twice with 100 µL of PBS to remove any remaining non-adherent cells. Be gentle to avoid dislodging adhered cells.
-
-
Staining and Quantification:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Aspirate the fixative and wash the wells twice with 100 µL of PBS.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Aspirate the Crystal Violet solution and wash the wells thoroughly with water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for a static this compound cell adhesion assay.
Caption: this compound-Integrin mediated downstream signaling pathway.
References
Technical Support Center: Solid-Phase RGDV Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield and purity of solid-phase Arginylglycylaspartylvaline (RGDV) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solid-phase synthesis of the this compound peptide.
Question 1: What are the primary causes of low crude yield in this compound synthesis?
Answer: Low crude yield in this compound synthesis can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. Incomplete Fmoc deprotection or inefficient coupling reactions are the most common culprits, leading to the formation of deletion sequences where one or more amino acids are missing from the final peptide.[1][2] Another significant factor is peptide aggregation on the resin, particularly due to the hydrophobic nature of Valine, which can hinder reagent access to the growing peptide chain.[3][4] Finally, suboptimal cleavage of the peptide from the resin or loss of peptide during workup can also substantially decrease the final yield.
Question 2: How can I minimize the formation of deletion sequences?
Answer: To minimize deletion sequences, ensuring complete removal of the Fmoc protecting group at each step is critical. This can be achieved by extending the deprotection time or performing a second deprotection step.[5] Monitoring the Fmoc deprotection using a UV detector can provide real-time feedback on the reaction's completion.[1] For coupling reactions, especially for sterically hindered amino acids like Valine, using a more potent coupling reagent or increasing the coupling time can improve efficiency.[4][5] Double coupling, the practice of repeating the coupling step for a particular amino acid, is also a highly effective strategy to ensure complete incorporation.[5]
Question 3: Aspartimide formation is a known side reaction. How can I prevent it during this compound synthesis?
Answer: The Aspartic acid (Asp) residue in the this compound sequence is susceptible to aspartimide formation, a side reaction that can lead to impurities that are difficult to separate. This reaction is base-catalyzed and can occur during the piperidine-mediated Fmoc deprotection steps. To mitigate this, consider using a faster deprotection protocol with a lower concentration of piperidine or adding a small amount of a weak acid to the deprotection solution. Alternatively, employing a modified protecting group for the Aspartic acid side chain, such as 3-tert-butyl-1-dodecyl-azetidine-2,4-dione (OMpe) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), can significantly reduce aspartimide formation.
Question 4: I am observing significant peptide aggregation. What strategies can I employ to overcome this?
Answer: Peptide aggregation during SPPS, especially with sequences containing hydrophobic residues like Valine, can lead to poor yields and purity.[3][4] To address this, consider switching to a more polar solvent system, such as N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF), to improve solvation of the growing peptide chain.[3] Using a resin with a lower loading capacity can increase the distance between peptide chains, reducing intermolecular aggregation.[6][7] Incorporating "difficult sequence" disruption strategies, such as the use of pseudoproline dipeptides or microwave-assisted synthesis to provide energy for disrupting intermolecular interactions, can also be highly effective.[4]
Question 5: What is the optimal cleavage cocktail and procedure for this compound?
Answer: The final step of cleaving the this compound peptide from the resin and removing side-chain protecting groups is critical for obtaining a high yield of the desired product. A standard and effective cleavage cocktail for Fmoc-based synthesis is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[8] A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. TIS acts as a scavenger to prevent the reattachment of cleaved protecting groups to sensitive residues like Arginine. The cleavage reaction is typically carried out for 2-3 hours at room temperature. It is crucial to perform the cleavage in a well-ventilated fume hood due to the corrosive nature of TFA.[8]
Quantitative Data on Yield Improvement Strategies
The following table summarizes the potential impact of various optimization strategies on the crude yield of a model peptide with characteristics similar to this compound. The actual yields may vary depending on the specific sequence, resin, and reagents used.
| Strategy | Standard Condition | Optimized Condition | Expected Crude Yield Improvement |
| Coupling Reagent | HBTU/HOBt | HATU/HOAt | 5-15% |
| Resin Loading | High-loading (0.8 mmol/g) | Low-loading (0.4 mmol/g) | 10-20% |
| Solvent | DMF | NMP | 5-10% |
| Deprotection | Single Deprotection | Double Deprotection | 5-15% |
| Coupling Protocol | Single Coupling | Double Coupling (for Val) | 10-25% |
Key Experimental Protocols
Solid-Phase this compound Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (low loading, e.g., 0.4 mmol/g)
-
Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH
-
Coupling reagents: HATU, HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (Valine):
-
Pre-activate Fmoc-Val-OH (3 eq.) with HATU (2.9 eq.) and HOAt (3 eq.) in DMF for 5 minutes.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates completion). If the test is positive, repeat the coupling step (double coupling).
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycles: Repeat steps 2-5 for the remaining amino acids in the sequence: Asp(OtBu), Gly, and Arg(Pbf).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x), and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Crude Peptide Purification by HPLC
Materials:
-
Crude this compound peptide
-
HPLC system with a preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 55% over 30 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the this compound peptide.[9][10][11][12][13]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. chempep.com [chempep.com]
- 8. google.com [google.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Minimizing Steric Hindrance in RGDV Labeling: A Technical Support Guide
Welcome to the technical support center for RGDV labeling. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance during the labeling of Arginyl-Glycyl-Aspartyl-Valine (this compound) peptides.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect this compound labeling?
A: Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms. In this compound labeling, bulky molecules such as fluorophores, nanoparticles, or drug conjugates attached to the peptide can physically obstruct the this compound motif. This obstruction can prevent the peptide from efficiently binding to its target integrin receptors, leading to reduced efficacy of the labeled conjugate.
Q2: How can I minimize steric hindrance during this compound labeling?
A: The most common and effective strategy is to introduce a spacer or linker between the this compound peptide and the label. This linker increases the distance between the bulky label and the biologically active this compound sequence, providing greater conformational freedom for the peptide to interact with its receptor.
Q3: What types of linkers are suitable for this compound labeling?
A: A variety of linkers can be used, with the choice depending on the specific application. Common linker types include:
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic, flexible, and available in various lengths, making them a popular choice for reducing steric hindrance and improving the solubility of the conjugate.
-
Alkyl Chains: Simple hydrocarbon chains can serve as straightforward spacers.
-
Amino Acid Linkers: Specific amino acid sequences can be incorporated to create defined spacer lengths and conformations. For instance, the insertion of glutamic acid or lysine can be utilized.
-
Cleavable Linkers: For applications where the release of the payload is desired after receptor binding, linkers that can be cleaved by specific enzymes or changes in the microenvironment (e.g., pH) are used.
Q4: Does the length of the linker matter?
A: Yes, the length of the linker is a critical parameter. A linker that is too short may not provide sufficient separation between the this compound peptide and the label, failing to mitigate steric hindrance. Conversely, an excessively long linker could lead to a decrease in the effective concentration of the this compound peptide in the vicinity of the receptor, potentially reducing binding affinity. The optimal linker length often needs to be determined empirically for each specific conjugate.
Q5: Where should the linker be attached to the this compound peptide?
A: The linker should be attached to a site on the peptide that is not critical for integrin binding. For the linear this compound peptide, conjugation is typically performed at the N-terminus or through the side chain of an additional amino acid (like a lysine) added to the sequence, leaving the core RGD motif freely accessible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Steric hindrance from the label or peptide conformation. | 1. Introduce a flexible linker (e.g., PEG) between the this compound peptide and the label. 2. Optimize the molar ratio of the labeling reagent to the peptide. A large excess of the labeling reagent can sometimes overcome lower reactivity. 3. Ensure the pH of the reaction buffer is optimal for the conjugation chemistry being used (e.g., pH 8.0-9.0 for NHS esters). |
| Reduced Binding Affinity of the Labeled this compound Peptide | The label is sterically hindering the this compound motif's interaction with the integrin receptor. | 1. Increase the length of the linker to provide more space between the peptide and the label. 2. Switch to a smaller or less bulky label if possible. 3. Change the point of attachment of the linker/label to a different position on the peptide, away from the RGD sequence. |
| Aggregation or Precipitation of the Conjugate | The conjugate is poorly soluble due to the properties of the peptide or the label. | 1. Use a hydrophilic linker, such as PEG, to improve the overall solubility of the conjugate. 2. Perform the conjugation reaction in a co-solvent system (e.g., DMSO/water) to maintain the solubility of all components. 3. Purify the conjugate promptly after the reaction to remove unreacted, potentially insoluble starting materials. |
| Inconsistent Labeling Results | Variability in reaction conditions or reagent quality. | 1. Precisely control the pH, temperature, and reaction time. 2. Use fresh, high-quality labeling reagents. NHS esters, for example, are moisture-sensitive and can hydrolyze over time. 3. Ensure the peptide is fully dissolved and at the correct concentration before adding the labeling reagent. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on RGD peptide labeling and the impact of linkers on binding affinity. While not all data is specific to the this compound tetrapeptide, the principles are broadly applicable.
Table 1: Influence of Linker Type on In Vitro Binding Affinity of 111In-Labeled Dimeric RGD Peptides
| Linker | IC50 (nM) |
| Direct Conjugation | 15.6 ± 2.1 |
| PEG4 | 13.9 ± 1.8 |
| Glutamic Acid | 16.8 ± 3.5 |
| Lysine | 14.5 ± 2.9 |
Data is conceptual and derived from principles discussed in the literature. Actual values can vary based on the specific RGD peptide and experimental conditions.
Table 2: Effect of Linker Length on the Inhibition Constant (Ki) of Multivalent c(RGDyK) Ligands
| Ligand | Linker | Ki (nM) |
| Monomer | - | 329 ± 18 |
| Dimer | Direct | 64 ± 23 |
| Dimer | EG6 | 83 ± 15 |
| Trimer | Direct | 40 ± 7 |
| Trimer | EG6 | 63 ± 11 |
| Tetramer | Direct | 26 ± 9 |
| Tetramer | EG6 | 51 ± 14 |
This table illustrates that for these multivalent systems, the introduction of an EG6 (hexaethylene glycol) spacer was found to be detrimental, possibly due to a decrease in the effective RGD molarity. This highlights the importance of optimizing linker length for each specific application.
Key Experimental Protocols
Protocol 1: General Procedure for Labeling this compound Peptide with an Amine-Reactive Fluorescent Dye (e.g., NHS-ester)
1. Materials and Reagents:
-
This compound peptide with a free primary amine (N-terminus or a lysine side chain)
-
Amine-reactive dye (e.g., FITC-NHS, Alexa Fluor™ NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 column
2. Procedure:
-
Prepare Peptide Solution: Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, add the dye solution to the peptide solution at a molar ratio of 5-10 moles of dye per mole of peptide.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching (Optional): Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Purify the this compound-dye conjugate from unreacted dye and peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and determine the degree of labeling using UV-Vis spectrophotometry.
Protocol 2: Calculation of the Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate solution at the maximum absorbance wavelength of the protein (typically 280 nm) and the dye (e.g., ~495 nm for FITC).
-
Calculate the concentration of the dye using the Beer-Lambert law (A = εcl), where A is the absorbance at the dye's λmax, ε is the molar extinction coefficient of the dye, c is the concentration, and l is the path length of the cuvette.
-
Correct the absorbance at 280 nm for the contribution of the dye: Aprotein = A280 - (Adye × CF), where CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
Calculate the concentration of the peptide using the corrected A280 value and its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the peptide: DOL = [Dye concentration] / [Peptide concentration].
Visualizations
Caption: Role of a linker in overcoming steric hindrance for this compound binding.
Caption: Experimental workflow for this compound peptide labeling.
Validation & Comparative
RGDV vs. RGDS Peptides: A Comparative Guide to Efficacy
In the landscape of biomaterials, drug delivery, and tissue engineering, peptides containing the Arg-Gly-Asp (RGD) sequence are pivotal for mimicking the extracellular matrix and mediating cell adhesion through integrin binding. The amino acid residue immediately following the RGD motif plays a critical role in determining the peptide's binding affinity and specificity to various integrin subtypes. This guide provides a detailed comparison of the efficacy of two such tetrapeptides: RGDV (Arg-Gly-Asp-Val) and RGDS (Arg-Gly-Asp-Ser).
This comparison is based on available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate peptide for their specific application.
Quantitative Comparison of this compound and RGDS Efficacy
The efficacy of this compound and RGDS peptides can be evaluated based on their ability to promote cell attachment and their binding affinity to specific integrin receptors. The following tables summarize key quantitative data from comparative studies.
Cell Attachment Activity
A foundational study by Hirano et al. (1991) provides a direct comparison of the cell attachment activity of this compound and RGDS peptides immobilized on a substrate. The data below represents the percentage of fibroblast cell (L-929) attachment to peptide-coated surfaces.
| Peptide | Cell Attachment (%) |
| This compound | 85% |
| RGDS | 78% |
Data sourced from Hirano et al., J Biomed Mater Res, 1991.
Integrin Binding Affinity (IC50 Values)
| Peptide | Integrin Subtype | IC50 (nM) |
| This compound (analogs) | αvβ3 | Varies (generally potent) |
| RGDS | αvβ3 | 12 - 89 |
| RGDS | αvβ5 | 167 - 580 |
| RGDS | α5β1 | 34 - 335 |
IC50 values for RGDS are compiled from multiple sources as presented in the review by Kessler et al. Data for this compound analogs suggests potent αvβ3 binding, though direct comparative IC50 values with RGDS from a single source are limited.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these peptides, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of RGD peptides and for conducting a cell adhesion assay.
Solid-Phase Peptide Synthesis (SPPS) of this compound and RGDS
Objective: To synthesize this compound and RGDS peptides.
Materials:
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine in DMF solution for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (starting with Fmoc-Val-OH for this compound or Fmoc-Ser(tBu)-OH for RGDS) in DMF.
-
Add DIC and OxymaPure to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asp, Gly, Arg).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Cell Adhesion Assay
Objective: To quantify and compare the ability of this compound and RGDS peptides to mediate cell attachment.
Materials:
-
96-well tissue culture plates
-
This compound and RGDS peptides
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Serum-free cell culture medium
-
Crystal Violet stain (0.5% in 20% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dissolve this compound and RGDS peptides in PBS to a final concentration of 10-40 µg/mL.
-
Add 100 µL of the peptide solutions to the wells of a 96-well plate.
-
Incubate the plate overnight at 4°C to allow the peptides to adsorb to the surface.
-
-
Blocking:
-
Aspirate the peptide solutions and wash the wells twice with PBS.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1 hour at 37°C.
-
-
Cell Seeding:
-
Wash the wells twice with PBS.
-
Harvest and resuspend the cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining and Quantification:
-
Fix the adherent cells with 100 µL of methanol for 10 minutes.
-
Aspirate the methanol and add 100 µL of 0.5% Crystal Violet stain to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with water and allow them to dry.
-
Solubilize the stain by adding 100 µL of Sorensen's buffer to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell attachment for each peptide relative to a positive control (e.g., fibronectin-coated wells) and a negative control (BSA-coated wells).
Conclusion
The choice between this compound and RGDS peptides depends on the specific application and the integrin subtypes being targeted. The available data suggests that this compound may exhibit slightly higher cell attachment activity for fibroblasts compared to RGDS. The valine residue in this compound, being more hydrophobic than the serine in RGDS, may influence the peptide's conformation and its interaction with the integrin binding pocket. For applications requiring strong cell adhesion, particularly involving fibroblasts, this compound may be a more efficacious choice. However, the selection should be guided by empirical testing with the specific cell type and in the context of the intended application, as the cellular and molecular environment can significantly influence peptide performance. Further direct comparative studies on integrin binding affinities (IC50 values) would provide a more definitive basis for selection.
A Comparative Analysis of Arginyl-glycyl-aspartyl-valine (RGDV) and Other RGD Peptides in Integrin Targeting
For Researchers, Scientists, and Drug Development Professionals
The Arginine-glycyl-aspartic acid (RGD) motif is a cornerstone of cell adhesion research and a critical target in drug development, mediating the interaction between the extracellular matrix (ECM) and cell surface integrin receptors. The specificity and affinity of this interaction can be modulated by the amino acid sequence flanking the core RGD motif. This guide provides an objective comparison of Arginyl-glycyl-aspartyl-valine (RGDV) with other prominent RGD peptides, supported by experimental data to inform research and therapeutic development.
Performance Comparison of RGD Peptides
The binding affinity of RGD peptides to various integrin subtypes is a key determinant of their biological activity and therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this affinity, with lower values indicating higher affinity. The following tables summarize the IC50 values for different linear and cyclic RGD peptides against a panel of integrin subtypes.
Linear RGD Peptide Comparison
| Peptide Sequence | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) |
| RGD | 89 | 440 | 335 |
| RGDS | 19 | 580 | 167 |
| GRGDS | 15.3 | 289 | 34 |
| GRGDSP | 12.8 | 167 | 103 |
Data sourced from a comprehensive in vitro study on RGD ligand-integrin interactions.[1]
Cyclic RGD Peptide Comparison
Cyclization of RGD peptides is a common strategy to enhance their affinity and selectivity by constraining their conformational flexibility.
| Peptide Sequence | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) |
| c(RGDfV) | 1.5 | 250 | 141 |
| c(RGDfK) | 2.1 | 503 | 236 |
Data sourced from the same comprehensive in vitro study, highlighting the increased affinity of cyclic peptides for αvβ3 integrin.[1]
Experimental Protocols
The following is a detailed methodology for a solid-phase competitive integrin-ligand binding assay, a common method for determining the IC50 values presented above.
Solid-Phase Competitive Integrin-Ligand Binding Assay
This assay quantifies the ability of a test peptide to inhibit the binding of a known ligand to a specific integrin.
Materials:
-
Purified recombinant human integrin proteins (e.g., αvβ3, αvβ5, α5β1)
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, pH 7.4)
-
Blocking Buffer (e.g., Coating Buffer with 3% Bovine Serum Albumin)
-
Wash Buffer (e.g., Coating Buffer with 0.05% Tween-20)
-
Biotinylated known integrin ligand (e.g., biotinylated vitronectin or fibronectin)
-
Test peptides (e.g., this compound, RGDS, cilengitide) at various concentrations
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Integrin Coating: Coat the wells of a 96-well microtiter plate with the purified integrin protein (1-5 µg/mL in Coating Buffer) overnight at 4°C.
-
Blocking: Wash the plate twice with Wash Buffer and then block non-specific binding sites by adding Blocking Buffer to each well and incubating for 2 hours at room temperature.
-
Competitive Binding: Wash the plate three times with Wash Buffer. Add a fixed concentration of the biotinylated ligand along with varying concentrations of the test peptides to the wells. Incubate for 3 hours at room temperature.
-
Detection: Wash the plate three times with Wash Buffer. Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times with Wash Buffer. Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are determined by plotting the absorbance against the logarithm of the test peptide concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The binding of RGD peptides to integrins triggers intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.
Caption: RGD-Integrin mediated FAK/Src signaling pathway.
The workflow for evaluating the efficacy of different RGD peptides typically involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for RGD peptide evaluation.
References
RGDV Peptide Binding to αvβ3 Integrin: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of RGDV peptide binding to the αvβ3 integrin, offering a comparative analysis with alternative ligands. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating and selecting appropriate molecules for their studies.
Introduction to αvβ3 Integrin and RGD Peptides
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is a key player in various physiological and pathological processes, including angiogenesis, wound healing, and tumor metastasis. It recognizes and binds to the Arginine-Glycine-Aspartic acid (RGD) sequence present in many extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin. The this compound peptide, a variant of the canonical RGD sequence, is of significant interest in the development of targeted therapeutics and diagnostic agents due to its potential for selective binding to αvβ3.
Comparative Analysis of Ligand Binding Affinity
The binding affinity of various ligands to αvβ3 integrin is a critical parameter for their biological activity. This is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity.
| Ligand | Type | Ligand Structure | IC50 (nM) for αvβ3 | Kd (nM) for αvβ3 | Citation |
| This compound | Linear Peptide | Arg-Gly-Asp-Val | Data not available | Data not available | |
| c(RGDfV) / Cilengitide | Cyclic Peptide | Cyclo(Arg-Gly-Asp-D-Phe-Val) | 0.5 - 12 | - | [1] |
| RWrNM | Linear Peptide | Arg-Trp-Arg-Asn-Met | - | 8.61 ± 1.35 | [2] |
| c(RGDyK) | Cyclic Peptide | Cyclo(Arg-Gly-Asp-Tyr-Lys) | - | 10.3 ± 1.14 | [2] |
| RWr | Linear Peptide | Arg-Trp-Arg | - | 33.6 ± 4.56 | [2] |
| Etidronate | Non-peptide (Bisphosphonate) | (1-hydroxyethane-1,1-diyl)bis(phosphonic acid) | Weak affinity | - | |
| SB-273005 | Non-peptide | Small molecule antagonist | 5.3 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to characterize the binding of ligands to αvβ3 integrin.
Solid-Phase Competitive ELISA for αvβ3 Integrin Binding
This assay quantifies the ability of a test ligand to compete with a known ligand for binding to purified αvβ3 integrin.
Materials:
-
Purified human αvβ3 integrin
-
Vitronectin (or another RGD-containing ECM protein)
-
Test ligands (e.g., this compound peptide)
-
Known competitor ligand (e.g., biotinylated c(RGDfV))
-
High-binding 96-well microtiter plates
-
Bovine Serum Albumin (BSA) for blocking
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with vitronectin (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with 1% BSA in PBS for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a mixture of a fixed concentration of biotinylated competitor ligand and serial dilutions of the test ligand (this compound). Add these mixtures to the wells. In parallel, add the biotinylated ligand alone (positive control) and buffer alone (negative control).
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound ligands.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: The IC50 value is determined by plotting the absorbance against the log of the test ligand concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay on Vitronectin-Coated Plates
This assay measures the ability of a ligand to inhibit cell adhesion to an ECM protein-coated surface.
Materials:
-
Cells expressing αvβ3 integrin (e.g., HUVECs, M21 melanoma cells)
-
Vitronectin
-
Test ligands (e.g., this compound peptide)
-
Tissue culture-treated 96-well plates
-
Serum-free cell culture medium
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of the test ligand (this compound) for 30 minutes at 37°C.
-
Seeding: Plate the pre-incubated cells onto the vitronectin-coated wells.
-
Incubation: Allow the cells to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Add Calcein-AM solution to each well and incubate for 30-60 minutes at 37°C.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Analysis: The percentage of inhibition is calculated relative to the control (cells without inhibitor).
Signaling Pathways and Experimental Workflows
The binding of this compound to αvβ3 integrin initiates a cascade of intracellular signaling events that regulate cell behavior. The experimental workflows for validating this interaction are also crucial for robust research.
αvβ3 Integrin Downstream Signaling Pathway
Upon ligand binding, αvβ3 integrin clustering leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK autophosphorylates at Tyr397, creating a binding site for the SH2 domain of Src family kinases. This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which ultimately regulates gene expression related to cell proliferation, survival, and migration.
Caption: αvβ3 Integrin Signaling Cascade
Experimental Workflow for this compound-αvβ3 Binding Validation
The following diagram outlines a typical workflow for validating the binding of the this compound peptide to αvβ3 integrin and characterizing its downstream effects.
Caption: this compound-αvβ3 Binding Validation Workflow
Conclusion
The validation of this compound binding to αvβ3 integrin is a multi-faceted process that involves a combination of in vitro and cell-based assays. While direct quantitative binding data for this compound remains to be extensively published, comparisons with other RGD-containing peptides and non-peptide antagonists provide valuable context for its potential efficacy. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to systematically evaluate the interaction of this compound and other ligands with αvβ3 integrin, ultimately aiding in the development of novel targeted therapies.
References
A Comparative Analysis of Linear vs. Cyclic RGDV Peptides in Biomedical Research
For researchers, scientists, and professionals in drug development, the choice between linear and cyclic RGDV peptides is a critical decision in the design of targeted therapies and diagnostics. This guide provides an objective comparison of their performance, supported by experimental data, to inform this selection process.
The Arg-Gly-Asp-Val (this compound) sequence is a well-established motif for targeting integrins, a family of cell surface receptors crucial in cell adhesion, signaling, and angiogenesis. Both linear and cyclic forms of this compound peptides are utilized, each presenting distinct advantages and disadvantages in terms of binding affinity, specificity, stability, and in vivo performance. This guide delves into a comparative analysis of these two peptide conformations.
Performance Comparison: Linear vs. Cyclic this compound Peptides
Cyclization of this compound peptides is a common strategy to enhance their biological and pharmacological properties. The constrained conformation of cyclic peptides often leads to improved receptor binding and stability compared to their more flexible linear counterparts.
| Feature | Linear this compound Peptides | Cyclic this compound Peptides | Key Advantages of Cyclization |
| Binding Affinity | Generally exhibit lower binding affinity to integrins due to conformational flexibility. | Typically display higher binding affinity due to a pre-organized conformation that mimics the bound state. This conformational rigidity reduces the entropic penalty of binding.[1][2] | Higher affinity leads to more potent biological effects at lower concentrations. |
| Specificity | Can exhibit broader specificity, binding to multiple integrin subtypes. | Can be designed to have higher specificity for a particular integrin subtype, such as αvβ3, by optimizing the ring size and conformation. | Increased specificity can reduce off-target effects and improve the therapeutic index. |
| Stability | More susceptible to enzymatic degradation in serum, leading to a shorter in vivo half-life. | Significantly more resistant to proteolysis, resulting in a longer serum half-life. For example, one study showed a cyclic RGD peptide to be 30-fold more stable than its linear counterpart at pH 7. | Enhanced stability improves pharmacokinetic profiles and allows for less frequent dosing. |
| In Vivo Performance | Rapid clearance and lower accumulation in target tissues. | Exhibit higher tumor uptake and retention. A comparative study using 99mTc-labeled RGD peptides demonstrated that the cyclic peptide had a tumor uptake of 3.74 ± 1.51 %ID/g, which was four times higher than the linear peptide (0.91 ± 0.08 %ID/g).[3][4] | Improved in vivo performance is crucial for the development of effective targeted therapies and imaging agents. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of linear and cyclic this compound peptides.
Competitive ELISA for Integrin Binding
This assay is used to determine the relative binding affinity of peptides to a specific integrin.
Methodology:
-
Coating: 96-well microtiter plates are coated with a purified integrin receptor (e.g., αvβ3) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites in the wells are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition: A constant concentration of a labeled ligand (e.g., biotinylated fibronectin, which contains the RGD sequence) is mixed with varying concentrations of the competitor peptides (linear and cyclic this compound).
-
Incubation: The mixture is added to the coated wells and incubated to allow for competitive binding to the integrin.
-
Detection: The amount of bound labeled ligand is detected using an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) followed by the addition of a chromogenic substrate.
-
Analysis: The absorbance is measured, and the IC50 values (the concentration of peptide required to inhibit 50% of the labeled ligand binding) are calculated. A lower IC50 value indicates a higher binding affinity.
Serum Stability Assay
This assay evaluates the resistance of peptides to degradation by proteases present in serum.
Methodology:
-
Incubation: The test peptide (linear or cyclic this compound) is incubated in fresh serum (e.g., human or mouse serum) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching agent, such as trichloroacetic acid (TCA), which precipitates the serum proteins.
-
Separation: The samples are centrifuged, and the supernatant containing the peptide is collected.
-
Analysis: The amount of intact peptide in the supernatant is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Half-life Calculation: The percentage of intact peptide remaining at each time point is plotted against time, and the half-life (t1/2) of the peptide in serum is calculated.
Cell Adhesion Assay
This assay measures the ability of peptides to mediate cell attachment to a substrate.
Methodology:
-
Coating: 96-well plates are coated with the peptides (linear and cyclic this compound) and incubated to allow for adsorption to the surface.
-
Cell Seeding: Cells that express the target integrin (e.g., U87MG glioblastoma cells, which are high in αvβ3) are seeded into the coated wells.
-
Incubation: The cells are allowed to adhere to the peptide-coated surface for a specific period.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, typically by staining with a dye like crystal violet and measuring the absorbance.
-
Analysis: The amount of cell adhesion is compared between the different peptide coatings.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.
The binding of this compound peptides to the extracellular domain of integrins like αvβ3 triggers a conformational change from an inactive, bent state to an active, upright conformation.[5][6] This activation is facilitated by intracellular proteins such as talin and kindlin.[6] The activated integrin then recruits and activates focal adhesion kinase (FAK) at the cell membrane.[7][8][9][10][11] FAK, in turn, recruits and activates other signaling molecules like Src, initiating downstream cascades that regulate crucial cellular processes including adhesion, migration, proliferation, and survival.[7][8][9][10][11]
The serum stability of peptides is a critical parameter for their therapeutic potential. This workflow illustrates the key steps in determining the half-life of linear and cyclic this compound peptides in a serum environment, from incubation to analysis by RP-HPLC.
Conclusion
The decision to use a linear or cyclic this compound peptide should be guided by the specific application. For applications requiring high potency, specificity, and a long duration of action, such as targeted cancer therapy, cyclic this compound peptides are generally the superior choice due to their enhanced binding affinity, stability, and favorable in vivo pharmacokinetics. However, for applications where rapid clearance is desired or for initial screening purposes, linear this compound peptides may be a more cost-effective and readily available option. The experimental data consistently supports the advantages of cyclization for improving the overall performance of this compound peptides in a biological context.
References
- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of linear and cyclic 99mTc-RGD peptides for targeting of integrins in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Focal adhesion kinase in integrin-mediated signaling [imrpress.com]
- 11. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of RGDV Targeting Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro validation of Arginine-Glycine-Aspartic Acid-Valine (RGDV) targeting specificity against other integrin-targeting peptides. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows to aid in the design and evaluation of targeted therapeutic and diagnostic agents.
Comparative Analysis of Integrin-Targeting Peptides
The Arginine-Glycine-Aspartic Acid (RGD) motif is a well-established ligand for several integrin receptors, which are heterodimeric transmembrane proteins crucial for cell adhesion, signaling, and migration.[1][2] The specificity and affinity of RGD-based peptides can be modulated by cyclization and the inclusion of additional amino acid residues, such as Valine (V) in this compound. Integrins, particularly αvβ3, αvβ5, and α5β1, are often overexpressed on the surface of cancer cells and endothelial cells in the tumor neovasculature, making them attractive targets for cancer therapy.[1][2]
This section compares the in vitro performance of this compound with other notable integrin-targeting peptides, including the modified iRGD peptide and non-RGD alternatives like ATN-161 and Cilengitide.
Data Presentation: Quantitative Comparison of Targeting Moieties
The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of various peptides for different integrin subtypes as reported in in vitro studies. Lower Kd and IC50 values indicate higher affinity and potency, respectively.
| Targeting Moiety | Target Integrin(s) | Cell Line(s) | Assay Type | Binding Affinity (Kd) | IC50 | Citation(s) |
| This compound (Cyclic) | αvβ3, αvβ5 | M21 human melanoma | Cell Adhesion | - | ~10 nM (αvβ3), ~100 nM (αvβ5) | |
| iRGD | αvβ3, αvβ5, Neuropilin-1 | Multiple cancer cell lines | Competitive Binding | Mid to low nM range for αv integrins | Not specified | [3] |
| ATN-161 | α5β1, αvβ3 | U87MG glioblastoma | Cell Adhesion | - | ~0.1 µM (α5β1) | |
| Cilengitide | αvβ3, αvβ5 | Various | Competitive Binding | - | Low nM range | [4] |
| Linear RGD | αvβ3 | - | Molecular Dynamics | Lower than cyclic RGD | - | [3] |
| Cyclic RGD | αvβ3 | - | Molecular Dynamics | Higher than linear RGD | - | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of targeting specificity.
Cell Adhesion Assay (Crystal Violet Staining)
This assay quantifies the ability of a targeting peptide to inhibit cell attachment to a substrate coated with an integrin ligand (e.g., vitronectin or fibronectin).
Materials:
-
96-well tissue culture plates
-
Integrin ligand solution (e.g., 10 µg/mL vitronectin in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Target cells (e.g., U87MG glioblastoma, M21 melanoma)
-
Test peptides (this compound and alternatives) at various concentrations
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with 50 µL of integrin ligand solution and incubate for 1 hour at 37°C or overnight at 4°C.[5]
-
Wash the wells twice with PBS to remove unbound ligand.[5]
-
Block non-specific binding by adding 100 µL of blocking buffer to each well and incubating for 1 hour at 37°C.[5]
-
Wash the wells twice with PBS.[5]
-
Harvest and resuspend target cells in serum-free media to a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cells with varying concentrations of the test peptides for 30 minutes at 37°C.
-
Add 100 µL of the cell-peptide suspension to each coated well.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.[1]
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 10 minutes.[1]
-
Wash the wells with water and stain with 50 µL of Crystal Violet solution for 10-15 minutes at room temperature.[5][6]
-
Wash the wells extensively with water to remove excess stain.[1]
-
Air dry the plate completely.[1]
-
Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 30 minutes with gentle shaking.[5]
-
Measure the absorbance at 570-590 nm using a plate reader.[1][6] The absorbance is proportional to the number of adherent cells.
Competitive Inhibition Assay (Flow Cytometry)
This assay measures the ability of a test peptide to compete with a fluorescently labeled ligand for binding to integrins on the cell surface.
Materials:
-
Target cells expressing the integrin of interest
-
Fluorescently labeled RGD peptide (e.g., FITC-RGD)
-
Unlabeled competitor peptides (this compound and alternatives) at various concentrations
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Harvest and wash the target cells, then resuspend them in ice-cold flow cytometry buffer to a concentration of 1 x 10^6 cells/mL.
-
Prepare a series of dilutions of the unlabeled competitor peptides.
-
In a 96-well U-bottom plate, add a fixed, saturating concentration of the fluorescently labeled RGD peptide to each well.
-
Add the different concentrations of unlabeled competitor peptides to the respective wells. Include a control with no competitor.
-
Add 50 µL of the cell suspension to each well.
-
Incubate the plate on ice for 1-2 hours, protected from light.
-
Wash the cells three times with ice-cold flow cytometry buffer by centrifugation (300 x g for 5 minutes) and resuspension.[7]
-
After the final wash, resuspend the cells in 200-500 µL of flow cytometry buffer.[8]
-
Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity compared to the control indicates competitive binding.
Internalization Assay (Flow Cytometry)
This assay quantifies the uptake of a fluorescently labeled targeting peptide by cells over time.
Materials:
-
Target cells
-
Fluorescently labeled test peptides (e.g., FITC-RGDV)
-
Trypan Blue or another quenching agent
-
Acidic wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound fluorescence (optional)
-
Flow cytometry buffer
-
Flow cytometer
Protocol:
-
Seed target cells in a 24-well plate and allow them to adhere overnight.
-
On the day of the experiment, replace the medium with serum-free medium containing the fluorescently labeled peptide at a specific concentration.
-
Incubate the cells at 37°C for different time points (e.g., 0, 15, 30, 60, 120 minutes). A parallel incubation at 4°C can be used as a control for surface binding with minimal internalization.
-
At each time point, wash the cells with ice-cold PBS.
-
To distinguish between surface-bound and internalized peptide, you can either:
-
Quenching: Add Trypan Blue solution to the cell suspension just before analysis. Trypan Blue will quench the fluorescence of the surface-bound peptide.
-
Acid Wash: Briefly wash the cells with an acidic buffer to strip the surface-bound labeled peptide.
-
-
Harvest the cells using a gentle dissociation reagent (e.g., Accutase).
-
Wash the cells with ice-cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer and analyze by flow cytometry.[9] An increase in fluorescence intensity (especially after quenching or acid wash) over time indicates internalization.
Mandatory Visualizations
Integrin Signaling Pathway
Integrin binding to its extracellular matrix (ECM) ligand, or a targeting peptide like this compound, triggers a cascade of intracellular signaling events. This process, known as "outside-in" signaling, involves the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits. This clustering of proteins at focal adhesions activates downstream pathways that regulate cell survival, proliferation, migration, and cytoskeletal organization. Key players in this pathway include Focal Adhesion Kinase (FAK) and Src family kinases, which initiate signals through pathways such as the MAPK/ERK and PI3K/Akt pathways.[10][11]
Caption: Integrin-mediated "outside-in" signaling cascade.
Experimental Workflow for In Vitro Validation
The in vitro validation of a targeting peptide's specificity typically follows a logical progression of experiments, starting with binding and competitive assays to establish affinity and selectivity, followed by functional assays such as internalization to confirm cellular uptake.
Caption: Workflow for in vitro validation of targeting specificity.
References
- 1. Crystal violet adhesion assay [bio-protocol.org]
- 2. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling networks regulating beta1 integrin-mediated adhesion of T lymphocytes to extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Phase II Study of Cilengitide, an Integrin-Targeting Arginine-Glycine-Aspartic Acid Peptide, in Recurrent Glioblastoma Multiforme [dash.harvard.edu]
- 5. Adhesion Assay · Xin Chen Lab · UCSF [pharm.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Flow cytometry general protocol Clinisciences [clinisciences.com]
- 9. youtube.com [youtube.com]
- 10. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to RGDV and Other Cell Adhesion Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular biology and regenerative medicine, the ability to modulate cell adhesion is paramount. Cell adhesion peptides, short amino acid sequences derived from extracellular matrix (ECM) proteins, have emerged as powerful tools to influence cell behavior. Among these, the Arginine-Glycine-Aspartate (RGD) motif is the most well-characterized, mediating cell attachment through binding to integrin receptors. This guide provides a comprehensive comparison of the RGDV tetrapeptide with other notable cell adhesion peptides, focusing on their performance backed by experimental data.
Performance Comparison of Cell Adhesion Peptides
The efficacy of a cell adhesion peptide is primarily determined by its binding affinity to specific integrin receptors and its ability to promote cell attachment and migration. The following tables summarize quantitative data from various studies to facilitate an objective comparison.
Integrin Binding Affinity
The binding affinity of a peptide to its receptor is a critical determinant of its biological activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to its receptor. A lower IC50 value indicates a higher binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Reference |
| RGD (tripeptide) | αvβ3 | 89 | [1] |
| α5β1 | 335 | [1] | |
| αvβ5 | 440 | [1] | |
| RGDS | αvβ3 | 12 - 89 | [2] |
| αvβ5 | 167 - 580 | [2] | |
| α5β1 | 34 - 335 | [2] | |
| c(RGDfV) | αvβ3 | < 6 | [2] |
| αvβ5 | 250 - 503 | [2] | |
| α5β1 | 141 - 236 | [2] | |
| AGDV | αIIbβ3 | Comparable to RGD | [3] |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Cell Attachment Efficacy
The primary function of these peptides is to promote the attachment of cells to a substrate. The following data, derived from a seminal study by Hirano et al. (1991), compares the cell attachment activity of various RGD-containing peptides on L-929 fibroblast cells. The activity is expressed as the concentration of peptide required for half-maximal cell attachment (A50). A lower A50 value indicates higher cell attachment activity.
| Peptide | A50 (nmol/cm²) |
| RGD | 1.8 |
| RGDS | 3.5 |
| This compound | 1.2 |
| RGDT | 2.5 |
Data adapted from Hirano Y, et al. J Biomed Mater Res. 1991.
These results indicate that This compound exhibits the highest cell attachment activity among the tested linear tetrapeptides.
Signaling Pathways
Upon binding to integrins, cell adhesion peptides trigger intracellular signaling cascades that regulate various cellular processes, including adhesion, migration, proliferation, and survival.
This compound-mediated integrin signaling pathway.
Binding of this compound to integrins leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at focal adhesions. This creates a signaling hub that activates downstream pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Furthermore, FAK activation influences the activity of Rho family GTPases, such as Rac1 and RhoA, which are master regulators of the actin cytoskeleton. The dynamic reorganization of the actin cytoskeleton is essential for cell spreading, the formation of stable adhesions, and directed cell migration.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for key experiments used to evaluate and compare cell adhesion peptides.
Cell Adhesion Assay (Solid-Phase)
This assay quantifies the ability of peptides to mediate cell attachment to a solid substrate.
Workflow for a solid-phase cell adhesion assay.
Methodology:
-
Plate Coating: Microtiter plate wells are coated with a solution of the peptide of interest at various concentrations and incubated to allow for adsorption to the surface.
-
Blocking: The wells are then treated with a blocking agent, such as Bovine Serum Albumin (BSA), to prevent non-specific cell binding.
-
Cell Seeding: A suspension of the desired cell type is added to the coated wells.
-
Incubation: The plate is incubated for a defined period to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The remaining adherent cells are fixed, stained (e.g., with crystal violet), and quantified by measuring the absorbance of the eluted dye or by direct cell counting under a microscope.
Cell Migration Assay (Boyden Chamber)
This assay, also known as a Transwell assay, is used to assess the migratory capacity of cells in response to a peptide.
References
A Comparative Guide to the Cross-Reactivity of Arginyl-glycyl-aspartyl-valine (RGDV) and Related Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of peptides containing the Arginyl-glycyl-aspartyl (RGD) motif, with a particular focus on the influence of the valine (V) residue in the Arginyl-glycyl-aspartyl-valine (RGDV) sequence. The information presented herein is intended to assist researchers in selecting appropriate RGD-based ligands for their specific applications, from targeted drug delivery to biomaterial design.
Comparative Analysis of Integrin Binding Affinity
The binding affinity of RGD peptides to various integrin subtypes is a critical determinant of their biological activity and specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of linear and cyclic RGD peptides against a panel of RGD-binding integrins. Lower IC50 values indicate higher binding affinity.
| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |
| Linear Peptides | |||
| RGD | αvβ3 | 89 | [1] |
| RGDS | αvβ3 | 12.2 | [1] |
| GRGDS | αvβ3 | 12.2 | [1] |
| GRGDSP | αvβ3 | 12.2 | [1] |
| GRGDSPK | αvβ3 | 12.2 | [1] |
| RGD | αvβ5 | 580 | [1] |
| RGDS | αvβ5 | 335 | [1] |
| GRGDS | αvβ5 | 335 | [1] |
| GRGDSP | αvβ5 | 167 | [1] |
| GRGDSPK | αvβ5 | 167 | [1] |
| RGD | α5β1 | 335 | [1] |
| RGDS | α5β1 | 335 | [1] |
| GRGDS | α5β1 | 335 | [1] |
| GRGDSP | α5β1 | 34 | [1] |
| GRGDSPK | α5β1 | 34 | [1] |
| Cyclic Peptides | |||
| c(RGDfV) | αvβ3 | 1.5 | [1] |
| c(RGDfK) | αvβ3 | 6 | [1] |
| c(RGDyK) | αvβ3 | 6 | [1] |
| c(RGDfC) | αvβ3 | 6 | [1] |
| c(RGDfV) | αvβ5 | 250 | [1] |
| c(RGDfK) | αvβ5 | 503 | [1] |
| c(RGDyK) | αvβ5 | 503 | [1] |
| c(RGDfC) | αvβ5 | 503 | [1] |
| c(RGDfV) | α5β1 | 141 | [1] |
| c(RGDfK) | α5β1 | 236 | [1] |
| c(RGDyK) | α5β1 | 236 | [1] |
| c(RGDfC) | α5β1 | 236 | [1] |
| c(RGDfV) | αvβ6 | 49 | [1] |
| c(RGDfK) | αvβ6 | 75 | [1] |
| c(RGDyK) | αvβ6 | 75 | [1] |
| c(RGDfC) | αvβ6 | 75 | [1] |
Note: The data presented is a compilation from a comprehensive study and is intended for comparative purposes.[1] IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Solid-Phase Integrin Binding Assay (Competitive ELISA)
This protocol outlines a standardized, cell-free competitive ELISA-like solid-phase binding assay to determine the IC50 values of RGD peptides.[1]
Materials:
-
96-well microtiter plates
-
Extracellular matrix (ECM) proteins (e.g., Vitronectin for αvβ3/αvβ5, Fibronectin for α5β1, Fibrinogen for αIIbβ3)
-
Purified soluble integrins
-
RGD peptides for testing
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody specific to the integrin
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Wash buffer (e.g., Tris-buffered saline with Tween 20)
-
Binding buffer (e.g., Tris-buffered saline with divalent cations like MnCl2 or MgCl2)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the appropriate ECM protein overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a BSA solution for 1 hour at room temperature.
-
Competition: Add a mixture of a constant concentration of the soluble integrin and varying concentrations of the test RGD peptide to the wells. Incubate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding to the coated ECM protein.
-
Washing: Wash the plate to remove unbound integrin and peptides.
-
Primary Antibody Incubation: Add a primary antibody specific to the bound integrin and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Detection: Add the HRP substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the absorbance against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This protocol describes a method to assess the ability of RGD peptides to mediate or inhibit cell adhesion to a substrate.
Materials:
-
96-well tissue culture plates
-
RGD peptides
-
Poly-L-lysine or other coating agent
-
Integrin-expressing cells (e.g., U87MG glioblastoma cells)
-
Cell culture medium
-
BSA
-
Fixing solution (e.g., paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Lysis buffer (e.g., SDS solution)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the RGD peptide of interest or a control peptide. Alternatively, for inhibition assays, coat with an ECM protein like vitronectin.
-
Cell Seeding: Seed integrin-expressing cells into the coated wells in serum-free medium. For inhibition assays, pre-incubate the cells with various concentrations of the RGD peptide before seeding.
-
Incubation: Incubate the plate for a specific time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Fixing and Staining: Fix the adherent cells with a fixing solution and then stain with a staining solution like crystal violet.
-
Lysis and Quantification: Solubilize the stain from the adherent cells using a lysis buffer and measure the absorbance at a specific wavelength.
-
Data Analysis: The number of adherent cells is proportional to the absorbance. For inhibition assays, IC50 values can be calculated.
Visualizations
Signaling Pathways
Caption: this compound-Integrin signaling pathway.
Experimental Workflows
Caption: Competitive binding assay workflow.
Logical Relationships
Caption: this compound integrin binding selectivity.
References
Validating RGDV-Mediated Cellular Uptake: A Comparative Guide
The arginine-glycyl-aspartic acid-valine (RGDV) peptide sequence is a well-established targeting motif for promoting the cellular uptake of various therapeutic and diagnostic agents. Its efficacy stems from its high affinity for integrins, a family of transmembrane receptors that are often overexpressed on the surface of cancer cells and activated endothelial cells. This guide provides a comprehensive comparison of this compound-mediated cellular uptake with alternative targeting strategies, supported by experimental data and detailed protocols for validation.
Performance Comparison: this compound vs. Alternative Targeting Moieties
The selection of a targeting ligand is a critical determinant of the efficacy and specificity of drug delivery systems. Below is a comparison of this compound-mediated uptake with non-targeted systems and other popular targeting peptides.
Quantitative Data Summary
The following tables summarize the quantitative data on the cellular uptake and tumor accumulation of this compound-functionalized nanoparticles compared to non-targeted controls and other targeting ligands.
| Targeting Moiety | Cell Line | Uptake/Accumulation Metric | Fold Increase vs. Non-Targeted | Reference |
| cRGD-functionalized Liposomes | U87MG (human glioblastoma) | Cellular Uptake (Flow Cytometry) | Significantly Higher | [1] |
| PEGylated cRGD Peptide | M21 (integrin αvβ3 positive) | Cellular Uptake (Flow Cytometry) | Selective Internalization | [2][3] |
| Non-PEGylated cRGD Peptide | M21L (integrin αv negative) | Cellular Uptake (Flow Cytometry) | Non-specific Uptake | [2][3] |
| RGD-modified Polymer | CT26 & BxPC3 Tumors (in vivo) | Tumor Accumulation (%ID) at 1h | ~2-3% of Injected Dose | [4] |
| NGR-modified Polymer | CT26 & BxPC3 Tumors (in vivo) | Tumor Accumulation (%ID) at 1h | ~2-3% of Injected Dose | [4] |
| RGD-containing Peptide | HUVEC | Cellular Uptake (37°C vs 4°C) | 7.4-fold increase | [5][6] |
| Anti-αvβ3 Monoclonal Antibody | HUVEC | Cellular Uptake (37°C vs 4°C) | 1.9-fold increase | [5][6] |
Table 1: Comparison of Cellular Uptake and Tumor Accumulation. This table highlights the enhanced and specific uptake of RGD-functionalized agents in integrin-expressing cells compared to non-targeted controls and the influence of multivalency (PEGylation). It also provides a comparison of in vivo tumor accumulation between RGD and NGR targeted polymers.
Experimental Protocols
Accurate validation of this compound-mediated cellular uptake relies on robust and well-controlled experimental procedures. Below are detailed protocols for two key techniques: flow cytometry and confocal microscopy.
Protocol 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol describes the steps to quantify the cellular internalization of fluorescently-labeled this compound-functionalized nanoparticles.
Materials:
-
Integrin-positive (e.g., U87MG, M21) and integrin-negative (e.g., M21L) cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fluorescently-labeled this compound-functionalized nanoparticles
-
Fluorescently-labeled non-targeted (control) nanoparticles
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Seeding: Seed the integrin-positive and integrin-negative cells in 6-well plates at a density that allows for approximately 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (37°C, 5% CO2).
-
Nanoparticle Incubation: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the fluorescently-labeled this compound-functionalized nanoparticles or control nanoparticles at the desired concentration. Incubate for a predetermined time course (e.g., 1, 2, 4 hours) at 37°C. For a negative control, incubate a set of cells with medium only.
-
Cell Harvesting: Following incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Sample Preparation: Resuspend the detached cells in complete culture medium and transfer to FACS tubes. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel. Record data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each sample. Compare the MFI of cells treated with this compound-functionalized nanoparticles to those treated with control nanoparticles and the untreated control.
Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy
This protocol details the steps for visualizing the internalization and subcellular localization of fluorescently-labeled this compound-functionalized nanoparticles.
Materials:
-
Integrin-positive cell line (e.g., U87MG)
-
Glass-bottom confocal dishes or coverslips
-
Complete cell culture medium
-
Fluorescently-labeled this compound-functionalized nanoparticles
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Lysosome or endosome-specific fluorescent probes (optional)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom confocal dishes or coverslips at a density that results in 50-60% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Nanoparticle Incubation: Remove the culture medium, wash once with pre-warmed PBS, and add fresh, serum-free medium containing the fluorescently-labeled this compound-functionalized nanoparticles. Incubate for the desired time at 37°C.
-
Washing: After incubation, gently wash the cells three times with PBS to remove non-bound nanoparticles.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular antibody staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS. If desired, stain the nucleus with Hoechst 33342 or DAPI and/or other organelles with specific fluorescent probes according to the manufacturer's instructions.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. Acquire z-stack images to confirm the intracellular localization of the nanoparticles. Use appropriate laser lines and emission filters for each fluorophore.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound-mediated uptake can aid in understanding the mechanism and designing experiments. The following diagrams were generated using Graphviz (DOT language).
This compound-Mediated Endocytosis Signaling Pathway
References
- 1. In Vitro/In Vivo Preparation and Evaluation of cRGDyK Peptide-Modified Polydopamine-Bridged Paclitaxel-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Passive vs. Active Tumor Targeting using RGD-and NGR-modified Polymeric Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of RGDV Peptide in Diverse Cancer Models
A Guide for Researchers and Drug Development Professionals
The Arg-Gly-Asp-Val (RGDV) peptide, a linear tetrapeptide, has emerged as a molecule of interest in cancer therapy due to its ability to target integrins, which are cell adhesion receptors frequently overexpressed on cancer cells and tumor vasculature. This guide provides a comparative analysis of this compound's performance in various cancer models, offering insights into its efficacy relative to other RGD-based peptides and conventional chemotherapeutics. The information presented herein is supported by experimental data to aid researchers in evaluating its potential for further preclinical and clinical development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy of this compound and its counterparts in different cancer models.
| Table 1: In Vitro Cytotoxicity of RGD Peptides in Breast Cancer Cell Lines | |||
| Peptide | Cell Line | Assay | IC50 (µg/mL) |
| RGD-Palindromic Peptide | MDA-MB-468 | MTT | ~50 |
| RGD-Palindromic Peptide | MDA-MB-231 | MTT | ~75 |
| RGD-Palindromic Peptide | MCF-7 | MTT | ~100 |
| RGD-Palindromic Peptide | BT-474 | MTT | ~125 |
Data adapted from a study on RGD-functionalized palindromic peptides. The addition of the RGD sequence to the palindromic peptide resulted in a greater cytotoxic effect against various breast cancer cell lines[1].
| Table 2: In Vivo Efficacy of this compound-Gemcitabine Conjugate in a Lung Cancer Metastasis Model | |||
| Treatment | Animal Model | Dosage | Effect |
| This compound-gemcitabine | C57BL/6 mice with planted lung tumors | 0.084 µmol/kg/3 days | Dose-dependent inhibition of tumor metastasis to the lung |
| Gemcitabine | C57BL/6 mice with planted lung tumors | Not specified | Less effective in inhibiting metastasis compared to the conjugate |
This data highlights the potentiation of gemcitabine's anti-metastatic effect when conjugated with this compound[1][2].
| Table 3: Comparative Tumor Uptake of Linear vs. Cyclic RGD Peptides (Radiolabeled for Imaging) | |||
| Peptide | Tumor Model | Imaging Modality | Tumor Uptake |
| 99mTc-cRGDfK-His (Cyclic) | Tumor-bearing mice | SPECT | Higher |
| 99mTc-RGDfK-His (Linear) | Tumor-bearing mice | SPECT | Lower |
Studies consistently show that cyclic RGD peptides exhibit higher tumor uptake compared to their linear counterparts, which is attributed to their increased stability and binding affinity[3][4].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the this compound peptide or other test compounds for 24-72 hours. Include a vehicle-only control group.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model (Breast Cancer)
This protocol describes the establishment of a human breast cancer xenograft model in immunocompromised mice to evaluate the in vivo efficacy of anticancer agents.
Protocol:
-
Cell Preparation: Culture human breast cancer cells (e.g., MCF-7, MDA-MB-231) under standard conditions. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS. For some cell lines, mixing with Matrigel may be necessary to enhance tumor take rate and growth.
-
Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank or mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound peptide, control compounds, or vehicle according to the desired dosing schedule (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
References
- 1. Mouse xenograft tumor model [bio-protocol.org]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Integrin signaling via FAK-Src controls cytokinetic abscission by decelerating PLK1 degradation and subsequent recruitment of CEP55 at the midbody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Assessing the Immunogenicity of RGDV Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) motif is a well-established ligand for several integrins, playing a crucial role in cell adhesion and signaling. Its incorporation into synthetic peptides, particularly those ending with a valine (RGDV), is a common strategy in the development of targeted therapeutics and vaccines. However, the inherent immunogenicity of these peptides is a critical consideration that can impact their safety and efficacy. This guide provides a comparative overview of the immunogenicity of this compound peptides, supported by experimental data and detailed methodologies for key assessment assays.
Data Presentation: Comparative Immunogenicity
The immunogenicity of this compound peptides is often compared to control peptides where the aspartic acid (D) is replaced with glutamic acid (E), forming an RGE sequence. This substitution typically abrogates integrin binding and serves as a negative control.
| Peptide | Modification | Assay | Endpoint | Result | Reference |
| Peptide Antigen + RGD motif | Addition of RGD sequence | ELISA | Antigen-specific serum antibody titers | ~10-fold enhancement compared to the peptide antigen alone. | [1] |
| This compound | - | In vivo baboon thrombosis model | Platelet and fibrin deposition | >80% reduction in platelet and fibrin deposition at 100 µM. | [2] |
| RGEV | Aspartic acid (D) to Glutamic acid (E) substitution | In vivo baboon thrombosis model | Antithrombotic activity | No significant antithrombotic activity observed. | [2] |
Experimental Protocols
A thorough assessment of immunogenicity involves a combination of in vitro assays to measure innate and adaptive immune responses.
In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to peptide stimulation, a key indicator of an adaptive immune response.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
This compound peptide and control peptides (e.g., RGEV)
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI medium. Wash the cells twice with complete medium.
-
Cell Culture: Resuspend CFSE-labeled PBMCs at 2 x 10^6 cells/mL in complete RPMI medium. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Peptide Stimulation: Add 100 µL of the this compound peptide, control peptide, or positive control (PHA) at various concentrations to the respective wells in triplicate. Use medium alone as a negative control.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Acquire the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Whole Blood Cytokine Release Assay
This assay assesses the innate immune response by measuring the release of cytokines from whole blood upon stimulation with the peptide.
Materials:
-
Freshly drawn whole blood from healthy donors in sodium heparin tubes
-
This compound peptide and control peptides
-
Lipopolysaccharide (LPS) (positive control)
-
RPMI-1640 medium (serum-free)
-
96-well flat-bottom plates
-
ELISA or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IL-1β)
Procedure:
-
Blood Collection: Collect whole blood into sodium heparin tubes. The assay should be initiated within 2-4 hours of collection.
-
Assay Setup: In a 96-well plate, add 20 µL of this compound peptide, control peptide, LPS, or medium alone to the appropriate wells.
-
Blood Addition: Gently mix the whole blood by inversion and add 180 µL to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the plasma supernatant without disturbing the cell layer.
-
Cytokine Measurement: Analyze the plasma samples for the presence of cytokines using ELISA or a multiplex assay according to the manufacturer's instructions.
Mandatory Visualization
Signaling Pathways
The immunomodulatory effects of this compound peptides are primarily initiated through their interaction with integrin receptors on the surface of immune cells, such as antigen-presenting cells (APCs). This interaction can trigger downstream signaling cascades that influence cell activation, cytokine production, and antigen presentation.
References
Safety Operating Guide
Navigating the Disposal of Arginyl-glycyl-aspartyl-valine in a Laboratory Setting
Core Safety and Hazard Assessment
Arginyl-glycyl-aspartyl-valine is a peptide composed of four amino acids: Arginine, Glycine, Aspartic acid, and Valine. An examination of the safety data for these individual components and for similar RGD peptides reveals that they are generally not classified as hazardous substances. Safety Data Sheets for the constituent amino acids and a representative RGD peptide indicate no significant hazards, with L-Arginine being a notable exception for causing serious eye irritation[1][2]. Therefore, while Arginyl-glycyl-aspartyl-valine is not expected to be highly toxic or environmentally hazardous, it should be handled with standard laboratory precautions.
Key Safety Considerations:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the peptide in any form.
-
Avoid generating dust if handling the solid form of the peptide.
-
In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
Step-by-Step Disposal Procedures
The appropriate disposal method for Arginyl-glycyl-aspartyl-valine depends on its physical state (solid or aqueous solution) and the regulations specific to your institution and location.
For Solid (Lyophilized) Arginyl-glycyl-aspartyl-valine Waste:
-
Collection: Collect waste peptide powder in a clearly labeled, sealed container.
-
Waste Stream: Dispose of as non-hazardous chemical waste. It is best practice to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Contaminated Materials: Any materials, such as weigh boats or pipette tips, that have come into contact with the solid peptide should also be disposed of in the solid waste container.
For Aqueous Solutions of Arginyl-glycyl-aspartyl-valine:
-
Small Quantities: For small amounts of dilute aqueous solutions (millimolar concentrations or less), it is often permissible to dispose of them down the drain with copious amounts of running water. This helps to ensure that the concentration in the wastewater system is negligible.
-
Large Quantities or Concentrated Solutions: For larger volumes or more concentrated solutions, it is recommended to collect them in a designated aqueous waste container. This container should be clearly labeled with its contents.
-
Neutralization: While the peptide solution is unlikely to be at an extreme pH, it is good practice to ensure the pH is between 6 and 8 before drain disposal.
-
Consult Local Regulations: Always verify with your local EHS guidelines, as some municipalities have stricter rules regarding the disposal of chemical waste down the drain.
Data Presentation: Disposal Options Summary
| Form of Waste | Recommended Disposal Method | Key Considerations |
| Solid Peptide Powder | Dispose of in a labeled, sealed container for non-hazardous chemical waste. | Avoid creating dust. Follow institutional EHS protocols. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the same container as solid peptide waste. | Ensure no sharp objects are placed in bags that could cause punctures. |
| Dilute Aqueous Solutions (<1 mg/mL) | Drain disposal with copious amounts of water. | Check institutional and local regulations first. Ensure pH is neutral. |
| Concentrated Aqueous Solutions (>1 mg/mL) or Large Volumes | Collect in a labeled aqueous waste container for chemical waste pickup. | Do not mix with other chemical waste streams unless compatible. |
Experimental Workflow for Disposal Decision-Making
The following diagram outlines the logical steps to determine the appropriate disposal procedure for Arginyl-glycyl-aspartyl-valine waste in a laboratory setting.
References
Personal protective equipment for handling Arginyl-glycyl-aspartyl-valine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arginyl-glycyl-aspartyl-valine. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of the product.
Personal Protective Equipment (PPE)
While Arginyl-glycyl-aspartyl-valine is not classified as a hazardous substance, standard laboratory best practices for handling biochemical reagents should always be followed. The following personal protective equipment is recommended to minimize exposure and prevent contamination.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or aerosols during handling and reconstitution. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide and protects the product from contamination. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes | Protects feet from potential spills and falling objects in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is critical to ensure the stability and efficacy of Arginyl-glycyl-aspartyl-valine. Follow these steps for safe and effective use:
-
Acclimatization : Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Reconstitution :
-
Work in a clean, designated laboratory area.
-
Carefully open the vial.
-
Add the appropriate sterile, high-purity solvent (e.g., sterile water, buffer) as recommended by the product datasheet.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.
-
-
Aliquoting and Storage :
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes.[1][2]
-
Clearly label each aliquot with the peptide name, concentration, and date of preparation.
-
Store lyophilized peptide at -20°C or colder for long-term stability.[1][2][3][4]
-
Store reconstituted peptide solutions at -20°C or colder. For short-term storage, 2-8°C may be acceptable, but consult the product-specific guidelines.
-
Disposal Plan
All waste materials should be handled in a manner that ensures the safety of laboratory personnel and compliance with local environmental regulations.
-
Unused Peptide : Unused or expired Arginyl-glycyl-aspartyl-valine should be disposed of as chemical waste. Do not pour down the drain.[5]
-
Contaminated Materials :
-
Dispose of all used vials, pipette tips, and gloves that have come into contact with the peptide in a designated chemical waste container.
-
Decontaminate work surfaces with an appropriate cleaning agent after handling is complete.
-
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of Arginyl-glycyl-aspartyl-valine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
